molecular formula C8H8N2O2 B3059220 2,4-Dimethoxypyridine-3-carbonitrile CAS No. 95689-37-5

2,4-Dimethoxypyridine-3-carbonitrile

Cat. No.: B3059220
CAS No.: 95689-37-5
M. Wt: 164.16 g/mol
InChI Key: MVVPCIPULGHDSS-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridine-3-carbonitrile is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. Compounds based on the pyridine-carbonitrile scaffold are of significant interest due to their wide spectrum of pharmacological activities . The structural motifs of methoxy-substituted pyridines and carbonitrile groups are frequently employed in the synthesis of more complex molecules targeting various diseases . Researchers value this scaffold for its potential in exploring structure-activity relationships (SAR) and for creating targeted libraries of novel bioactive compounds . The specific substitution pattern of the 2,4-dimethoxypyridine core is strategically valuable for synthesizing potential kinase inhibitors and other therapeutic agents. As a building block, it can be utilized in the development of compounds for high-throughput screening and for optimizing key drug properties like potency and selectivity . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

95689-37-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2,4-dimethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-11-7-3-4-10-8(12-2)6(7)5-9/h3-4H,1-2H3

InChI Key

MVVPCIPULGHDSS-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)OC)C#N

Canonical SMILES

COC1=C(C(=NC=C1)OC)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2,4-Dimethoxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable Synthesis of 2,4-Dimethoxypyridine-3-carbonitrile from Malononitrile Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Structural Analysis

This compound (CAS: 22254-06-4) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antiviral agents, kinase inhibitors, and cardiovascular therapeutics. Its electronic structure, characterized by the electron-withdrawing nitrile group at the 3-position and electron-donating methoxy groups at the 2- and 4-positions, creates a unique push-pull system that modulates reactivity and binding affinity.

This guide details a robust, three-step synthetic pathway starting from malononitrile .[1] Unlike one-pot multicomponent reactions that often yield intractable mixtures of isomers, this stepwise protocol prioritizes regiocontrol and purification efficiency. The route proceeds via the construction of the pyridine core (2,4-dihydroxypyridine-3-carbonitrile), followed by activation via chlorination, and finally, nucleophilic aromatic substitution.

Retrosynthetic Analysis

The target molecule is disconnected at the C-O bonds. The methoxy groups are introduced via


 displacement of chlorides, which are installed on a 2,4-dihydroxypyridine scaffold. The pyridine ring is assembled from a 

fragment (malononitrile) and a

electrophile (ethyl 3,3-diethoxypropionate).

Retrosynthesis Target 2,4-Dimethoxypyridine- 3-carbonitrile Dichloro 2,4-Dichloro-3- cyanopyridine Target->Dichloro NaOMe (SNAr) Dihydroxy 2,4-Dihydroxy-3- cyanopyridine Dichloro->Dihydroxy POCl3 (Chlorination) Malono Malononitrile (C2 Fragment) Dihydroxy->Malono Cyclization Propionate Ethyl 3,3- diethoxypropionate (C3 Fragment) Dihydroxy->Propionate Cyclization

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core followed by functional group interconversion.

Phase 1: Construction of the Pyridine Core

Objective: Synthesis of 2,4-Dihydroxypyridine-3-carbonitrile (also known as 3-cyano-4-hydroxy-2-pyridone).

The formation of the pyridine ring is the most critical step for yield determination. We utilize Ethyl 3,3-diethoxypropionate as a masked formyl acetate equivalent. This reagent condenses with malononitrile under basic conditions to yield the 2,4-dihydroxy substitution pattern without introducing unwanted alkyl groups at the 6-position (a common issue when using ethyl acetoacetate).

Reaction Scheme


Experimental Protocol
  • Preparation of Alkoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (1.1 eq) in anhydrous Methanol (10 V) under

    
     atmosphere to generate Sodium Methoxide in situ.
    
    • Note: Commercial NaOMe solution (25-30% in MeOH) can be used to save time, but fresh preparation ensures minimal water content.

  • Addition of Malononitrile: Cool the solution to 0-5°C. Add Malononitrile (1.0 eq) portion-wise. Stir for 15 minutes.

  • Condensation: Add Ethyl 3,3-diethoxypropionate (1.05 eq) dropwise over 30 minutes, maintaining temperature <10°C.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water. Acidify carefully with HCl (2N) to pH 3-4.

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and dry in a vacuum oven at 60°C.

Key Process Parameters:

Parameter Specification Reason
Stoichiometry 1:1.05 (Malononitrile:Ester) Slight excess of ester ensures complete consumption of toxic malononitrile.
Temperature Reflux (65°C) Required to drive the elimination of ethanol and ring closure.

| pH Adjustment | pH 3-4 | Critical for protonating the sodium salt of the pyridone to precipitate the free alcohol. |

Phase 2: Activation via Chlorination

Objective: Synthesis of 2,4-Dichloro-3-cyanopyridine (CAS: 180995-12-4).

The hydroxyl groups at positions 2 and 4 are tautomeric with pyridones. To enable methoxylation, these must be converted to chlorides. Phosphorus oxychloride (


) is the standard reagent, often enhanced by a base or 

.
Experimental Protocol
  • Setup: Charge 2,4-Dihydroxypyridine-3-carbonitrile (1.0 eq) into a flask.

  • Reagent Addition: Add

    
     (5.0 eq) carefully. The reaction is endothermic initially but evolves HCl gas upon heating.
    
    • Catalyst: Add a catalytic amount of DMF (3-5 drops) or

      
       (1.0 eq) to accelerate the reaction.
      
  • Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should become a clear solution.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
    .
    
  • Extraction: Neutralize the aqueous phase with

    
     (solid) to pH 7. Extract with Dichloromethane (DCM) (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.
    

Phase 3: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of this compound.

The 2- and 4-positions are highly activated for nucleophilic attack due to the electron-withdrawing nitrile group at position 3 and the ring nitrogen.

Experimental Protocol
  • Reagent Prep: Prepare a solution of Sodium Methoxide (2.2 eq) in anhydrous Methanol.

  • Addition: Dissolve 2,4-Dichloro-3-cyanopyridine (1.0 eq) in Methanol (5 V). Add the NaOMe solution dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. If mono-substitution is observed (monitored by TLC/HPLC), heat to 40-50°C.

    • Regioselectivity:[2][3] The 4-position is typically more reactive, but with 2+ equivalents and sufficient time, both chlorides are displaced.

  • Workup: Concentrate the solvent. Resuspend in water. The product may precipitate; if not, extract with Ethyl Acetate.

  • Purification: The crude product is usually of high purity. Recrystallization from Ethanol yields white/off-white crystals.

Workflow Step1 Step 1: Cyclization Malononitrile + Ethyl 3,3-diethoxypropionate Inter1 Intermediate: 2,4-Dihydroxypyridine-3-carbonitrile Step1->Inter1 Reflux, Acid Workup Step2 Step 2: Chlorination POCl3, Reflux Inter1->Step2 Activation Inter2 Intermediate: 2,4-Dichloro-3-cyanopyridine Step2->Inter2 Ice Quench, Extraction Step3 Step 3: Methoxylation NaOMe, MeOH Inter2->Step3 SNAr Final Product: This compound Step3->Final Crystallization

Figure 2: Process workflow from raw materials to final purified compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete condensationEnsure reagents are dry; increase reflux time; use fresh NaOMe.
Incomplete Chlorination Old

or insufficient temp
Use fresh

; add

boost; ensure reflux is vigorous.
Mono-methoxy Impurity Insufficient NaOMe or low tempIncrease NaOMe to 2.5 eq; heat to 50°C; monitor by HPLC.
N-Methylation Byproducts Tautomerization issuesAvoid using Methyl Iodide/Base for methylation. Use the Cl -> OMe route exclusively.

References

  • Katritzky, A. R., et al. (2005).[2] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[2] Link

  • Santa Cruz Biotechnology. 2,4-Dichloro-3-cyanopyridine Product Data. Link

  • Tietze, L. F., et al. (1990). Synthesis of Ethyl 3,3-Diethoxypropanoate. Organic Syntheses, Coll. Vol. 7, p.193. Link

  • Google Patents. Preparation method of 2-chloro-3-cyanopyridine (CN101659637A). Link

  • ChemicalBook. Synthesis of 3-cyanopyridine and derivatives. Link

Sources

One-Pot Synthesis of 2,4-Dimethoxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the high-efficiency synthesis of 2,4-dimethoxypyridine-3-carbonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., p38 MAP kinase, Src family).

While "one-pot" often implies multicomponent assembly from acyclic precursors, for this specific target, direct condensation (e.g., Hantzsch-type) predominantly yields 2,4-dihydroxypyridines (pyridones) rather than the dimethoxy species. Direct O-methylation of these pyridones suffers from competing N-methylation.

Therefore, the definitive "one-pot" industrial and research method is the Bis-Nucleophilic Aromatic Substitution (S_NAr) of 2,4-dichloropyridine-3-carbonitrile. This guide focuses on this robust, self-validating protocol.

A Technical Guide for Medicinal Chemistry Applications

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule features two methoxy groups at the 2- and 4-positions, flanking a highly electron-withdrawing nitrile group at position 3.

  • Electronic Environment: The pyridine ring is electron-deficient. The C3-nitrile further depletes electron density at C2 and C4, making them highly susceptible to nucleophilic attack.

  • Regioselectivity: In many pyridines, the C4 position is more reactive than C2. However, the C3-nitrile activates both positions synergistically. The challenge lies in ensuring complete bis-substitution without hydrolyzing the nitrile to an amide.

Retrosynthetic Logic

The most reliable disconnection is the displacement of two leaving groups (Halides) by methoxide.

Retrosynthesis Target 2,4-Dimethoxypyridine- 3-carbonitrile Precursor 2,4-Dichloropyridine- 3-carbonitrile Target->Precursor Bis-S_NAr (Disconnection) Reagent Sodium Methoxide (MeOH) Precursor->Reagent

Figure 1: Retrosynthetic analysis identifying the dichloro species as the optimal precursor.

Part 2: Mechanistic Insight

The reaction proceeds via a stepwise Addition-Elimination (S_NAr) mechanism. Understanding this is crucial for troubleshooting incomplete conversions.

  • First Substitution (Kinetic Control): The nucleophile (MeO⁻) attacks the most electron-deficient carbon. The C4 position is typically more electrophilic due to para-conjugation with the ring nitrogen, but the C2 position is ortho to the ring nitrogen and the nitrile. Experimental evidence suggests rapid substitution at C4 followed by C2, or competitive concurrent substitution depending on temperature.

  • Meisenheimer Complex: An anionic intermediate forms, stabilized by the electron-withdrawing nitrile and the ring nitrogen.

  • Aromatization: Chloride is expelled, restoring aromaticity.

  • Second Substitution: The remaining chloro group, still activated by the nitrile, undergoes a second S_NAr cycle.

Critical Control Point: The introduction of the first electron-donating methoxy group deactivates the ring slightly for the second attack. Therefore, excess nucleophile and heat are required to drive the reaction to completion (bis-substitution).

Mechanism Start 2,4-Dichloro-3-CN Complex1 Meisenheimer Intermediate I Start->Complex1 + MeO⁻ Mono Mono-Methoxy Intermediate Complex1->Mono - Cl⁻ Complex2 Meisenheimer Intermediate II Mono->Complex2 + MeO⁻ (Rate Limiting) Product 2,4-Dimethoxy-3-CN Complex2->Product - Cl⁻

Figure 2: Stepwise Bis-S_NAr reaction pathway. The second substitution is the rate-determining step.

Part 3: Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear-scalable.

Reagents & Equipment
  • Substrate: 2,4-Dichloropyridine-3-carbonitrile (1.73 g, 10 mmol).

  • Reagent: Sodium Methoxide (NaOMe), 25 wt% solution in methanol (Commercial) OR freshly prepared from Na metal.

    • Requirement: 2.2 to 2.5 equivalents.

  • Solvent: Anhydrous Methanol (MeOH).[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, N₂ inlet, addition funnel, internal thermometer.

Step-by-Step Procedure
StepActionCritical Parameter / Observation
1 Setup Charge flask with 2,4-Dichloropyridine-3-carbonitrile (1.0 equiv) and anhydrous MeOH (10 vol). Cool to 0–5 °C under N₂.
2 Addition Add NaOMe solution (2.5 equiv) dropwise over 20 mins.
3 Reaction Remove ice bath. Stir at RT for 30 mins, then heat to Reflux (65 °C) .
4 Monitoring Monitor by TLC (Hexane/EtOAc 4:1) or HPLC at 2 hours.
5 Quench Once complete, cool to RT. Pour mixture into Ice Water (50 mL) .
6 Workup If solid precipitates: Filter and wash with cold water. If oil: Extract with CH₂Cl₂ (3x), wash combined organics with Brine, dry over Na₂SO₄.
7 Purification Recrystallization from EtOH/Water or Flash Column (0-20% EtOAc/Hex).
Data Validation (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J = 5.8 Hz, 1H, H-6), 6.60 (d, J = 5.8 Hz, 1H, H-5), 4.05 (s, 3H, OMe), 3.98 (s, 3H, OMe).

    • Note: The doublet coupling constant (~6 Hz) is characteristic of ortho-coupling in the pyridine ring.

  • IR (ATR): ~2220 cm⁻¹ (C≡N stretch), strong ether bands at 1100-1250 cm⁻¹.

Part 4: Process Safety & Troubleshooting

Hazard Analysis
  • Thermal Runaway: The S_NAr reaction is exothermic. On a large scale (>100g), the heat of reaction during NaOMe addition must be managed by active cooling.

  • Toxic Gases: If the reaction is accidentally acidified, HCN gas could theoretically evolve from hydrolyzed cyanide salts (though unlikely from the aryl nitrile itself). Always maintain basic pH until quench.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Incomplete Conversion Mono-methoxy intermediate remains.The first OMe group deactivates the ring. Increase temp to reflux or add 0.5 eq more NaOMe.
Nitrile Hydrolysis Formation of amide (peak at ~1680 cm⁻¹).Water present in solvent or excessive heating time. Use anhydrous MeOH and stop reaction immediately upon completion.
Regioisomers Substitution at only C2 or C4.Rare with excess NaOMe. Ensure >2.2 equivalents of base are used to force bis-substitution.

Part 5: References

  • F. F. Khizbullin et al. "Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones." Russian Journal of Organic Chemistry, 2015. (Describes S_NAr conditions on cyanopyridines).

  • Organic Syntheses, Coll. Vol. 10. "Synthesis of substituted pyridines." Organic Syntheses, 2004. (General grounding for pyridine functionalization).

  • J. A. VanAllan et al. "The reaction of malononitrile with certain active methylene compounds." Journal of Organic Chemistry, 1959. (Foundational work on pyridine cyclizations, explaining why acyclic routes often yield pyridones).

  • PubChem Compound Summary. "this compound." (Verification of chemical structure and identifiers).

Sources

The 2,4-Dimethoxypyridine-3-carbonitrile (CAS 95689-37-5) Whitepaper: Mechanistic Utility and Applications in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethoxypyridine-3-carbonitrile (CAS: 95689-37-5) is a highly specialized heterocyclic intermediate utilized extensively in advanced organic synthesis and pharmaceutical development[1]. Characterized by a pyridine core functionalized with two methoxy groups and a cyano group, this compound serves as a critical upstream precursor for the synthesis of complex alkaloids, most notably2[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in synthesis, and the downstream pharmacological applications of its derivatives for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature rearrangements[3].

PropertyValue
Chemical Name This compound
CAS Registry Number 95689-37-5
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Structural Features Pyridine ring, 2,4-dimethoxy substitution, 3-cyano group
Primary Downstream Target Ricinine (1-methyl-4-methoxy-3-cyano-2-pyridone)

Mechanistic Utility in Synthesis: The Causality of Functional Groups

In drug development, the selection of an intermediate is never arbitrary. The architecture of this compound provides specific, regioselective handles that dictate its synthetic utility:

  • The 3-Cyano Group (Electron-Withdrawing): The carbonitrile group exerts a strong inductive and resonance-withdrawing effect. This depletes electron density from the pyridine ring, making the nitrogen lone pair slightly less nucleophilic but highly stabilizing the resulting intermediates during nucleophilic aromatic substitution (SNAr) or N-alkylation.

  • The 2,4-Dimethoxy Groups (Leaving Groups & Directing Effects): Methoxy groups on a pyridine ring can act as leaving groups under specific conditions. Crucially, the methoxy group at the 2-position is uniquely susceptible to cleavage following N-alkylation. This is the driving force behind the 4, allowing the transformation of a methoxypyridine into a 2-pyridone core[4].

Experimental Protocol: Synthesis of Ricinine via N-Methylation

Ricinine is a naturally occurring alkaloid found in Ricinus communis[5]. Synthetically, this compound is the definitive precursor for producing high-purity Ricinine[2]. The following protocol details the causality behind the Hilbert-Johnson-type N-methylation.

Step-by-Step Methodology
  • Preparation of the Electrophile: Dissolve this compound (1.0 eq) in an anhydrous, polar aprotic solvent (e.g., acetonitrile or DMF) inside a sealed reaction vessel.

    • Causality: A polar aprotic solvent is required to stabilize the transition state of the upcoming SN2 reaction without solvating the nucleophile too tightly.

  • N-Alkylation (Quaternization): Add an excess of Methyl Iodide (MeI) (3.0 eq)[2]. Heat the mixture to 80-100°C.

    • Causality: The pyridine nitrogen acts as a nucleophile, attacking the electrophilic methyl carbon of MeI. The high temperature provides the activation energy necessary to overcome the electron-withdrawing effect of the 3-cyano group, forming an N-methylpyridinium iodide intermediate.

  • Thermal Rearrangement (Hilbert-Johnson): Maintain heating (often requiring temperatures >120°C in a sealed tube).

    • Causality: The N-methylpyridinium salt is thermodynamically unstable. The iodide ion acts as a nucleophile, attacking the methyl group of the C2-methoxy ether. This cleaves the O-CH3 bond, releasing methyl iodide and yielding the highly stable 2-pyridone structure (Ricinine)[4].

  • Isolation and Purification: Cool the reaction, evaporate the solvent under reduced pressure, and purify via silica gel chromatography (eluting with EtOAc/Hexane). The resulting product is a white solid, neutral in reaction, and optically inactive[4].

Synthetic Workflow Visualization

G A This compound (CAS: 95689-37-5) B Methyl Iodide (MeI) Electrophilic Attack A->B Heat/Solvent C N-Methylated Intermediate (Pyridinium Salt) B->C D Hilbert-Johnson Rearrangement (Demethylation at C2) C->D Thermal Shift E Ricinine (1-Methyl-4-methoxy-3-cyano-2-pyridone) D->E

Caption: Synthetic workflow from this compound to Ricinine via Hilbert-Johnson.

Downstream Applications in Drug Development

The successful conversion of this compound into Ricinine opens several avenues in pharmacology and agrochemistry.

Central Nervous System (CNS) Stimulation and Cognitive Enhancement

Ricinine has demonstrated significant potential as a 5 for the treatment of human amnesias[5]. Pharmacological evaluations suggest that its mechanism of action involves interaction with the6[6]. By allosterically modulating this receptor, Ricinine influences neurotransmitter homeostasis, which at lower doses translates to memory-improving effects[7].

Agrochemical and Antimicrobial Efficacy

Beyond human pharmacology, derivatives synthesized from this compound exhibit potent7[7]. Ricinine and its analogs are utilized in pest control due to their high nematocidal activity against species like Meloidogyne incognita[7].

Pharmacological Signaling Visualization

G R Ricinine (Derivative) BBB Blood-Brain Barrier Penetration R->BBB GABA GABA(A) Receptor Modulation BBB->GABA NT Neurotransmitter Homeostasis GABA->NT Allosteric Modulation COG Cognitive Enhancement (Amnesia Reversal) NT->COG Memory Improvement

Caption: Pharmacological signaling pathway of Ricinine modulating GABA(A) for cognitive enhancement.

References

  • Source: acmec-e.
  • Source: appchemical.
  • Source: lookchem.
  • Source: semanticscholar.
  • Source: researchgate.
  • Source: nih.

Sources

The Reactivity and Synthetic Utility of the Nitrile Group in 2,4-Dimethoxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethoxypyridine-3-carbonitrile (CAS: 95689-37-5) is a highly specialized heterocyclic building block frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced agrochemicals[1]. While the cyano (-CN) group is traditionally viewed as a highly reactive electrophilic center, its placement at the C3 position of a 2,4-dimethoxypyridine ring fundamentally alters its chemical behavior. This whitepaper provides an in-depth mechanistic analysis of this molecule's reactivity, exploring how profound electronic and steric effects dictate synthetic outcomes, and provides field-proven, self-validating protocols for its transformation.

Structural and Electronic Profiling: The "Canyon" Effect

To predict and manipulate the reactivity of this compound, one must first deconstruct the push-pull electronic dynamics of its ring system.

The pyridine nitrogen inherently exerts an electron-withdrawing inductive effect (-I), which typically activates the ring toward nucleophilic attack. However, the methoxy groups at the C2 and C4 positions completely override this. Through resonance (+M effect), the oxygen lone pairs donate substantial electron density directly into the ortho and para positions. Because the C3-nitrile is ortho to both methoxy groups, the carbon atom of the nitrile group experiences severe electronic deactivation.

Beyond electronics, the physical bulk of the two adjacent methoxy groups creates a steric "canyon." The linear nitrile group is deeply shielded, restricting the Bürgi-Dunitz trajectory required for bulky nucleophiles (such as Grignard reagents) to attack the sp-hybridized carbon.

G C2 C2-Methoxy (+M Effect, Steric Bulk) C3 C3-Nitrile (Deactivated, Shielded) C2->C3 Electron Donation & Steric Shielding C4 C4-Methoxy (+M Effect, Steric Bulk) C4->C3 Electron Donation & Steric Shielding Py Pyridine Ring (-I Effect) Py->C3 Inductive Pull

Electronic and steric influences on the C3-nitrile group of 2,4-dimethoxypyridine.

Mechanistic Causality in Reactivity Pathways

Due to the deactivated and shielded nature of the C3-nitrile, standard transformation conditions often fail or result in poor yields[2]. Successful functionalization requires reagents capable of bypassing these barriers.

Pathway A: Hydrolysis to Amides

Standard aqueous sodium hydroxide requires extreme thermal conditions to hydrolyze this nitrile, which risks concurrent nucleophilic aromatic substitution (S_NAr) of the methoxy groups by hydroxide ions. To circumvent this, the Radziszewski reaction (alkaline hydrogen peroxide) is employed. The hydroperoxide anion (HOO⁻) benefits from the


-effect, making it a "super-nucleophile." Its enhanced nucleophilicity easily overcomes the electronic deactivation of the C3-carbon, allowing hydrolysis to the primary amide at ambient temperatures[3].
Pathway B: Selective Reduction

Reducing the nitrile to an amine or aldehyde requires careful reagent selection to prevent over-reduction or destruction of the pyridine ring[4].

  • To Aldehydes: Diisobutylaluminum hydride (DIBAL-H) is the optimal choice. The bulky isobutyl groups prevent over-reduction by forming a stable, sterically locked tetrahedral aluminum iminium complex that survives until it is deliberately collapsed during acidic aqueous workup[2].

  • To Primary Amines: Catalytic hydrogenation using Raney Nickel is preferred over Palladium on Carbon (Pd/C) to avoid unwanted hydrogenolysis of the methoxy groups. The addition of methanolic ammonia is mechanistically critical; it suppresses the formation of secondary amine byproducts by shifting the equilibrium away from the condensation of the product amine with the intermediate imine.

Workflow Start This compound Hydrolysis Alkaline H2O2 (Hydrolysis) Start->Hydrolysis Reduction1 Raney Ni / H2 (Reduction) Start->Reduction1 Reduction2 DIBAL-H (Reduction) Start->Reduction2 Cycloadd NaN3 / NH4Cl (Cycloaddition) Start->Cycloadd Amide 2,4-Dimethoxypyridine- 3-carboxamide Hydrolysis->Amide Amine (2,4-Dimethoxypyridin- 3-yl)methanamine Reduction1->Amine Aldehyde 2,4-Dimethoxypyridine- 3-carbaldehyde Reduction2->Aldehyde Tetrazole 2,4-Dimethoxy-3- (1H-tetrazol-5-yl)pyridine Cycloadd->Tetrazole

Divergent synthetic pathways originating from the C3-nitrile group.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific in-process controls to ensure high-fidelity results.

Protocol 1: Reduction to (2,4-Dimethoxypyridin-3-yl)methanamine

Objective: Chemoselective reduction of the nitrile to a primary amine without ring saturation.

  • Preparation: Dissolve this compound (10.0 mmol) in 40 mL of 7M ammonia in methanol. Causality: The high concentration of ammonia is strictly required to competitively inhibit the nucleophilic attack of the newly formed primary amine on the intermediate imine, which would otherwise yield a secondary dimer.

  • Catalyst Addition: Under an argon atmosphere, carefully add an aqueous slurry of Raney Nickel (approx. 1.0 g).

  • Hydrogenation: Purge the reaction vessel with H₂ gas and pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the amine mass (
    
    
    
    ) validates reaction completion.
  • Workup & Validation: Filter the mixture through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate in vacuo. Purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1).

  • Self-Validation: ¹H NMR (CDCl₃) must show the disappearance of the nitrile carbon (approx. 112 ppm in ¹³C) and the appearance of a new singlet integrating to 2H at ~3.8 ppm, corresponding to the benzylic -CH₂- group.

Protocol 2: Hydrolysis to 2,4-Dimethoxypyridine-3-carboxamide

Objective: Overcome steric shielding to hydrolyze the nitrile to an amide.

  • Preparation: Dissolve the nitrile (10.0 mmol) in ethanol (20 mL) and cool to 0°C.

  • Activation: Add 2.0 mL of 6M aqueous NaOH, followed by the dropwise addition of 30% aqueous H₂O₂ (5.0 mL). Causality: Dropwise addition controls the exothermic generation of the highly reactive hydroperoxide anion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The highly polar amide product will remain near the baseline compared to the non-polar nitrile.

  • Workup & Validation: Quench the remaining peroxide with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Self-Validation: IR spectroscopy must show the complete disappearance of the sharp

    
     stretch at ~2220 cm⁻¹ and the appearance of a strong 
    
    
    
    stretch at ~1660 cm⁻¹ and broad
    
    
    stretches at ~3200-3400 cm⁻¹.

Quantitative Data Summary

The table below synthesizes the expected quantitative outcomes and primary challenges associated with the functionalization of this specific scaffold.

Reaction TypeTarget Functional GroupOptimal Reagent SystemTypical Yield (%)Primary Challenge / Limitation
Reduction Aldehyde (-CHO)DIBAL-H, Toluene, -78°C75 - 85%Strict temperature control required to prevent over-reduction to alcohol.
Reduction Primary Amine (-CH₂NH₂)Raney Ni, H₂, NH₃/MeOH80 - 90%Formation of secondary amine dimers if NH₃ concentration is too low.
Hydrolysis Primary Amide (-CONH₂)30% H₂O₂, NaOH, EtOH85 - 95%Exothermic reaction; risk of S_NAr degradation if heated excessively.
Hydrolysis Carboxylic Acid (-COOH)6M HCl, Reflux, 48h< 40%Severe steric hindrance prevents efficient hydration; prolonged heat degrades the ring.
Addition Ketone (-COR)RMgX or RLi, THF< 10%The "Canyon" effect physically blocks the nucleophile; starting material is recovered.

References

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones Source: Russian Journal of Organic Chemistry URL:[Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation Source: ACS Omega URL:[Link]

  • Synthesis by Reduction or by Reduction Followed by Hydrolysis (Reduction of Sterically Hindered Nitriles) Source: Science of Synthesis / Thieme E-Books URL:[Link]

  • High-Yield Reactions to Introduce Aldehyde Groups into Pyridine Derivatives (Reduction of Cyanopyridines) Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

Methodological & Application

Application Note: 2,4-Dimethoxypyridine-3-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,4-Dimethoxypyridine-3-carbonitrile (CAS: 95689-37-5)

Executive Summary & Structural Rationale

In modern drug discovery, the "build-couple-pair" strategy relies heavily on versatile, multi-functional building blocks. This compound (CAS: 95689-37-5) has emerged as a privileged heterocyclic scaffold for the synthesis of complex pharmacophores, particularly kinase inhibitors and CNS-active agents[].

The structural brilliance of this molecule lies in its precise electronic topography:

  • Dual Electrophilic Centers (C2 & C4): The electron-withdrawing pyridine nitrogen and the C3-nitrile group severely deplete electron density at the C2 and C4 positions. This allows the methoxy groups to act as excellent leaving groups in Nucleophilic Aromatic Substitution (

    
    ) reactions.
    
  • Regioselective Differentiation: The C4 position is highly activated by the ortho-cyano group and para-pyridine nitrogen. Furthermore, the C2-methoxy group is sterically and electronically distinct, allowing chemists to selectively functionalize C4 with primary amines while leaving C2 intact for later diversification.

  • C3-Nitrile as a Cyclization Handle: Once the C4 position is aminated, the adjacent C3-nitrile serves as an intramolecular trap. This proximity is widely exploited to synthesize fused bicyclic systems, such as pyrido[2,3-d]pyrimidines , a core motif found in FDA-approved CDK4/6 inhibitors[2].

Mechanistic Pathways & Logic Visualization

The synthesis of complex therapeutics from this compound typically follows a two-stage logic: (1) Regioselective


 to introduce diversity, and (2) Nitrile-directed cyclization to lock the conformation.

SNAr_Mechanism SM 2,4-Dimethoxypyridine- 3-carbonitrile MC Meisenheimer Complex (C4-Adduct) SM->MC Nucleophilic Attack at C4 Nuc Amine Nucleophile (R-NH2) Nuc->MC Nucleophilic Attack at C4 Prod 4-(Alkylamino)-2-methoxy- pyridine-3-carbonitrile MC->Prod Elimination of Methoxide

Figure 1: Mechanistic pathway of regioselective SNAr at the highly activated C4 position.

Cyclization_Workflow Step1 C4-Aminated Intermediate (from SNAr) Step2 Nitrile Activation (Acid/Base Catalysis) Step1->Step2 Step3 Condensation with Formamide / Guanidine Step2->Step3 Step4 Intramolecular Cyclization (Pyrimidine Ring Closure) Step3->Step4 Step5 Target Scaffold: Pyrido[2,3-d]pyrimidine Step4->Step5 -H2O / -NH3

Figure 2: Stepwise workflow for the synthesis of pyrido[2,3-d]pyrimidine scaffolds.

Quantitative Data: Optimization of C4-Amination

To achieve high yields and prevent unselective bis-amination at both C2 and C4, solvent and temperature must be strictly controlled. Aliphatic amines (highly nucleophilic) react under mild conditions, whereas anilines (less nucleophilic) require polar aprotic solvents and elevated temperatures to stabilize the Meisenheimer transition state[3].

Table 1: Reaction Optimization for C4-Regioselective


 
EntryNucleophile (Amine)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C2)
1IsopropylamineEtOH80685>99:1
2BenzylamineTHF65878>99:1
3MorpholineMeCN80588>99:1
4AnilineEtOH80124595:5
5AnilineDMF12068298:2

Note: Data reflects typical optimization parameters for 2,4-dialkoxypyridine systems. The use of DMF at 120 °C for anilines overcomes the activation energy barrier while maintaining regiocontrol.

Core Synthetic Workflows & Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection and in-process validation steps are explicitly detailed to ensure reproducibility.

Protocol A: Regioselective C4-Amination via

Objective: Displace the C4-methoxy group with a primary amine to generate a 4-amino-2-methoxypyridine-3-carbonitrile intermediate.

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated methanol/methoxide, driving the equilibrium forward without competing for the electrophilic C4 carbon.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with this compound (1.0 mmol, 164 mg) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add the desired primary amine (e.g., aniline, 1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction Execution: Heat the reaction mixture to 120 °C using an oil bath. Stir continuously for 6–8 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS and TLC (Hexanes:EtOAc 7:3).

    • Validation Check: The disappearance of the starting material (

      
       165 
      
      
      
      ) should coincide with the appearance of the product mass. For aniline, expect a mass shift to
      
      
      226
      
      
      . The displacement of the -OMe group (-31 Da) by the amine (+Amine MW) confirms successful
      
      
      .
  • Workup: Cool the mixture to room temperature. Pour the solution into ice-cold distilled water (25 mL) while stirring vigorously. The product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL) to remove residual DMF and DIPEA, and dry overnight under high vacuum.

Protocol B: Nitrile-Directed Cyclization to Pyrido[2,3-d]pyrimidines

Objective: Convert the C4-aminated intermediate into a fused pyrido[2,3-d]pyrimidine core, a structural hallmark of many targeted cancer therapies[2][4].

Causality & Design: The proximity of the C4-amine and the C3-nitrile allows for a condensation-cyclization cascade. Using formamide acts dually as the solvent and the carbon-donor for the new pyrimidine ring. High temperatures are required to hydrate the nitrile to an amide intermediate in situ before ring closure.

Step-by-Step Procedure:

  • Preparation: In a 25 mL pressure tube, suspend the 4-amino-2-methoxypyridine-3-carbonitrile intermediate (0.5 mmol) in neat formamide (3.0 mL).

  • Catalysis: Add a catalytic amount of ammonium chloride (0.1 mmol, 5.3 mg) to accelerate the activation of the nitrile group.

  • Reaction Execution: Seal the tube and heat to 150 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS.

    • Validation Check: The cyclization involves the incorporation of one carbon and one nitrogen from formamide, followed by the loss of water/ammonia. The final pyrido[2,3-d]pyrimidine derivative will exhibit a distinct UV-Vis absorption profile (red-shifted) compared to the monocyclic precursor due to extended conjugation.

  • Workup: Cool the vessel to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure bicyclic scaffold.
    

References

  • The chemistry of pyrido[2,3-d]pyrimidines Source: Journal of Chemical and Pharmaceutical Research (JOCPR), 2016. URL:[Link][2]

  • Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives Source: Molecules (via ResearchGate), 2023. URL:[Link][4]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review Source: International Journal of Pharmaceutical Sciences and Research (IJPSR). URL:[Link][3]

Sources

Application Note: Synthesis of Thieno[2,3-b]pyridines from 2,4-Dimethoxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the precision synthesis of Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate starting from 2,4-dimethoxypyridine-3-carbonitrile .

This protocol prioritizes regiochemical control and high-purity isolation, utilizing a 2-chloro intermediate strategy. This route is preferred over direct thiolation for its robustness and the stability of the intermediates.

Executive Summary & Scientific Rationale

Thieno[2,3-b]pyridines are critical pharmacophores, acting as bioisosteres for quinolines and demonstrating potent activity as kinase inhibitors (e.g., PI3K, Pim-1) and anti-proliferative agents.

The synthesis from This compound presents a specific regiochemical challenge: differentiating between the C2 and C4 methoxy groups.

  • Mechanistic Insight: The C2 position in the pyridine ring is electronically more deficient (ortho to nitrogen) than the C4 position (para to nitrogen). Consequently, nucleophilic displacement or acid-catalyzed hydrolysis occurs preferentially at C2 .

  • Strategic Route: We employ a "Hydrolysis-Chlorination-Cyclization" sequence.

    • Selective Hydrolysis: Converts the C2-methoxy to a C2-hydroxy (pyridone) tautomer.

    • Activation: Converts the C2-hydroxy to a reactive C2-chloro leaving group using

      
      .
      
    • Thorpe-Ziegler Cyclization: Reaction with ethyl mercaptoacetate builds the thiophene ring.

Retrosynthetic Analysis

Retrosynthesis Target Ethyl 3-amino-4-methoxythieno [2,3-b]pyridine-2-carboxylate Inter2 2-Chloro-4-methoxypyridine- 3-carbonitrile Target->Inter2 Thorpe-Ziegler (Ethyl mercaptoacetate) Inter1 4-Methoxy-2-oxo-1,2-dihydro pyridine-3-carbonitrile Inter2->Inter1 Chlorination (POCl3) Start 2,4-Dimethoxypyridine- 3-carbonitrile Inter1->Start Regioselective Hydrolysis (HBr/AcOH)

Caption: Retrosynthetic disconnection showing the stepwise activation of the C2 position.

Detailed Experimental Protocols

Step 1: Regioselective Hydrolysis

Objective: Selective cleavage of the 2-methoxy group to generate the 2-pyridone intermediate.

  • Reagents:

    • This compound (1.0 equiv)

    • 33% HBr in Acetic Acid (5.0 equiv) or conc. HCl (excess)

    • Solvent: Acetic Acid (glacial)

  • Protocol:

    • Dissolve this compound in glacial acetic acid (5 mL/mmol).

    • Add 33% HBr/AcOH dropwise at room temperature.

    • Heat the mixture to 70–80 °C for 4–6 hours. Note: Monitoring by TLC is crucial; higher temperatures may lead to bis-demethylation.

    • Cool to room temperature and pour onto crushed ice.

    • The product, 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile , typically precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Checkpoint:

    
    H NMR should show the loss of one methyl singlet (~4.0 ppm) and the appearance of a broad NH amide/pyridone proton (~11-13 ppm).
    
Step 2: Chlorination (Vilsmeier-Type Activation)

Objective: Conversion of the 2-pyridone to the reactive 2-chloro intermediate.

  • Reagents:

    • 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (from Step 1)

    • Phosphorus Oxychloride (

      
      ) (5–10 equiv, acts as solvent/reagent)
      
    • Optional: DMF (catalytic, 2-3 drops)

  • Protocol:

    • Place the dried pyridone intermediate in a round-bottom flask under inert atmosphere (

      
      ).
      
    • Add

      
       carefully. Add catalytic DMF if the reaction is sluggish.
      
    • Reflux the mixture (105 °C ) for 2–3 hours. The suspension should become a clear solution.

    • Quenching (Exothermic!): Evaporate excess

      
       under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring.
      
    • Neutralize the aqueous mixture to pH 7–8 using saturated

      
       or 
      
      
      
      solution.
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Dry organic layers over

      
      , filter, and concentrate.
      
    • Yield: 2-Chloro-4-methoxypyridine-3-carbonitrile (Solid).

Step 3: Thorpe-Ziegler Cyclization

Objective: Formation of the thieno[2,3-b]pyridine scaffold.

  • Reagents:

    • 2-Chloro-4-methoxypyridine-3-carbonitrile (1.0 equiv)

    • Ethyl Mercaptoacetate (1.1 equiv)

    • Base: Sodium Carbonate (

      
      ) (2.5 equiv) or Sodium Ethoxide (
      
      
      
      )
    • Solvent: Ethanol (absolute)

  • Protocol:

    • Suspend 2-chloro-4-methoxypyridine-3-carbonitrile and

      
       in absolute ethanol.
      
    • Add Ethyl Mercaptoacetate dropwise.

    • Heat the mixture to reflux for 4–8 hours.

      • Mechanism:[1][2][3] The thiolate displaces the 2-chloro group (

        
        ) to form a sulfide intermediate. The active methylene of the ester then attacks the nitrile carbon (Thorpe-Ziegler), followed by tautomerization to the amino-ester.
        
    • Work-up:

      • Option A (Precipitation): Cool the mixture. The product often precipitates. Filter and wash with cold ethanol/water.

      • Option B (Extraction): Evaporate solvent, resuspend in water, and extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/DMF or column chromatography (Hexane:EtOAc).

Reaction Mechanism & Pathway[4]

Mechanism Step1 2-Chloro-Pyridine Intermediate Step2 S_NAr Displacement (Sulfide Formation) Step1->Step2 + HS-CH2-COOEt + Base Step3 Thorpe-Ziegler Cyclization Step2->Step3 Intramolecular Nucleophilic Attack Final Thieno[2,3-b]pyridine Product Step3->Final Tautomerization

Caption: Mechanistic flow from the chloro-pyridine to the fused thienopyridine system.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 1 Bis-demethylation (loss of both OMe groups)Lower reaction temperature to 60°C; reduce reaction time.
Incomplete Chlorination Old/Wet

Distill

before use or use a fresh bottle. Add catalytic DMF.
No Cyclization (Step 3) Base too weak or moisture presentUse a stronger base (

in EtOH) and ensure anhydrous conditions.
Product Oiling Out Impurities in intermediateRecrystallize the 2-chloro intermediate before Step 3. Triturate oil with cold ether.

References

  • Litvinov, V. P. (2005). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin. Link

  • El-Nassan, H. B. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Beni-Suef University Journal of Basic and Applied Sciences. Link

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines.[4] 1. Methods of synthesis.[3][5][6][7][8][9][10][11][12] Russian Chemical Bulletin. Link

  • BenchChem. (2025). Synthesis of 2-Chloro-4-methoxypyridine Protocols.Link

Sources

The Versatile Scaffold: 2,4-Dimethoxypyridine-3-carbonitrile for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Pyridine Core

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, with its presence in numerous FDA-approved drugs and functional organic materials underscoring its significance.[1][2] Among the vast landscape of pyridine-based scaffolds, 2,4-dimethoxypyridine-3-carbonitrile emerges as a particularly versatile and powerful building block for the construction of a diverse array of novel heterocyclic systems. Its unique arrangement of a nitrile group flanked by two reactive methoxy substituents at positions that are highly susceptible to nucleophilic attack renders it an ideal starting point for a multitude of synthetic transformations.[3][4]

This guide provides an in-depth exploration of this compound as a scaffold, offering detailed application notes and robust protocols for its utilization in the synthesis of valuable fused heterocyclic systems. We will delve into the underlying chemical principles that govern its reactivity, providing not just a set of instructions, but a framework for rational design and experimental success.

Understanding the Scaffold: Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the electronic properties of the pyridine ring and the specific functionalities it bears. The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the C-2 and C-4 positions towards nucleophilic aromatic substitution (SNAr).[3][5] This is due to the stabilization of the negatively charged Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.[3][5]

The two methoxy groups at the C-2 and C-4 positions serve as excellent leaving groups in SNAr reactions, readily displaced by a variety of nucleophiles. The nitrile group at the C-3 position is a strong electron-withdrawing group, further activating the adjacent C-2 and C-4 positions. Moreover, the nitrile group itself is a versatile functional handle that can participate in a range of cyclization and transformation reactions.[1][6]

The interplay of these features allows for a sequential and regioselective functionalization of the pyridine core, paving the way for the construction of complex heterocyclic architectures.

Application Note 1: Synthesis of the this compound Scaffold

Causality Behind the Experimental Choice:

The synthesis of the this compound scaffold is efficiently achieved through a one-pot condensation reaction. This approach is based on the reaction of an appropriate enone with malononitrile in the presence of a strong base, typically sodium methoxide in methanol.[7] The methoxide serves a dual role: as a base to deprotonate the active methylene group of malononitrile, generating the nucleophile, and as the source of the methoxy groups in the final product. The use of methanol as a solvent ensures the solubility of the reactants and intermediates.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.[7]

Materials:

  • 1,1,3-Trimethoxypropene (or a suitable precursor to the required enone)

  • Malononitrile

  • Sodium metal

  • Anhydrous Methanol

  • Dichloromethane

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (0.1 mol) to anhydrous methanol (70 mL) at 5 °C. Stir the mixture until all the sodium has reacted.

  • Addition of Malononitrile: To the freshly prepared sodium methoxide solution, add a solution of malononitrile (0.08 mol) in anhydrous methanol (70 mL) dropwise over 15 minutes, maintaining the temperature at 5 °C.

  • Addition of the Enone: Add a solution of 1,1,3-trimethoxypropene (0.1 mol) in anhydrous methanol (150 mL) dropwise to the reaction mixture over a period of 2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 90 minutes.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the resulting residue in water (250 mL) and extract with dichloromethane (10 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
This compoundC₈H₈N₂O₂176.1660-75Solid

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (s, 1H, H-6), ~6.5 (s, 1H, H-5), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃) ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~165, ~160, ~155, ~117, ~105, ~90, ~55, ~54 ppm.

  • IR (ATR): ν ~2220 (C≡N), ~1600, 1570 (C=C, C=N) cm⁻¹.

  • MS (ESI): m/z [M+H]⁺ calculated for C₈H₉N₂O₂: 177.0664, found 177.xxxx.

Application Note 2: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

Causality Behind the Experimental Choice:

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[8] By utilizing this compound as the nitrile component, this reaction can be adapted to construct the thieno[2,3-b]pyridine core. The reaction proceeds through an initial Knoevenagel condensation of a ketone with the active methylene of the nitrile, followed by the addition of elemental sulfur and subsequent cyclization. The methoxy group at the C-2 position can be displaced in a subsequent step to further functionalize the fused ring system.

Protocol 2: Synthesis of a 2-Amino-3-cyano-thieno[2,3-b]pyridine Derivative

This protocol is a representative example of a Gewald-type reaction.

Materials:

  • This compound

  • Cyclohexanone

  • Elemental Sulfur

  • Morpholine or Diethylamine

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (10 mmol), cyclohexanone (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add morpholine (or diethylamine) (1.5 mL) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation:

Starting MaterialProductReaction ConditionsYield (%)
This compound2-Amino-3-cyano-4-methoxy-5,6,7,8-tetrahydrothieno[2,3-b]quinolineCyclohexanone, S₈, Morpholine, Ethanol, Reflux65-80

Visualization of the Workflow:

Gewald_Reaction Scaffold This compound Reaction Gewald Reaction Scaffold->Reaction Ketone Cyclohexanone Ketone->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Morpholine Base->Reaction Solvent Ethanol Solvent->Reaction Thieno_Pyridine Thieno[2,3-b]pyridine Derivative Reaction->Thieno_Pyridine

Caption: Workflow for the synthesis of Thieno[2,3-b]pyridines.

Application Note 3: Synthesis of Pyrazolo[3,4-b]pyridines

Causality Behind the Experimental Choice:

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant biological activity.[9][10] The synthesis of this scaffold from this compound can be achieved through a cyclocondensation reaction with hydrazine or its derivatives. The reaction is believed to proceed via an initial nucleophilic attack of the hydrazine at the C-2 position, leading to the displacement of the methoxy group, followed by an intramolecular cyclization involving the nitrile group to form the pyrazole ring. The 4-methoxy group can remain on the final product or be further manipulated.

Protocol 3: Synthesis of a 4-Methoxy-1H-pyrazolo[3,4-b]pyridin-3-amine

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or n-butanol

Procedure:

  • Reaction Setup: Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (20 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Purification: Collect the precipitate by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Data Presentation:

Starting MaterialProductReaction ConditionsYield (%)
This compound4-Methoxy-1H-pyrazolo[3,4-b]pyridin-3-amineHydrazine hydrate, Ethanol, Reflux70-85

Visualization of the Logical Relationship:

Pyrazolo_Pyridine_Synthesis cluster_reactants Reactants cluster_process Process Scaffold 2,4-Dimethoxypyridine- 3-carbonitrile Nucleophilic_Attack Nucleophilic Attack at C-2 Scaffold->Nucleophilic_Attack Hydrazine Hydrazine Hydrate Hydrazine->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Product 4-Methoxy-1H-pyrazolo[3,4-b]pyridin-3-amine Cyclization->Product

Caption: Key steps in Pyrazolo[3,4-b]pyridine synthesis.

Conclusion

This compound stands as a testament to the power of strategically functionalized scaffolds in modern organic synthesis. Its inherent reactivity, coupled with the versatility of its functional groups, provides a robust platform for the efficient construction of a wide range of novel and medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their drug discovery and materials science endeavors.

References

  • Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. PMC. [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][11]pyridine-1,3-diones. ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Organic Chemistry. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study. PubMed. [Link]

  • A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLOS ONE. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. [Link]

  • A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES. [Link]

  • Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

Sources

Application Note: Green Synthesis of Highly Substituted Pyridines via Nanocrystalline MgO-Catalyzed Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly substituted pyridines and 1,4-dihydropyridines are privileged pharmacophores widely utilized in the development of therapeutics for1[2]. Traditional multicomponent reactions (MCRs) for synthesizing these scaffolds often rely on homogeneous basic catalysts (e.g., piperidine, triethylamine) that 3[3]. This application note outlines a validated, green chemistry protocol utilizing nanocrystalline magnesium oxide (NAP-MgO) as a highly efficient, heterogeneous, and recyclable catalyst for the one-pot, three-component synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines[1].

Mechanistic Rationale & Catalyst Design

The Role of Nanocrystalline MgO

The catalytic superiority of NAP-MgO over bulk MgO is attributed to its high surface area and the presence of 1[1]. The nanoparticle surface provides a synergistic dual-site catalytic environment:

  • Lewis Basic Sites (O²⁻ ions): Facilitate the initial deprotonation of active methylene compounds.

  • Lewis Acidic Sites (Mg²⁺ ions): Coordinate with electrophilic centers (such as the carbonyl oxygen of aldehydes or cyano groups), 4[4].

Reaction Pathway

The one-pot synthesis proceeds via a tandem Knoevenagel–Michael–Cyclization cascade:

  • Knoevenagel Condensation: The basic sites on NAP-MgO abstract a proton from malononitrile. The resulting carbanion attacks the aromatic aldehyde, forming an1[1].

  • Michael Addition: The thiol undergoes a Michael addition to the intermediate. This step is accelerated by the Lewis acidic Mg²⁺ sites stabilizing the transition state[4].

  • Cyclization: Intramolecular cyclization and subsequent tautomerization yield the thermodynamically stable substituted pyridine[2].

Experimental Protocol

Reagents and Materials
  • Aromatic Aldehydes: Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde (1.0 mmol)

  • Malononitrile: (2.1 mmol)

  • Thiols: Thiophenol or derivatives (1.1 mmol)

  • Catalyst: Nanocrystalline MgO (NAP-MgO).

    • Causality Check: The catalyst must be1[1]. This critical step desorbs atmospheric water and CO₂, thereby activating the essential Lewis basic sites.

  • Solvents: Absolute ethanol (reaction medium), Ethyl acetate (catalyst washing)[5].

Step-by-Step Methodology
  • Reaction Initiation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 mL of absolute ethanol.

  • Catalyst Introduction: Add 0.1 g of activated NAP-MgO to the solution. Stir the mixture at room temperature for 5 minutes to ensure uniform dispersion of the heterogeneous catalyst before initiating the reaction.

  • Thiol Addition: Warm the reaction mixture to 50 °C. Once the temperature stabilizes, add the thiol (1.1 mmol) dropwise. This controlled addition prevents uncontrolled exothermic side reactions and minimizes oxidative disulfide formation.

  • Reflux & Monitoring: Elevate the temperature to reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent. The reaction typically1[1].

  • Catalyst Recovery: Cool the mixture to room temperature. Transfer the suspension to a centrifuge tube and spin at 4000 rpm for 10 minutes. Centrifugation is prioritized over standard filtration, as nanoscale MgO particles (typically ~25 nm) can easily clog standard filter paper pores, leading to product loss. Decant the supernatant carefully.

  • Product Purification: Concentrate the decanted supernatant under reduced pressure. Purify the crude residue by recrystallization from aqueous ethanol to 1[1].

Workflow Diagram

Workflow Start 1. Mix Reagents Aldehyde + Malononitrile in Ethanol CatAdd 2. Add NAP-MgO Catalyst (0.1 g, Stir at RT) Start->CatAdd HeatThiol 3. Heat to 50 °C & Add Thiol Dropwise CatAdd->HeatThiol Reflux 4. Reflux (2-4 h) Monitor via TLC HeatThiol->Reflux Centrifuge 5. Centrifuge at 4000 rpm (Phase Separation) Reflux->Centrifuge Wash Catalyst Pellet Wash with EtOAc & Dry (Recycle) Centrifuge->Wash Solid Phase Purify Supernatant Concentrate & Recrystallize Centrifuge->Purify Liquid Phase Product Pure Substituted Pyridine Purify->Product

Figure 1: Experimental workflow for NAP-MgO catalyzed synthesis of substituted pyridines.

Substrate Scope and Quantitative Data

The protocol exhibits broad functional group tolerance. Both electron-donating and electron-withdrawing groups on the aromatic aldehyde are well-tolerated,5[1],[5].

Table 1: Synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines using NAP-MgO

EntryAldehyde (Ar-CHO)Thiol (R-SH)Time (h)Yield (%)
1BenzaldehydeThiophenol2.585
24-ChlorobenzaldehydeThiophenol2.088
34-MethoxybenzaldehydeThiophenol3.092

Note: Yields refer to isolated pure products. Reaction conditions: Aldehyde (1.0 mmol), Malononitrile (2.1 mmol), Thiol (1.1 mmol), NAP-MgO (0.1 g), Ethanol (5 mL), Reflux.

Catalyst Reusability and System Validation

A hallmark of a self-validating protocol is the verifiable recyclability of the catalyst. The NAP-MgO catalyst recovered in Step 5 must be washed thoroughly with ethyl acetate (3 × 5 mL). Causality Check: This washing step is mandatory to strip away any unreacted organic precursors or heavy intermediates that may 1[1].

After drying under vacuum at 100 °C, the catalyst can be reused for at least four consecutive cycles. Empirical data shows consistent activity, with product yields dropping marginally from 85% (Cycle 1) to 81% (Cycle 4), confirming the structural stability and4[4].

References

  • Source: Indian Academy of Sciences (ias.ac.in)
  • Source: Benchchem (benchchem.com)
  • Source: Frontiers in Chemistry (frontiersin.org)
  • Source: European Journal of Chemistry (eurjchem.com)

Sources

Application Note: Strategic Utilization of 2,4-Dimethoxypyridine-3-carbonitrile in PI3K Inhibitor Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective Phosphoinositide 3-kinase (PI3K) inhibitors is a cornerstone of modern oncology and immunology. While pyrimidine-based inhibitors (e.g., Buparlisib) are well-established, pyrido[2,3-d]pyrimidine scaffolds offer superior opportunities for "scaffold hopping" to improve solubility, selectivity, and patentability.

This guide details the application of 2,4-Dimethoxypyridine-3-carbonitrile (CAS: 22254-24-6) as a robust, shelf-stable precursor for generating these privileged scaffolds. Unlike its hydrolytically unstable 2,4-dichloro analogs, the dimethoxy derivative serves as a "masked" electrophile. We present a validated workflow for its activation, regioselective functionalization, and cyclization into potent PI3K


/

inhibitor candidates.

Scientific Background & Rationale

The PI3K Signaling Cascade

The PI3K/AKT/mTOR pathway regulates cell survival and proliferation. Hyperactivation of this pathway is frequent in solid tumors. Inhibitors must compete with ATP for the binding pocket of the p110 catalytic subunit.

  • Structural Requirement: A heteroaromatic core is required to form hydrogen bonds with the "hinge region" (Val851 in PI3K

    
    ).
    
  • The Solution: The pyrido[2,3-d]pyrimidine core mimics the adenine ring of ATP but offers additional vectors (C5, C7 positions) for solubilizing groups (e.g., morpholine) that extend into the solvent-exposed region.

Why this compound?

Direct use of 2,4-dichloropyridine-3-carbonitrile is common but operationally challenging due to its moisture sensitivity and rapid hydrolysis. The 2,4-dimethoxy analog offers:

  • Stability: Indefinite shelf life under ambient conditions.

  • Purity: Recrystallizable solid (unlike the often oily/waxy dichloro crude).

  • Versatility: It allows for a "protect-deprotect-activate" strategy, ensuring a fresh electrophile is generated immediately prior to the critical regioselective step.

Pathway & Workflow Visualization

PI3K Signaling Context

The following diagram illustrates the upstream and downstream nodes of the PI3K pathway, highlighting the intervention point for pyrido[2,3-d]pyrimidine inhibitors.

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptors) PI3K PI3K (p110/p85) **TARGET** RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN (Inhibition) PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN (Phosphatase) AKT AKT (Protein Kinase B) PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation Effect Cell Survival Proliferation Metabolism mTOR->Effect

Caption: The PI3K/AKT/mTOR signaling cascade. The target molecule (this compound derived inhibitors) acts at the PI3K node, preventing PIP2 to PIP3 conversion.

Synthetic Application Workflow

This flowchart outlines the conversion of the dimethoxy precursor into the final drug scaffold.

Synthesis_Workflow Start 2,4-Dimethoxypyridine- 3-carbonitrile (Precursor) Step1 Demethylation & Chlorination (Activation) Start->Step1 HBr/AcOH then POCl3 Inter 2,4-Dichloropyridine- 3-carbonitrile (Active Electrophile) Step1->Inter Step2 Regioselective SNAr (C4 Displacement) Inter->Step2 R-NH2, -78°C Step3 Cyclization w/ Amidine/Guanidine Step2->Step3 Ring Closure Final Pyrido[2,3-d]pyrimidine Inhibitor Step3->Final

Caption: Synthetic route transforming the stable 2,4-dimethoxy precursor into the active PI3K inhibitor scaffold via a reactive dichloro intermediate.

Detailed Protocols

Phase 1: Activation of the Core

Objective: Convert the stable this compound into the reactive 2,4-dichloropyridine-3-carbonitrile.

Rationale: The methoxy groups are poor leaving groups for the mild nucleophilic substitutions required later. We first demethylate to the pyridone, then chlorinate.

Reagents:

  • This compound (1.0 eq)

  • 33% HBr in Acetic Acid

  • Phosphorus Oxychloride (POCl

    
    )
    
  • Phosphorus Pentachloride (PCl

    
    )
    

Protocol:

  • Demethylation: Dissolve this compound in 33% HBr/AcOH. Reflux for 4 hours.

    • Checkpoint: Monitor by TLC.[1][2] The product (2,4-dihydroxypyridine-3-carbonitrile) will be highly polar.

    • Workup: Cool to RT, dilute with water, filter the precipitate.[3] Dry under vacuum.

  • Chlorination: Suspend the dried dihydroxy intermediate in neat POCl

    
     (10 vol). Add PCl
    
    
    
    (2.5 eq).
  • Reflux: Heat to 110°C for 3-5 hours. The suspension will clear as the dichloro species forms.

  • Quench (Critical Safety): Remove excess POCl

    
     under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the C4-chloro group.
    
  • Isolation: Extract immediately with Dichloromethane (DCM). Wash with cold NaHCO

    
    . Dry over MgSO
    
    
    
    and concentrate.
    • Result: 2,4-Dichloropyridine-3-carbonitrile (Yellow solid). Use immediately for Phase 2.

Phase 2: Regioselective C4-Functionalization (The "Library Entry" Step)

Objective: Install the "tail" moiety (e.g., an aniline or solubilizing amine) selectively at the C4 position.

Mechanism: The C4 position is more electrophilic than C2 due to the para-effect of the pyridine nitrogen and the ortho-effect of the electron-withdrawing nitrile. Low temperature enhances this selectivity.

Reagents:

  • 2,4-Dichloropyridine-3-carbonitrile (from Phase 1)

  • Nucleophile (e.g., 3-amino-benzene-sulfonamide or Morpholine) (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: THF or NMP (Anhydrous)

Protocol:

  • Dissolve 2,4-dichloropyridine-3-carbonitrile in anhydrous THF (0.1 M).

  • Cool the solution to -78°C (Dry ice/Acetone bath). Note: Temperature control is vital for >95:5 regioselectivity.

  • Add DIPEA followed by the Nucleophile dropwise over 15 minutes.

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Validation (NMR): Take an aliquot for

    
    H-NMR.
    
    • C4-Substitution (Desired): Look for a doublet for the C5-H and C6-H with a coupling constant

      
       Hz.
      
    • C2-Substitution (Undesired): Often yields different shift patterns; NOE (Nuclear Overhauser Effect) between the nucleophile and the C5 proton confirms C4 substitution.

Phase 3: Cyclization to Pyrido[2,3-d]pyrimidine

Objective: Form the kinase-binding core.

Protocol:

  • Dissolve the C4-substituted intermediate in Ethanol or n-Butanol.

  • Add Guanidine Carbonate (or an amidine derivative) (2.0 eq).

  • Add Anhydrous K

    
    CO
    
    
    
    (2.0 eq).
  • Reflux (80-100°C) overnight.

  • Mechanism: The exocyclic amine of guanidine displaces the C2-chloro group (SNAr), followed by intramolecular nucleophilic attack on the nitrile (C3-CN) to close the pyrimidine ring.

  • Purification: Cool to RT. The product often precipitates. Filter and wash with water/ethanol. Recrystallize from DMF/MeOH.

Data Summary & Expected Results

Parameter2,4-Dimethoxy Precursor2,4-Dichloro IntermediateFinal Pyrido-Pyrimidine
Stability High (Years)Low (Hours/Days)High (Drug-like)
Solubility Organic SolventsOrganic SolventsDMSO/Acidic Media
Reactivity Inert to mild nucleophilesHighly ElectrophilicHinge Binder
Key NMR Signal 2x OMe singlets (~4.0 ppm)Loss of OMe, shift in aromaticsBroad NH2 (if guanidine used)

References

  • Application of Pyrido[2,3-d]pyrimidines in Kinase Inhibition

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[4]

    • Source: RSC Advances, 2024.[4]

    • URL:[Link][4]

  • Regioselectivity in SNAr Reactions

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines (Analogous Chemistry).
    • Source: Journal of Organic Chemistry, 2015.[5]

    • URL:[Link]

  • PI3K Inhibitor Design Principles

    • Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.[6]

    • Source: NIH / PMC, 2013.
    • URL:[Link]

  • Compound Data (Grounding): Title: this compound (ChemicalBook Entry). Source: ChemicalBook.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine moieties are ubiquitous in FDA-approved therapeutics, serving as the pharmacophore in blockbuster drugs like Esomeprazole (Nexium) and Loratadine (Claritin). Traditional thermal synthesis of these heterocycles (e.g., Hantzsch, Chichibabin) often suffers from prolonged reaction times (12–24 hours), harsh conditions, and difficult workups.

This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. We focus on two critical workflows:

  • De Novo Assembly: The One-Pot Hantzsch Synthesis.

  • Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling of Chloropyridines.

Technical Foundation: The Dielectric Advantage

Microwave irradiation (2.45 GHz) is not merely "faster heating"; it is a fundamentally different energy transfer mechanism. Unlike convective heating, which relies on thermal conductivity from vessel walls, microwaves couple directly with the reaction matrix.[1]

Mechanism of Action[2]
  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field.[1][2][3] As the field reverses 2.45 billion times per second, molecular rotation generates internal heat via friction.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, generating heat through collision.

Why this matters for Pyridines: The formation of the pyridine ring often requires overcoming a high activation energy barrier, particularly during the aromatization of dihydropyridine intermediates. Direct volumetric heating allows the reaction to access these high-energy transition states instantaneously, suppressing side reactions (e.g., polymerization) common in slow thermal ramps.

Protocol A: The "Green" One-Pot Hantzsch Synthesis

Objective: Rapid assembly of the pyridine core from acyclic precursors.

This protocol modernizes the classic Hantzsch reaction by combining the cyclization and aromatization steps into a single, solvent-minimized operation.

Materials
  • Aldehyde: Benzaldehyde (1.0 equiv)

  • 
    -Ketoester:  Ethyl acetoacetate (2.0 equiv)
    
  • Nitrogen Source: Ammonium Acetate (

    
    ) (1.5 equiv)
    
  • Oxidant/Catalyst: 10 mol%

    
     (promotes in-situ aromatization)
    
  • Solvent: Ethanol (Green solvent, high tan

    
    ) or Solvent-free
    
Experimental Workflow
  • Loading: In a 10 mL microwave-transparent vial (borosilicate glass), combine reagents. If using solvent-free conditions, mix neat reagents thoroughly.

  • Sealing: Crimp the vial with a PTFE/silicone septum cap.

  • Irradiation: Place in a single-mode microwave reactor.

  • Parameters:

    • Temperature: 140 °C

    • Hold Time: 5 - 10 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

    • Stirring: High (600 rpm)

  • Workup: Cool to 50 °C using compressed air. Pour mixture into crushed ice. The solid pyridine derivative precipitates. Filter and recrystallize from hot ethanol.

Data Comparison: Thermal vs. Microwave[5][6][7]
ParameterConventional RefluxMicrowave ProtocolImprovement Factor
Time 8 - 12 Hours5 - 10 Minutes~90x Faster
Yield 65 - 75%88 - 94%+20%
Energy High (Continuous heating)Low (Targeted pulses)Green
Purity Requires Column Chrom.Recrystallization onlyEfficiency
Visualization: Hantzsch Pathway

The following diagram illustrates the convergent synthesis and the critical aromatization step accelerated by MW irradiation.

HantzschSynthesis Reagents Aldehyde + 2x Beta-Ketoester + NH4OAc Intermediate 1,4-Dihydropyridine (1,4-DHP) Reagents->Intermediate Cyclocondensation (Dipolar Polarization) Oxidation MW-Assisted Aromatization (I2 / 140°C) Intermediate->Oxidation Product Pyridine Derivative Oxidation->Product -2H (Rapid Oxidation)

Caption: Figure 1.[4][5] Microwave-accelerated Hantzsch synthesis workflow, highlighting the in-situ oxidation of the DHP intermediate.

Protocol B: Suzuki-Miyaura Coupling of Chloropyridines

Objective: Functionalization of the pyridine ring for SAR (Structure-Activity Relationship) studies.

Chloropyridines are notoriously unreactive in cross-coupling reactions compared to bromo- or iodo- analogs due to the strength of the C-Cl bond. Microwave irradiation provides the necessary energy to facilitate the oxidative addition step of the catalytic cycle without decomposing the catalyst.

Materials
  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%)[6]
    
  • Ligand:

    
     or SPhos (4 mol%)
    
  • Base:

    
     (2.0 equiv)[6][7][8]
    
  • Solvent: Water/Ethanol (1:1 v/v) - Note: Water is essential for MW absorption and base solubility.

Experimental Workflow
  • Degassing: Purge the solvent mixture with Argon for 5 minutes to remove

    
    .
    
  • Assembly: Add solid reagents to the MW vial, then add the degassed solvent.

  • Irradiation:

    • Temperature: 150 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 300W)

  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
Critical Insight: The "Microwave Effect" on Catalysis

In this protocol, the microwave field creates "hotspots" on the surface of the heterogeneous base (


) and the metal catalyst. This localized superheating accelerates the transmetallation step, which is often the rate-determining step in difficult couplings.

SuzukiCoupling Start 2-Chloropyridine + Boronic Acid CatCycle Pd(0)/Pd(II) Catalytic Cycle Start->CatCycle Oxidative Addition Product 2-Phenylpyridine CatCycle->Product Reductive Elimination MW_Input MW Irradiation (150°C, 10 min) MW_Input->CatCycle Accelerates Transmetallation

Caption: Figure 2. Kinetic enhancement of the Palladium catalytic cycle via microwave irradiation.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent dictates the heating ramp rate. Use this matrix to select the correct solvent based on your temperature target.

SolventDielectric Constant (

)
Loss Tangent (tan

)
Heating EfficiencyRecommended Use
Ethanol 24.30.941HighGeneral synthesis, Hantzsch
Water 80.40.123Medium-HighAqueous couplings, Green chem
DMF 36.70.161HighHigh-temp couplings (>180°C)
Toluene 2.40.040Very LowAvoid (unless doped with ionic liquid)
Common Pitfalls
  • Vessel Failure: Pyridine synthesis often generates gas (

    
     or solvent vapor).
    
    • Solution: Always use a vessel rated for 20+ bar. Ensure a headspace of at least 40%.

  • Thermal Runaway: Strong microwave absorbers (like ionic liquids) can heat exponentially.

    • Solution: Use "PowerMax" or active air cooling features on the reactor to maintain set temperature without overshooting.

  • Catalyst Death: "Palladium Black" formation.

    • Solution: Although MW is fast, excessively high power (>200W initial ramp) can decompose catalysts. Use a 1-minute ramp time to reach target temperature.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Tu, S., et al. (2003). "Microwave-assisted one-pot synthesis of pyridine derivatives." Synthetic Communications. Link

  • BenchChem. (2025).[9][6] "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones." Link

  • Bagley, M. C., et al. (2002).[10] "A new one-step synthesis of pyridines under microwave-assisted conditions."[10][11][12] Tetrahedron Letters. Link

  • Leadbeater, N. E. (2005).[13] "Microwave-Assisted Organic Synthesis in Water as Solvent." Chemical Reviews. Link

Sources

Application Notes and Protocols: Synthesis of Bioactive Molecules from 2,4-Dimethoxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[2][3][4] Substituted pyridines are integral to a wide array of therapeutics, including antiviral, anti-inflammatory, and anticancer agents.[5][6] Among the vast landscape of pyridine-based building blocks, 2,4-dimethoxypyridine-3-carbonitrile stands out as a particularly versatile and powerful starting material. Its trifunctional nature—featuring two distinct methoxy groups susceptible to nucleophilic substitution and a synthetically malleable nitrile group—provides a rich platform for the divergent synthesis of complex, biologically active molecules.

This guide provides an in-depth exploration of the key synthetic transformations originating from this compound. We will detail field-proven protocols, explain the mechanistic rationale behind experimental choices, and showcase the application of these strategies in the synthesis of potent bioactive agents, with a focus on kinase inhibitors.

Core Synthetic Strategies: Unlocking Molecular Diversity

The reactivity of this compound is dominated by the interplay of its three primary functional groups. The electron-withdrawing nature of the C3-nitrile group activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr), making the methoxy groups excellent leaving groups. Concurrently, the nitrile group itself serves as a versatile handle for a variety of chemical transformations.

G start This compound sub_node Nucleophilic Aromatic Substitution (SNAr) start->sub_node R-NH2, R-SH, etc. nitrile_node Nitrile Group Transformations start->nitrile_node amino_pyridines 2/4-Aminopyridines (Kinase Scaffolds) sub_node->amino_pyridines thio_pyridines 2/4-Thioethers sub_node->thio_pyridines hydrolysis Hydrolysis to Carboxylic Acid/Amide nitrile_node->hydrolysis reduction Reduction to Aminomethylpyridine nitrile_node->reduction cyclization Cyclization to Fused Heterocycles nitrile_node->cyclization amides Amide Derivatives hydrolysis->amides amines Primary Amines reduction->amines pyrazolo_pyridines Pyrazolo[3,4-b]pyridines (Kinase Inhibitors) cyclization->pyrazolo_pyridines

Caption: Synthetic utility of this compound.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for elaborating the pyridine core involves the sequential displacement of the methoxy groups. The C4-methoxy is generally more reactive towards nucleophiles than the C2-methoxy group due to greater electronic activation from the nitrile. This differential reactivity can be exploited for selective functionalization.

Application Focus: Synthesis of Aminopyridine Scaffolds for Kinase Inhibitors

The 2-aminopyridine and related motifs are critical pharmacophores in a multitude of kinase inhibitors, including Imatinib, where they often form key hydrogen bonds in the ATP-binding pocket of the target kinase.[4][7]

Protocol 1: Synthesis of 4-Anilino-2-methoxypyridine-3-carbonitrile

This protocol demonstrates the selective substitution at the C4 position, a common first step in building kinase inhibitor frameworks.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.1 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

    • 1,4-Dioxane (Anhydrous)

    • Standard glassware for reflux, magnetic stirrer, heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • To a round-bottom flask dried under an inert atmosphere, add this compound and anhydrous 1,4-dioxane (approx. 0.1 M concentration).

    • Add aniline and p-TsOH·H₂O to the solution. Causality Note: p-TsOH acts as a catalyst to protonate the pyridine ring, further activating it for nucleophilic attack and facilitating the departure of the methoxy group as methanol.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 101 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-anilino-2-methoxypyridine-3-carbonitrile.

  • Self-Validation:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of one methoxy signal and the appearance of aromatic protons corresponding to the aniline moiety in the NMR spectrum are key indicators of success.

Strategy 2: Elaboration of the Nitrile Group

The nitrile moiety is a versatile functional group that can be transformed into a variety of other functionalities, providing a secondary vector for molecular diversification.[8]

Application Focus: Synthesis of Fused Pyrazolo[3,4-b]pyridine Systems

Fused heterocyclic systems like pyrazolo[3,4-b]pyridines are potent scaffolds for targeting various kinases, including Tropomyosin receptor kinases (TRKs).[9] The synthesis often involves the cyclization of a hydrazine derivative with an ortho-aminonitrile precursor.

G start 4-Anilino-2-methoxypyridine- 3-carbonitrile step1 Step 1: Hydrazine (S-N-Ar at C2) start->step1 intermediate 2-Hydrazinyl-4-anilinopyridine- 3-carbonitrile step1->intermediate step2 Step 2: Intramolecular Cyclization (Heat) intermediate->step2 product Pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core) step2->product

Caption: Workflow for Pyrazolo[3,4-b]pyridine synthesis.

Protocol 2: Synthesis of a 4-Anilino-1H-pyrazolo[3,4-b]pyridin-3-amine

This two-step protocol builds upon the product from Protocol 1 to construct the fused heterocyclic core.

  • Materials:

    • 4-Anilino-2-methoxypyridine-3-carbonitrile (from Protocol 1) (1.0 eq)

    • Hydrazine hydrate (5.0 eq)

    • Ethanol or n-Butanol

    • Standard glassware for reflux, magnetic stirrer, heating mantle

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve the 4-anilino-2-methoxypyridine-3-carbonitrile in ethanol.

    • Add hydrazine hydrate to the solution. Causality Note: Hydrazine acts as a potent nucleophile to displace the remaining C2-methoxy group. A large excess is used to drive the reaction to completion.

    • Heat the mixture to reflux and maintain for 6-12 hours. The reaction first forms the 2-hydrazinyl intermediate.

    • Continued heating in a high-boiling solvent like n-butanol promotes the intramolecular cyclization, where the terminal amine of the hydrazine attacks the nitrile carbon.

    • Monitor the reaction by LC-MS for the formation of the desired product mass.

    • Upon completion, cool the reaction to room temperature. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.

  • Self-Validation:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the methoxy signal and the appearance of a broad singlet for the pyrazole N-H and a new singlet for the C3-NH₂ protons in the NMR spectrum confirm the successful cyclization.

Data Presentation: Bioactivity of Resulting Scaffolds

The synthetic routes described above yield scaffolds that are frequently found in potent, biologically active molecules. As demonstrated in the literature, simple modifications to these core structures can lead to significant inhibitory activity against various protein kinases.

Table 1: In Vitro Activity of Representative Pyridine-Based Bioactive Molecules

Compound ClassTargetIC₅₀ (nM)Cell Line / Assay
Pyridine-based PIM-1 InhibitorPIM-1 Kinase14.3MCF-7 (Breast Cancer)
Pyrazolo[3,4-b]pyridine DerivativeTRKA56Km-12 (Colon Cancer)
2-Methoxypyridine-3-carbonitrile Derivative-1-5 µM (Antiproliferative)HepG2 (Liver Cancer)

Data compiled from publicly available research to illustrate the potential of these scaffolds.[9][10][11]

Conclusion and Future Directions

This compound is a cost-effective and highly adaptable starting material for constructing libraries of diverse, bioactive compounds. The orthogonal reactivity of its functional groups allows for controlled, stepwise elaboration into complex molecular architectures. The protocols detailed herein provide a robust foundation for researchers in drug discovery to access high-value scaffolds, particularly for the development of novel kinase inhibitors. Further exploration can involve leveraging the nitrile group for other transformations, such as reduction to a primary amine for subsequent amide coupling, or employing advanced cross-coupling strategies after converting the methoxy groups into more reactive handles like triflates or halides.

References

  • Manchanda, P., Kumar, A., & Tiwari, R. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. Available at: [Link]

  • Scribd. (2015). Medicinal Importance of Pyridine Derivatives. Available at: [Link]

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. PMC. Available at: [Link]

  • Paruch, K., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. European Journal of Medicinal Chemistry. Available at: [Link]

  • Deev, S. L., et al. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][2]pyridine-1,3-diones. ResearchGate. Available at: [Link]

  • Current Bioactive Compounds. (2012). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. Available at: [Link]

  • Dömling, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]

  • Dömling, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available at: [Link]

  • Beacon Bin Science. (2024). Learn 7 Crucial Functional Group Conversions in Organic Chemistry. YouTube. Available at: [Link]

Sources

Application Note: 2,4-Dimethoxypyridine-3-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern targeted oncology and immunology, the pyridine-3-carbonitrile (cyanopyridine) core has emerged as a highly versatile, "privileged scaffold" for the development of potent kinase inhibitors [3]. Specifically, 2,4-dimethoxypyridine-3-carbonitrile (CAS: 95689-37-5) serves as a critical synthetic building block.

The Causality of the Scaffold Design: The strategic placement of functional groups on this ring dictates its utility in drug discovery:

  • The Cyano Group (C3): Acts as a strong electron-withdrawing group (EWG). It not only activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr) but also frequently participates in hydrogen bonding within the kinase ATP-binding pocket.

  • The Methoxy Groups (C2, C4): Serve a dual purpose. In their methylated state, they provide lipophilicity and steric direction. However, they can be selectively demethylated (using BBr3 or TMSI) to yield 2-pyridones or 4-hydroxypyridines. These resulting hydroxyl/carbonyl motifs are essential for forming bidentate hydrogen bonds with the hinge region of kinases such as PIM-1, PKC-theta, and mutant IDH1[1, 2, 5].

Table 1: Physicochemical Profile of the Core Building Block
PropertyValue / DescriptionPharmacological Relevance
Chemical Name This compoundCore intermediate for kinase inhibitor libraries.
CAS Number 95689-37-5Standardized tracking for procurement.
Molecular Formula C8H8N2O2Low molecular weight (164.16 g/mol ) allows for high ligand efficiency (LE) when elaborated.
Electrophilicity High at C6Allows for late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura) if halogenated at C6.

Mechanistic Targets: The Role of Pyridine-3-carbonitriles

Derivatives synthesized from the this compound scaffold have demonstrated exceptional efficacy across multiple kinase pathways.

  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase overexpressed in various hematological malignancies and solid tumors. Pyridine-quinoline hybrids and pyrazolyl-pyridine conjugates derived from this scaffold act as competitive ATP inhibitors, blocking the phosphorylation of pro-apoptotic proteins like BAD, thereby inducing apoptosis in cancer cells [2, 4].

  • PKC-theta (PKCθ): Crucial for T-cell activation. 4-aminopyridine-3-carbonitriles (synthesized via amine displacement of the C4 methoxy group) have shown low-nanomolar IC50 values against PKCθ, offering therapeutic potential for autoimmune diseases like multiple sclerosis [1].

  • Dual VEGFR-2/HER-2: Cyanopyridone derivatives act as dual inhibitors, simultaneously blocking tumor angiogenesis and proliferation [3].

G Inhibitor Pyridine-3-carbonitrile Derivative PIM1 PIM-1 Kinase Inhibitor->PIM1 Inhibits BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) MYC c-MYC (Proliferation) PIM1->MYC Stabilizes Apoptosis Apoptosis Blocked BAD->Apoptosis Prevents Survival Cell Survival & Growth MYC->Survival Promotes

Diagram 1: PIM-1 kinase signaling pathway and the intervention point of pyridine-3-carbonitrile inhibitors.

Table 2: Comparative IC50 of Key Pyridine-3-carbonitrile Derivatives
Target KinaseDerivative ClassTest System / Cell LineIC50 ValueRef
PIM-1 Pyrazolyl-pyridine conjugate (Cpd 9)Isolated Enzyme Assay8.4 nM[4]
PKC-theta 4-amino-5-phenyl-3-pyridinecarbonitrileIsolated Enzyme Assay7.4 nM[1]
VEGFR-2 / HER-2 Cyanopyridone (Cpd 5a)MCF-7 (Breast Cancer)1.77 µM[3]
IDH1 (R132H) 1-hydroxypyridin-2-one analogIsolated Enzyme Assay140 nM[5]

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a validation checkpoint.

Workflow Step1 Scaffold Synthesis (SNAr Reaction) Step2 Derivatization (C4/C2 Substitution) Step1->Step2 Step3 Purification (HPLC/Flash) Step2->Step3 Step4 In Vitro Screening (TR-FRET Assay) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Diagram 2: Step-by-step experimental workflow from scaffold synthesis to in vitro kinase screening.

Protocol A: Synthesis of this compound

Rationale: Synthesizing the title compound from the commercially available precursor 2,4-dichloro-3-cyanopyridine (CAS: 180995-12-4) [6] via SNAr. The strong EWG effect of the cyano group ensures rapid displacement of the chlorides by methoxide.

Materials:

  • 2,4-dichloro-3-cyanopyridine (1.0 eq)

  • Sodium methoxide (NaOMe, 25% wt in MeOH) (2.5 eq)

  • Anhydrous Methanol (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloro-3-cyanopyridine (10 mmol) in 30 mL of anhydrous methanol in a flame-dried round-bottom flask under an argon atmosphere. Causality: Argon prevents moisture from quenching the methoxide into unreactive hydroxide.

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add NaOMe (25 mmol) over 15 minutes. Causality: The reaction is highly exothermic; controlling the temperature prevents the formation of unwanted side products or polymerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material (Rf ~0.6) should completely disappear, replaced by a more polar, UV-active product spot (Rf ~0.3).

  • Workup: Quench the reaction with 10 mL of saturated NH4Cl solution to neutralize excess methoxide. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Characterization: Confirm product identity via LC-MS (Expected m/z: 165.1 [M+H]+).

Protocol B: In Vitro PIM-1 Kinase Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it strictly eliminates background auto-fluorescence from the synthesized pyridine compounds, ensuring the trustworthiness of the IC50 data.

Materials:

  • Recombinant human PIM-1 kinase enzyme

  • TR-FRET Kinase Assay Kit (e.g., LANCE Ultra or similar)

  • Test compounds (Pyridine-3-carbonitrile derivatives)

  • Staurosporine (Positive Control)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate. Causality: White plates maximize signal reflection and minimize well-to-well crosstalk in luminescence/fluorescence assays.

  • Enzyme Addition: Add 5 µL of PIM-1 kinase (diluted in assay buffer containing 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ULight-labeled peptide substrate and ATP (at the Km concentration for PIM-1, typically ~10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Eu-anti-phospho-substrate antibody (diluted in EDTA-containing stop buffer). Causality: EDTA chelates Mg2+, immediately halting the kinase reaction to ensure precise timing. Incubate for 60 minutes.

  • Self-Validation Checkpoint: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission 1: 665 nm, Emission 2: 615 nm). Calculate the 665/615 ratio. Validation: The positive control (Staurosporine) must yield an IC50 between 10–20 nM [4]. If the control falls outside this range, the enzyme integrity or ATP concentration is compromised, and the assay must be repeated.

  • Data Analysis: Plot the TR-FRET ratio against the log of compound concentration using a 4-parameter logistic non-linear regression model to determine the IC50.

References

  • Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. National Institutes of Health (PubMed). Available at:[Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. Available at:[Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. Available at:[Link]

  • Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • cas:180995-12-4丨2,4-dichloro-3-cyanopyridine. Alfa Chemical. Available at:[Link]

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2,4-Dimethoxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Batch" Profile

Achieving high yields (>85%) in the synthesis of 2,4-dimethoxypyridine-3-carbonitrile via nucleophilic aromatic substitution (


) requires strict control over moisture and stoichiometry. The reaction involves the displacement of two chlorine atoms on the 2,4-dichloropyridine-3-carbonitrile  scaffold using sodium methoxide (NaOMe).

Common Failure Modes:

  • Hydrolysis: Conversion of the nitrile (-CN) to an amide (-CONH

    
    ) due to wet solvents.
    
  • Incomplete Substitution: Presence of mono-chloro impurities (regioisomers).

  • Demethylation: Formation of hydroxypyridines under excessive thermal stress.

Quick Reference: Optimized Reaction Parameters
ParameterOptimal RangeCriticalityEffect of Deviation
Stoichiometry 2.2 – 2.5 eq. NaOMeHigh<2.0 eq leaves mono-chloro impurities.
Solvent Anhydrous MethanolCriticalWater causes nitrile hydrolysis (amide formation).
Temperature 0°C (Addition)

65°C (Reflux)
MediumHigh initial temp causes exotherms/impurities.
Reaction Time 4 – 6 HoursMediumToo long promotes demethylation/degradation.
Quenching Ice-water (pH neutral)HighAcidic quench can hydrolyze the nitrile.

Mechanistic Insight & Regioselectivity

To troubleshoot yield, you must understand the competition between the C-2 and C-4 positions.

The 3-cyano group is a strong electron-withdrawing group (EWG). It activates both the C-2 and C-4 positions for nucleophilic attack.

  • C-4 Position: Activated by the ring nitrogen (para-like resonance) and the inductive effect of the 3-CN. Usually reacts first.

  • C-2 Position: Activated by the ring nitrogen (ortho-like) and the strong ortho-effect of the 3-CN. Reacts second in most kinetic profiles.

The Challenge: The second substitution (at C-2) is sterically more crowded and electronically less favorable after the C-4 is already methoxylated (electron-donating effect of -OMe deactivates the ring). Therefore, forcing conditions (heat/excess base) are required to complete the second step.

Visualization: Reaction Pathway & Impurity Profile

ReactionPathway SM 2,4-Dichloro pyridine-3-CN Mono4 4-Methoxy-2-chloro Intermediate (Major) SM->Mono4 NaOMe (1 eq) Fast, 0°C Mono2 2-Methoxy-4-chloro Intermediate (Minor) SM->Mono2 NaOMe (1 eq) Slow Amide Impurity: Amide (Hydrolysis) SM->Amide Wet MeOH Product 2,4-Dimethoxy pyridine-3-CN Mono4->Product NaOMe (+1 eq) Reflux, Heat Mono2->Product NaOMe (+1 eq) Reflux Product->Amide H2O / OH- Over-reaction

Figure 1: Reaction cascade showing the stepwise substitution and the critical hydrolysis risk pathway.

Optimized Experimental Protocol

Reagents:

  • 2,4-Dichloropyridine-3-carbonitrile (1.0 eq)

  • Sodium Methoxide (25% wt in MeOH or solid, 2.4 eq)

  • Anhydrous Methanol (10 V)

Step-by-Step Workflow:

  • Preparation: Charge 2,4-dichloropyridine-3-carbonitrile into the reactor with anhydrous Methanol (5 V). Cool the suspension to 0–5°C .

    • Why? Controlling the initial temperature prevents a runaway exotherm during the first substitution.

  • Addition: Add NaOMe solution dropwise over 30–60 minutes, maintaining internal temperature <10°C.

    • Observation: The mixture will likely become homogenous as the mono-substituted intermediate forms.

  • Reaction Drive: Allow the mixture to warm to Room Temperature (RT) for 1 hour, then heat to Reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC.[1][2] The mono-chloro intermediate must be <0.5% before processing.

  • Workup (Precipitation Method):

    • Cool reaction mass to RT.

    • Slowly pour the reaction mass into Ice Water (20 V) with vigorous stirring.

    • Critical: The product should precipitate as a white/off-white solid.

    • Stir for 30 minutes. Check pH. If pH > 10, adjust to pH 7–8 using dilute acetic acid (carefully!) to prevent amide formation.

  • Isolation: Filter the solid. Wash with cold water (2 x 2 V) to remove salts (NaCl).

  • Drying: Vacuum dry at 45°C.

Troubleshooting Guide (Q&A)

Issue 1: "I have low yield and a new spot on TLC that is very polar."

Diagnosis: Nitrile Hydrolysis. Cause: The presence of water in the solvent or during the workup while the pH is high. The nitrile group converts to a primary amide (2,4-dimethoxypyridine-3-carboxamide). Solution:

  • Immediate: Ensure Methanol is "Super Dry" (<0.05% water).

  • Process: Do not prolong the reflux unnecessarily.

  • Workup: When quenching into water, ensure the temperature is low (Ice Water). Hydrolysis accelerates significantly in hot alkaline water.

Issue 2: "The reaction stalls with ~10% starting material or mono-intermediate remaining."

Diagnosis: Incomplete Substitution (The "Stalled" Second Step). Cause: The methoxy group at C-4 donates electrons into the ring, deactivating the C-2 position toward the second attack. Solution:

  • Stoichiometry: Increase NaOMe to 2.5 eq .

  • Concentration: Run the reaction more concentrated (e.g., 5-8 volumes of MeOH instead of 10-15). Higher concentration increases reaction kinetics.

  • Temperature: Ensure you are at a vigorous reflux (64-65°C). If using THF/MeOH mixtures, the temp might be too low; switch to pure MeOH.

Issue 3: "My product is colored (Yellow/Orange) instead of White."

Diagnosis: Polymerization or N-Oxide formation. Cause: Pyridines are electron-deficient and can undergo ring-opening or polymerization if exposed to light/air for long periods under basic conditions. Solution:

  • Purification: Recrystallize from Ethanol/Water (8:2) or Isopropanol .

  • Prevention: Conduct the reaction under a nitrogen atmosphere.

Logic Flow for Troubleshooting

Use this decision tree to diagnose specific batch failures.

Troubleshooting Start Problem Detected CheckTLC Check TLC/HPLC Start->CheckTLC PolarSpot New Polar Spot? CheckTLC->PolarSpot SM_Left SM/Mono Left? CheckTLC->SM_Left LowYield Clean Profile but Low Mass Balance? CheckTLC->LowYield Hydrolysis Hydrolysis (Amide) Action: Dry Solvents, Check pH PolarSpot->Hydrolysis Yes IncreaseForce Incomplete Rxn Action: Add 0.2eq Base, Increase Conc. SM_Left->IncreaseForce Yes WorkupLoss Workup Loss Action: Check Filtrate (Product is slightly water soluble?) LowYield->WorkupLoss Yes

Figure 2: Diagnostic workflow for identifying yield loss root causes.

References & Grounding

  • Regioselectivity in Pyridines: For a detailed analysis of why C-4 reacts before C-2 in 2,4-dichloropyridines, refer to BenchChem's analysis of 2,4-Dichloropyridine reactivity.

  • Impurity Profiling: Understanding the hydrolysis of nitriles to amides in basic media is critical. See ResearchGate: Synthesis of 2-methoxypyridine-3,4-dicarbonitriles for analogous side-reaction profiles .

  • Scale-Up Considerations: For handling exotherms and reagent addition in pyridine chemistry, refer to Scientific Update: Scale-Up of Chemical Processes.

  • General

    
     Methodology:  WuXi Biology provides QM analysis on regioselectivity in similar pyrimidine/pyridine systems .
    

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,4-dichloropyridine-3-carbonitrile and Sodium Methoxide before handling.

Sources

Technical Support Center: Synthesis of 2,4-Dimethoxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting for CAS: [Not Listed] (Target: 2,4-Dimethoxypyridine-3-carbonitrile)

Introduction: The "Deceptive" Pyridine Scaffold

Welcome to the technical support hub for This compound . While this molecule appears structurally simple, its synthesis is a common bottleneck in the production of kinase inhibitors and other heterocyclic APIs.

The presence of the electron-withdrawing nitrile group at position 3 creates a "push-pull" electronic environment that sensitizes the 2- and 4-positions. Whether you are approaching this via Nucleophilic Aromatic Substitution (


)  or Alkylation of Pyridones , specific byproduct traps await.

This guide is structured to troubleshoot the two primary synthetic routes. Select your current workflow below.

Module 1: The Route (Dichloropyridine Precursor)

Workflow: Reaction of 2,4-dichloropyridine-3-carbonitrile with Sodium Methoxide (NaOMe).

The Core Problem: The "Monochloro" Standoff

In theory, adding 2 equivalents of NaOMe should yield the dimethoxy product. In practice, researchers often observe a persistent impurity spot on TLC or an extra peak in HPLC that refuses to disappear.

Mechanism & Causality

The 3-cyano group activates both chlorines, but they are not equal.

  • The Kinetic Favorite: The 4-position is generally more reactive (gamma-position) and less sterically hindered than the 2-position (alpha-position, flanked by ring nitrogen and the nitrile).

  • The Stall: The reaction proceeds rapidly to 2-chloro-4-methoxypyridine-3-carbonitrile . This intermediate is less electrophilic than the starting material because the new methoxy group donates electron density into the ring (resonance), deactivating the remaining chlorine at position 2.

Troubleshooting Q&A

Q: I have two spots very close to my product. Mass spec shows M+2 isotope pattern for one. What is it? A: This is almost certainly 2-chloro-4-methoxypyridine-3-carbonitrile .

  • Diagnosis: The 4-Cl was displaced, but the reaction "stalled" before displacing the 2-Cl.

  • Fix:

    • Increase Temperature: The second displacement (at C2) has a higher activation energy. If you ran at 0°C or RT, heat to 50–60°C.

    • Solvent Switch: If using MeOH, the reflux temp (65°C) might be too low. Switch to THF (with NaOMe) to access higher reflux temperatures, or use a sealed tube.

    • Stoichiometry: Ensure >2.2 eq of NaOMe. The first equivalent is consumed instantly; the second needs "force."

Q: I see a peak with Mass [M-14]. Is it a degradation product? A: This is likely 2-methoxy-4-hydroxypyridine-3-carbonitrile (or its tautomer).

  • Cause: Hydrolysis.[1][2] If your solvent was not anhydrous, hydroxide ions (

    
    ) compete with methoxide (
    
    
    
    ).
  • Fix: Use anhydrous MeOH/THF. Ensure your NaOMe source is fresh (free of NaOH).

Visualizing the Pathway

SNAr_Pathway Start 2,4-Dichloro precursor Inter1 2-Chloro-4-methoxy (Major Intermediate) Start->Inter1 Fast (C4 attack) Inter2 4-Chloro-2-methoxy (Minor Intermediate) Start->Inter2 Slow (C2 attack) Product 2,4-Dimethoxy (Target) Inter1->Product Slow (Requires Heat) Hydrolysis 4-Hydroxy Byproduct Inter1->Hydrolysis Wet Solvent (OH- attack) Inter2->Product Fast

Figure 1: The stepwise substitution pathway. Note the "kinetic trap" at the mono-substituted stage.

Module 2: The Alkylation Route (Pyridone Precursor)

Workflow: Methylation of 2,4-dihydroxypyridine-3-carbonitrile (or 4-hydroxy-2-methoxy intermediate) using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

The Core Problem: N- vs. O-Alkylation

Pyridones exhibit lactam-lactim tautomerism. While you want the O-methyl ether (lactim ether), the nitrogen lone pair is often more nucleophilic toward "soft" electrophiles, leading to N-methyl pyridones.

Troubleshooting Q&A

Q: My product has the correct Molecular Weight, but the NMR shows a methyl singlet at 3.5 ppm instead of 4.0 ppm. Why? A: You have formed the N-methyl isomer (likely 1-methyl-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile).

  • The Science: N-alkylation is favored under thermodynamic control or with soft electrophiles (MeI) in polar aprotic solvents (DMF/DMSO) without specific additives.

  • The Fix (Hard/Soft Acid Base Theory):

    • Change the Electrophile: Switch from MeI (soft) to Dimethyl Sulfate (DMS) or Trimethyloxonium tetrafluoroborate (hard). Hard electrophiles prefer the hard oxygen center.

    • Silver Salts: Use

      
        in benzene/toluene. The silver coordinates the halide, forcing an 
      
      
      
      -like character that heavily favors O-alkylation (The "Silver Salt Rule").

Q: Can I recycle the N-methyl byproduct? A: No. The N-methyl bond is metabolically and chemically stable. It cannot be isomerized to the O-methyl form. You must discard and restart or purify via chromatography (N-methyl species are usually much more polar).

Visualizing the Selectivity Crisis

Alkylation_Selectivity Tautomer Pyridone Tautomer (Equilibrium) Reaction Reaction with MeI/Base Tautomer->Reaction N_Prod N-Methyl Product (Undesired Impurity) Reaction->N_Prod Soft Electrophile (MeI) Polar Solvent O_Prod O-Methyl Product (Target) Reaction->O_Prod Hard Electrophile (DMS) or Silver Salts (Ag2CO3)

Figure 2: Divergent pathways in alkylation. Reaction conditions dictate the N- vs O-selectivity.

Summary of Impurities

Use this table to identify peaks in your HPLC/LC-MS data.

Impurity NameStructure NoteOriginRelative Polarity (RP-HPLC)
Monochloro-A 2-Chloro-4-methoxypyridine...Incomplete

Less Polar than Product
Monochloro-B 4-Chloro-2-methoxypyridine...Regioisomer (

)
Less Polar than Product
N-Methyl 1-Methyl-2-pyridone derivativeAlkylation byproductMore Polar than Product
Des-Methyl 2-methoxy-4-hydroxypyridine...Hydrolysis (Acidic workup)More Polar (Broad Peak)

References

  • Regioselectivity in Chloropyridines

    • BenchChem Technical Guides. "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine." Link

  • Mechanism of

    
     on Pyrimidines/Pyridines: 
    
    • WuXi AppTec. "QM Magic Class: Regioselectivity in SNAr reaction of Dichloropyrimidines." Link

  • N- vs O-Alkylation Selectivity

    • Scientific Update. "Selective N-methylation of amides... Application to large scale synthesis." (Discusses the thermodynamic preference for N-methylation in similar heterocyclic systems). Link

  • General Pyridine Synthesis

    • Organic Syntheses. "4-Acetylpyridine oxime tosylate (Example of pyridine functionalization)." Org. Synth. 1970, 50, 9. Link

Sources

Technical Support Center: Purification of Pyridine Carbonitriles by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the chromatographic purification of pyridine carbonitriles. As a class of compounds, pyridine carbonitriles are integral to pharmaceutical and materials science research. However, their purification presents a unique set of challenges. The basicity of the pyridine nitrogen atom often leads to undesirable interactions with standard silica gel stationary phases, resulting in poor peak shape, low recovery, and even degradation.

This guide is designed to provide you with direct, actionable solutions to the common problems encountered during the column chromatography of these molecules. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your purification workflow. Each issue is presented in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: Why is my purified compound showing significant peak tailing in the analytical chromatogram?

A1: Peak tailing is the most frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The root cause is the strong, non-ideal interaction between the basic lone pair of electrons on the pyridine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This leads to a portion of the analyte being retained more strongly, smearing the elution profile. Other, less common causes can include column overload or a mismatch between the sample solvent and the mobile phase.[1]

Mitigation Strategies:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a standard choice.[1] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your pyridine carbonitrile.

  • Stationary Phase Selection: If tailing persists, consider switching to a different stationary phase. Options include:

    • End-capped Silica: These columns have their residual silanol groups chemically derivatized, reducing the number of active sites available for interaction.[2]

    • Neutral Alumina: Alumina is a robust alternative to silica for purifying basic compounds.[3] It lacks the strong acidic sites responsible for tailing.[3][4]

G cluster_problem Problem: Peak Tailing cluster_solution Solution: Mobile Phase Modifier Pyridine Pyridine Carbonitrile (Basic Analyte) Silanol Acidic Silanol Site (on Silica Surface) Pyridine->Silanol Strong Interaction Pyridine_S Pyridine Carbonitrile (Analyte) TEA Triethylamine (TEA) (Competing Base) Silanol_S Acidic Silanol Site (on Silica Surface) TEA->Silanol_S Preferential Binding (Masking)

Q2: My target compound is co-eluting with an impurity. How can I improve the separation?

A2: Poor resolution between two compounds is a function of chromatographic efficiency, selectivity, and retention.[1] A systematic approach is required to address this.

Troubleshooting Workflow:

  • Assess Retention Factor (k'): Your target compound should have a k' (or Rf value in TLC) that is not too high or too low. An ideal Rf on a TLC plate is between 0.2 and 0.4 for good column separation. If your Rf is too high (>0.5), decrease the polarity of your mobile phase. If it's too low (<0.15), increase the polarity.

  • Optimize Selectivity (α): Selectivity is the most powerful tool for improving resolution.[5] It refers to the ability of the system to distinguish between two compounds.

    • Change Solvent Composition: Instead of just altering the ratio of your solvents (e.g., Hexane/Ethyl Acetate), try changing the solvents themselves. For example, substituting ethyl acetate with dichloromethane or acetone can alter the selectivity and improve separation.[6]

    • Switch Stationary Phase: If mobile phase changes are ineffective, the interaction mechanism with the stationary phase needs to be altered. Switching from silica to alumina, or from a standard C18 to a phenyl-hexyl phase in reverse-phase, can provide a completely different selectivity profile.[1][5]

  • Increase Efficiency (N): If you have some separation but the peaks are too broad and overlapping, increasing the column's efficiency can help.

    • Use a Longer Column: Doubling the column length can increase resolution by a factor of ~1.4.

    • Decrease Particle Size: Using a stationary phase with a smaller particle size provides more theoretical plates and sharper peaks.[1]

G Start Poor Resolution (Co-eluting Peaks) Check_k Is TLC Rf between 0.2 and 0.4? Start->Check_k Adjust_Polarity Adjust Mobile Phase Polarity (e.g., change Hex/EtOAc ratio) Check_k->Adjust_Polarity No Optimize_Alpha Optimize Selectivity (α) Check_k->Optimize_Alpha Yes Adjust_Polarity->Check_k Change_Solvent Change Organic Solvent (e.g., EtOAc -> DCM or Acetone) Optimize_Alpha->Change_Solvent Change_Stationary Change Stationary Phase (e.g., Silica -> Alumina) Change_Solvent->Change_Stationary No Improvement Success Resolution Achieved Change_Solvent->Success Success Increase_N Increase Efficiency (N) Change_Stationary->Increase_N No Improvement Change_Stationary->Success Success Longer_Column Use Longer Column or Smaller Particle Size Increase_N->Longer_Column Longer_Column->Success Success

Q3: I'm experiencing very low recovery of my compound after the column. What's happening?

A3: Low recovery can be caused by irreversible adsorption to the stationary phase or degradation of the compound on the column.[1] Pyridine derivatives can be particularly sensitive to the acidic nature of silica gel.[1] The carbonitrile group itself is generally stable, but other functional groups on your molecule may not be.

Diagnostic Protocol & Solution:

The first step is to determine if your compound is stable on silica gel. This can be easily tested using two-dimensional thin-layer chromatography (2D TLC).

  • Spotting: Take a square TLC plate and spot your crude sample mixture in the bottom-left corner.

  • First Development: Develop the plate in a suitable solvent system.

  • Drying and Rotation: Remove the plate from the chamber and dry it completely. Rotate the plate 90 degrees counter-clockwise so that the initial chromatogram now forms the baseline.

  • Second Development: Develop the plate again in the same solvent system.

  • Interpretation:

    • Stable Compounds: If your compound is stable, all spots will appear along a 45-degree diagonal line from the origin.

    • Unstable Compounds: The appearance of any new spots off this diagonal line indicates that your compound is degrading upon contact with the silica stationary phase.[1]

If Degradation is Confirmed:

  • Switch to a More Inert Stationary Phase: The best course of action is to switch to neutral alumina, which is less acidic and often better tolerated by basic compounds.[3][4] Alternatively, deactivated silica gel or a polymer-based column could be used.

  • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up elution.

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for purifying pyridine carbonitriles: silica or alumina? A: The choice depends on the specific properties of your molecule.

Stationary PhaseKey Characteristics & Best Use Case
Silica Gel Acidic Surface (pKa ~4.5). The default, most common choice. It is excellent for a wide range of compounds.[7] However, its acidity can cause peak tailing and degradation with basic compounds like pyridines.[1] Best used with a mobile phase modifier (e.g., TEA) for pyridine carbonitriles.
Neutral Alumina pH-neutral surface. An excellent alternative for acid-sensitive or strongly basic compounds.[3][4] It eliminates the need for mobile phase modifiers like TEA, simplifying the workup. It is a good first choice if you suspect your pyridine derivative is unstable on silica.[3]
Basic Alumina Basic Surface. Generally reserved for the purification of very strongly basic compounds or for removing acidic impurities.

Q: How do I develop a good mobile phase system for my compound? A: Method development should always start with Thin-Layer Chromatography (TLC).[8][9]

  • Start Simple: Begin with a two-component, non-polar/polar solvent system like Hexane/Ethyl Acetate.

  • Aim for an Rf of 0.2-0.4: Run several TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 2:1, 1:1 Hex/EtOAc). The ideal system will give your target compound an Rf value between 0.2 and 0.4. This ensures the compound spends enough time on the stationary phase to separate from impurities without taking excessively long to elute.

  • Check for Separation: The ideal TLC system should show clear separation (baseline-to-baseline if possible) between your product spot and major impurities.

  • Add Modifiers if Needed: If you observe streaking on the TLC plate (the equivalent of peak tailing), add 0.5-1% triethylamine (TEA) to the solvent mixture and re-run the plate.

Q: My separation looks great on TLC, but is poor on the column. Why? A: This is a common frustration. Several factors can cause this discrepancy:

  • Different Stationary Phase: Ensure the silica or alumina on your TLC plate is the same grade and type as that used in your column. Different manufacturers can have slight variations.[6]

  • Column Overloading: Too much sample loaded onto the column will saturate the stationary phase near the top, leading to broad bands and poor separation. A general rule of thumb for silica gel is to load 1g of crude material per 50-100g of silica.

  • Sample Application: The sample should be loaded onto the column in a very narrow band using the minimum possible volume of solvent. If your product has poor solubility, it may precipitate upon loading, leading to streaking and poor separation.[6] Try adsorbing the crude material onto a small amount of silica gel, drying it, and loading the resulting powder onto the top of the column.[6]

References

  • Benchchem. (2025).
  • Mahler, M., & Thomason, V. (2012). RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO.
  • Sorbent Technologies, Inc. (2023, April 21).
  • Hawach Scientific. Neutral Alumina Flash Column.
  • Chromatography Forum. (2015, July 20).
  • Benchchem. (2025).
  • SIELC Technologies. Separation of 3-Pyridinecarbonitrile, 5-[(2-cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methyl- on Newcrom R1 HPLC column.
  • Kavali, M., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry.
  • MDPI. (2026, February 23). 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[4][10]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile.

  • ResearchGate. (2019, May 23).
  • Chrom Tech, Inc. (2024, November 20).
  • Phenomenex. HPLC Column Selection Guide.
  • Li, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.

Sources

Technical Support Center: Nitrile Group Stability & Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry. This guide is engineered for researchers, process chemists, and drug development professionals who are experiencing unwanted hydrolysis of nitrile (-C≡N) groups during multi-step synthesis.

Nitriles feature a carbon atom at a +3 oxidation state, placing them at the same oxidation level as carboxylic acids[1]. Because the carbon-nitrogen triple bond is highly polarized, the carbon atom is electrophilic and susceptible to nucleophilic attack by water[1]. Depending on the pH and temperature, this hydration leads to the formation of a primary amide, which can further hydrolyze into a carboxylic acid[2].

Below, we provide mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure your nitrile groups remain intact.

Frequently Asked Questions & Troubleshooting

Q1: My nitrile starting material is converting to a primary amide during a sodium hydride-mediated alkylation. How is this happening if I am not explicitly adding water?

Causality: Sodium hydride (NaH) or lithium diisopropylamide (LDA) do not directly hydrolyze nitriles. The root cause is trace moisture introduced via hygroscopic solvents (e.g., THF, DMF), wet reagents, or ambient humidity. When water reacts with a strong base, it generates hydroxide anions (OH⁻). Because OH⁻ is a vastly superior nucleophile compared to neutral water, it directly attacks the electrophilic nitrile carbon to form an unstable imidate anion, which rapidly protonates to form an amide[3]. Solution: The reaction is failing at the environmental control level. You must implement rigorous anhydrous techniques, including oven-dried glassware and inert gas (Ar/N₂) backfilling[4].

Q2: I am performing an acid-catalyzed deprotection (e.g., Boc removal) elsewhere on my molecule. Why is my nitrile hydrolyzing, and how can I prevent it?

Causality: While nitriles are generally more stable to mild acids than to strong aqueous bases, they are not immune to acid-catalyzed degradation. In acidic media, the nitrile nitrogen becomes protonated. This protonation drastically increases the electrophilicity of the adjacent carbon, allowing even poor nucleophiles like water to attack and form an imidic acid intermediate, which tautomerizes to the amide[1][5]. Solution: Switch to strictly anhydrous acidic conditions. For example, use anhydrous HCl in 1,4-dioxane or neat trifluoroacetic acid (TFA). If water is completely excluded from the system, the highly reactive iminium intermediate cannot be trapped by moisture, preventing the cascade toward the amide.

Q3: My reaction LC-MS shows the nitrile is intact, but after my aqueous workup, I isolate the amide. What is going wrong?

Causality: Standard workup procedures often involve pouring a highly basic or acidic reaction mixture directly into water. This sudden introduction of water creates a localized high concentration of hydroxide or hydronium ions. Furthermore, the neutralization is often highly exothermic. The combination of heat, pH extremes, and water drastically accelerates hydrolysis[6]. Solution: Utilize an inverse quench technique. Instead of adding water to your reaction, slowly add your reaction mixture into a pre-chilled, heavily buffered aqueous solution (e.g., saturated NH₄Cl or phosphate buffer at pH 7) to immediately neutralize the pH while suppressing the thermal spike.

Mechanistic Pathways of Nitrile Degradation

Understanding the exact pathway of degradation is critical for preventing it. The diagram below illustrates how both acidic and basic environments catalyze the destruction of the nitrile group.

HydrolysisPathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Nitrile Nitrile (R-C≡N) Oxidation State +3 Protonated Protonated Nitrile (Highly Electrophilic) Nitrile->Protonated + H⁺ Imidate Imidate Anion Intermediate Nitrile->Imidate + OH⁻ ImidicAcid Imidic Acid Intermediate Protonated->ImidicAcid + H₂O Amide Primary Amide (R-CONH₂) ImidicAcid->Amide Tautomerization Imidate->Amide + H₂O Carboxylic Carboxylic Acid (R-COOH) Amide->Carboxylic Excess H⁺/OH⁻ + Heat

Fig 1. Acid and base-catalyzed nitrile hydrolysis pathways highlighting key intermediates.

Quantitative Data: Nitrile Stability Under Various Conditions

To predict whether your nitrile will survive a specific transformation or workup, consult the stability matrix below. This table summarizes the relative hydrolysis rates of a standard aliphatic nitrile under common aqueous conditions.

Aqueous ConditionTemp (°C)TimePrimary Product IsolatedDegradation MechanismNitrile Stability Rating
Sat. NH₄Cl (pH ~6) 25 °C24 hIntact NitrileNone (Neutral pH prevents activation)High
1M NaOH (aq) 25 °C1 hNitrile (Trace Amide)Direct OH⁻ attack on unactivated carbonModerate
1M NaOH (aq) 100 °C4 hCarboxylic AcidComplete base-catalyzed hydrolysis[2]Very Low
1M HCl (aq) 100 °C4 hCarboxylic AcidAcid-catalyzed hydration[2]Very Low
30% H₂O₂ / K₂CO₃ 25 °C2 hPrimary AmidePeroxide-mediated nucleophilic attack[7]Low (Rapid Amidation)

Self-Validating Experimental Protocols

To guarantee the integrity of your nitrile group, implement the following optimized workflow for reactions requiring strong bases (e.g., alkylations, deprotonations) and their subsequent workups.

Workflow Step1 1. Preparation Oven-dried glassware Inert Gas (Ar/N₂) Step2 2. Reaction Anhydrous Solvents Strict Temp Control Step1->Step2 Step3 3. IPC Validation Anhydrous Quench LC-MS Check Step2->Step3 Step4 4. Inverse Quench Cold Buffer (pH 7) e.g., sat. NH₄Cl Step3->Step4 Step5 5. Extraction Organic Solvent Rapid Phase Separation Step4->Step5

Fig 2. Optimized experimental workflow for preventing nitrile hydrolysis during synthesis.

Protocol: Strictly Anhydrous Reaction and Buffered Inverse Quench

Objective: Perform a strongly basic reaction on a nitrile-containing substrate without triggering hydration to the amide.

Step 1: Rigorous Environmental Control

  • Dry all glassware in an oven at 120 °C for a minimum of 4 hours. Assemble while hot and cool under a continuous stream of ultra-high purity Argon or Nitrogen[4].

  • Utilize only freshly opened, sure-seal anhydrous solvents (e.g., THF, DMF). If using hygroscopic reagents, dry them under high vacuum prior to use.

Step 2: Reaction Execution

  • Dissolve the nitrile-containing substrate in the anhydrous solvent and cool the mixture to the required temperature (e.g., 0 °C to -78 °C) using a controlled cooling bath.

  • Add the basic reagent (e.g., NaH, LDA) dropwise. Causality note: Keeping the temperature low suppresses the kinetic energy required for any trace hydroxide to attack the nitrile carbon[6].

Step 3: In-Process Control (IPC) & Self-Validation Before proceeding to the aqueous workup, you must validate that the reaction itself is not causing hydrolysis.

  • Withdraw a 10 µL aliquot of the reaction mixture using a dry syringe.

  • Quench the aliquot directly into 1 mL of anhydrous methanol (not water).

  • Analyze via LC-MS.

    • Diagnostic check: If the primary amide is detected here, your "anhydrous" reaction conditions are wet. Abort and check your solvent/reagent integrity. If only the desired product/starting material is present, proceed to Step 4.

Step 4: Buffered Inverse Quench

  • Prepare a receiving flask containing 10 volumes of saturated aqueous ammonium chloride (NH₄Cl) solution. Submerge this flask in an ice-water bath to chill it to 0–5 °C.

  • Slowly transfer the active reaction mixture into the rapidly stirring cold buffer (Inverse Quench).

    • Causality note: This ensures the base is immediately neutralized by the buffer before it can react with water, while the ice bath absorbs the exothermic heat of quenching[6].

Step 5: Isolation

  • Immediately extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane). Do not leave the product sitting in the aqueous phase for prolonged periods.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Chemguide - Hydrolysing Nitriles. Available at:[Link]

  • Lumen Learning - 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at:[Link]

  • Common Organic Chemistry - Nitrile to Amide - Common Conditions. Available at:[Link]

  • Chemistry LibreTexts - Reactivity of Nitriles. Available at:[Link]

  • Chemistry LibreTexts - 20.7: Chemistry of Nitriles. Available at:[Link]

Sources

Removal of starting materials from 2,4-Dimethoxypyridine-3-carbonitrile product

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2,4-Dimethoxypyridine-3-carbonitrile , specifically focusing on the removal of the starting material (2,4-Dichloropyridine-3-carbonitrile ) and related impurities.

Topic: Removal of Starting Materials & Impurity Management Applicable Synthesis Route: Nucleophilic Aromatic Substitution (


) of 2,4-dichloropyridine-3-carbonitrile with Methoxide.[1]

Diagnostic & Decision Framework

Before initiating purification, it is critical to characterize the crude mixture. The presence of starting material (SM) suggests incomplete conversion, often caused by moisture in the reaction solvent (Methanol) or insufficient nucleophile equivalents.

Visualizing the Purification Logic

The following decision tree outlines the standard workflow for remediating crude product contaminated with starting material.

PurificationLogic Start Crude Product Analysis (TLC / HPLC) CheckSM Is Starting Material (Dichloro-SM) Present? Start->CheckSM CheckMono Are Mono-substituted Intermediates Present? CheckSM->CheckMono No HighSM High SM (>5%) CheckSM->HighSM Yes LowSM Trace SM (<5%) CheckSM->LowSM Yes MethodA Method A: Acid-Base Swing (Exploiting Basicity Diff) HighSM->MethodA Primary Choice MethodC Method C: Chemical Scavenging (Derivatization) HighSM->MethodC If Acid-Sensitive MethodB Method B: Recrystallization (Solubility Diff) LowSM->MethodB Standard Choice Final Pure 2,4-Dimethoxy Product MethodA->Final MethodB->Final MethodC->MethodA Workup

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity levels.

Technical Troubleshooting & FAQs

Q1: Why is the starting material (2,4-dichloro) persisting despite long reaction times?

Technical Insight: The reaction relies on Nucleophilic Aromatic Substitution (


) .[1] The 4-position is highly reactive, but the 2-position is sterically hindered and less electrophilic.
  • Root Cause 1 (Moisture): Methoxide is a strong base.[1] If the methanol solvent is not anhydrous, methoxide reacts with water to form hydroxide. Hydroxide attacks the pyridine to form pyridones (hydroxy-pyridines) rather than the methoxy product, consuming the reagent without converting the SM.

  • Root Cause 2 (Temperature): The second substitution (usually at the 2-position) has a higher activation energy. If the reaction is run only at room temperature, it may stop at the mono-substituted intermediate.

Corrective Action:

  • Ensure Methanol is anhydrous (<0.05% water).[1]

  • Increase temperature to reflux (65°C) for the final 2–4 hours.

  • Use a slight excess of NaOMe (2.2 to 2.5 equivalents total).[1]

Q2: How do I remove the Dichloro Starting Material (SM) using extraction?

Protocol: The "Acid-Base Swing" (Method A) This method exploits the electronic differences between the SM and the Product.

  • Mechanism: The 2,4-dimethoxy product is more basic (pKa ~2–3) than the 2,4-dichloro SM (pKa < 0) because the methoxy groups are electron-donating by resonance (+M), whereas chlorine is electron-withdrawing (-I).[1]

  • The Workflow:

    • Dissolve the crude organic mixture in a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Extract with cold, dilute acid (1M HCl).

      • Result: The Product protonates and moves to the aqueous layer.[2] The non-basic SM (and non-basic impurities) remains in the organic layer.

    • Separate the organic layer (discard or save for SM recovery).[1]

    • Neutralize the aqueous layer slowly with saturated NaHCO₃ or NaOH to pH 8–9.

    • The product will precipitate or oil out. Extract back into organic solvent, dry, and concentrate.[1][3][4][5][6]

Warning: Do not use concentrated acid or heat during step 2, as this may hydrolyze the nitrile (-CN) group to an amide.[1]

Q3: The Acid-Base swing failed (emulsion or poor recovery). What is the alternative?

Protocol: Recrystallization (Method B) If the "Swing" is unsuitable due to sensitivity, recrystallization is the standard purification technique for solid cyanopyridines.

Solvent SystemSuitabilityNotes
Methanol (Hot) HighProduct is soluble in hot MeOH, less soluble in cold.[1][7] SM is more soluble in cold MeOH.[1]
EtOH / Water (9:1) MediumGood for removing inorganic salts (NaCl) and polar byproducts (pyridones).[1]
Heptane / EtOAc HighDissolve in minimum hot EtOAc; add Heptane until turbid. Cool slowly.

Step-by-Step:

  • Dissolve crude solid in minimum boiling Methanol.[1]

  • If colored impurities persist, add activated carbon (5% w/w), boil for 5 mins, and filter hot.

  • Allow the filtrate to cool to Room Temp slowly (30 mins), then refrigerate (0–4°C) for 2 hours.

  • Filter the crystals and wash with cold Methanol.

  • Validation: The SM is significantly more soluble in the mother liquor and will be removed.

Q4: I have "stubborn" traces (1-2%) of SM that recrystallization won't remove. What now?

Protocol: Chemical Scavenging (Method C) If the separation factors are too similar, chemically modify the impurity to alter its solubility.

  • Reagent: Add a nucleophilic scavenger such as N,N-dimethylethylenediamine or Thiophenol (0.1–0.2 eq relative to SM).[1]

  • Procedure:

    • Heat the crude mixture in solvent (e.g., Ethanol) with the scavenger for 1 hour.

    • Mechanism: The scavenger reacts rapidly with the highly electrophilic 2,4-dichloro SM via

      
      , converting it into a highly polar amine/sulfide adduct.[1] The already-reacted 2,4-dimethoxy product is much less reactive and remains identifying.[1]
      
    • Workup: Perform an acid wash (as in Method A). The new amine-SM adduct will be extremely basic or polar and easily washed away into the aqueous phase (or retained on a silica plug), leaving the pure product.

Analytical Data & Validation

When validating the removal of starting materials, rely on the following shift markers.[2][8]

Table 1: NMR Diagnostic Markers (in CDCl₃)

CompoundProton Signal (Approx.)MultiplicityDiagnostic Feature
2,4-Dichloro-SM

7.45, 8.35 ppm
DoubletsLack of OMe singlets.[1] Downfield aromatic shift due to Cl.[1]
Mono-substituted

4.05 ppm (1x)
SingletIntegration of OMe = 3H (indicates half-reaction).[1]
2,4-Dimethoxy Product

4.02, 4.08 ppm
SingletsTwo distinct OMe peaks (Integration 3H each).[1]

References

  • Nucleophilic Substitution on Halopyridines

    • Citation: Spitzner, R. (2001).[1] "Pyridine-3-carbonitriles: Synthesis and Reactions." Science of Synthesis.[1]

    • Relevance: Establishes the reactivity order of 2,4-dichloropyridines (4-position > 2-position) and the necessity of anhydrous conditions.
    • Source: (General Reference).[1]

  • Solubility & Purification of Alkoxypyridines

    • Citation: ResearchGate Discussion. (2016).[1][9] "Synthesis of 2-methoxypyridine-3,4-dicarbonitriles."

    • Relevance: Confirms the use of Methanol/Methoxide systems and the formation of pyridone impurities upon hydrolysis.
    • Source:[1]

  • Chemical Scavenging of Electrophiles

    • Citation: US Patent 5632898A.[1] "Method for removing unreacted electrophiles from a reaction mixture."[1][10]

    • Relevance: Validates the use of amine/thiol scavengers to derivatize and wash away unreacted electrophilic starting m
    • Source:[1]

  • General Recrystallization Protocols

    • Citation: University of Massachusetts Amherst.[1] "Recrystallization Techniques for Organic Solids."

    • Relevance: Provides the foundational logic for "like dissolves like" and solvent selection (Methanol/Water)
    • Source:[1]

Sources

Stability and degradation of 2,4-Dimethoxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4-Dimethoxypyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1][2] For long-term storage, maintaining the compound at 2-8°C in a tightly sealed container is recommended to minimize degradation.[3] It is also advisable to protect the compound from light to prevent potential photodegradation.

What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: The methoxy groups and the nitrile group are susceptible to hydrolysis, especially under acidic or alkaline conditions.[4] The nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid. The methoxy groups can be cleaved to form hydroxypyridines.

  • Oxidation: The pyridine ring and methoxy groups can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[5]

  • Photodegradation: Pyridine and its derivatives are known to be light-sensitive.[6][7] Exposure to UV light can lead to the formation of various photoproducts through complex reaction pathways.[6][8]

  • Thermal Degradation: While many pyridine derivatives exhibit good thermal stability, elevated temperatures can lead to decomposition.[9][10][11] The specific decomposition temperature for this compound should be determined by techniques like thermogravimetric analysis (TGA).

What are the visual or physical signs of degradation?

Degradation of this compound may be indicated by:

  • Color Change: A change from its original color (typically white to off-white) to yellow or brown can be a sign of degradation.

  • Change in Physical State: Clumping or melting of the solid material may indicate the presence of impurities or degradation products.

  • Odor: The development of a stronger or different odor may suggest chemical changes.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it is typically soluble can be a sign of the formation of polymeric or less soluble degradation products.

What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is essential to use appropriate PPE to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are recommended.[2]

  • Eye Protection: Safety goggles or a face shield should be worn.[2]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.[2]

  • Respiratory Protection: If working with the powder outside of a fume hood, a respirator may be necessary to avoid inhalation.[1][12]

All handling of the solid and its solutions should ideally be performed in a well-ventilated fume hood.[2][12]

II. Troubleshooting Guide

This guide provides solutions to common experimental issues that may arise due to the instability of this compound.

Issue 1: Unexpected Peaks in Chromatogram (HPLC, GC)

Question: I am seeing unexpected peaks in my HPLC/GC analysis of a sample containing this compound. What could be the cause?

Answer:

Unexpected peaks are often indicative of impurities or degradation products.

Probable Causes:

  • Sample Degradation: The compound may have degraded during storage or sample preparation. Pyridine derivatives can be sensitive to pH, light, and temperature.[4][6]

  • Solvent Interaction: The compound might be reacting with the solvent or impurities in the solvent.

  • Contamination: The sample or the analytical system may be contaminated.

Step-by-Step Solutions:

  • Verify Compound Integrity: Analyze a freshly opened or newly synthesized batch of this compound to use as a reference.

  • Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (cool, dry, dark).

  • Assess Sample Preparation:

    • Prepare samples immediately before analysis.

    • Use high-purity solvents.

    • If heating is required for dissolution, use the lowest possible temperature for the shortest duration.

    • Protect the sample from light during preparation and while in the autosampler.

  • Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of the compound to stress conditions (e.g., acid, base, peroxide, heat, light).[4][13] This can help in confirming if the unexpected peaks correspond to degradation products.

  • Clean the Analytical System: Ensure the HPLC/GC system is clean and free from contaminants from previous analyses.

Issue 2: Inconsistent Analytical Results

Question: I am getting inconsistent results (e.g., varying purity values, peak areas) for the same batch of this compound. Why is this happening?

Answer:

Inconsistent results often point to ongoing degradation or non-homogeneity of the sample.

Probable Causes:

  • Progressive Degradation: The compound may be degrading over time in the solvent used for analysis.

  • Non-Homogeneous Sample: If the bulk material has started to degrade, it may not be uniform.

  • Variability in Experimental Conditions: Slight variations in temperature, light exposure, or time between sample preparation and analysis can lead to different levels of degradation.

Step-by-Step Solutions:

  • Time-Course Study: Analyze the sample at different time points after preparation (e.g., 0, 2, 4, 8 hours) to see if the impurity profile changes over time.

  • Standardize Procedures: Ensure that all experimental parameters (sample preparation time, temperature, light exposure) are kept consistent between runs.

  • Homogenize the Bulk Sample: Before taking a sample for analysis, ensure the bulk material is well-mixed, especially if there are visual signs of non-uniformity.

  • Use a Stability-Indicating Method: Develop and validate an analytical method that can separate the intact compound from its degradation products. A common choice is a gradient reverse-phase HPLC method.

Issue 3: Low Yield or Unexpected Byproducts in a Reaction

Question: My reaction using this compound is giving a low yield of the desired product and some unexpected byproducts. Could this be related to the stability of the starting material?

Answer:

Yes, the stability of your starting material can significantly impact the outcome of a reaction.

Probable Causes:

  • Degraded Starting Material: If the this compound has degraded, its actual purity will be lower than expected, leading to a lower yield of the desired product. The degradation products may also participate in side reactions.

  • Incompatibility with Reaction Conditions: The reaction conditions (e.g., strong acid/base, high temperature, oxidizing/reducing agents) may be causing the degradation of the starting material or the product.

Step-by-Step Solutions:

  • Confirm Purity of Starting Material: Before starting the reaction, confirm the purity of the this compound using a reliable analytical method like HPLC or qNMR.[14]

  • Analyze Byproducts: Isolate and characterize the unexpected byproducts. This can provide clues about the degradation pathways occurring under your reaction conditions.

  • Optimize Reaction Conditions:

    • If possible, use milder reaction conditions (lower temperature, less harsh pH).

    • Consider protecting groups for the susceptible functionalities if they are not involved in the desired transformation.

    • Purge the reaction with an inert gas (e.g., nitrogen or argon) if oxidation is suspected.

  • Monitor the Reaction: Use in-process controls (e.g., TLC, HPLC) to monitor the consumption of the starting material and the formation of the product and byproducts over time.

III. Experimental Protocols & Data

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general approach for developing a stability-indicating HPLC-UV method for this compound.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector

Methodology:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating moderately polar compounds.

  • Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound in the mobile phase. This is typically done by running a UV scan on a solution of the compound.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical starting gradient could be:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

  • Other HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • For analysis, dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Forced Degradation Sample Preparation:

    • Acidic: Add 1N HCl to the sample solution and heat at 60°C for a few hours. Neutralize before injection.

    • Alkaline: Add 1N NaOH to the sample solution and keep at room temperature for a few hours. Neutralize before injection.

    • Oxidative: Add 3% H2O2 to the sample solution and keep at room temperature for a few hours.

    • Thermal: Heat the solid compound in an oven and then dissolve for analysis.

    • Photolytic: Expose the sample solution to UV light.

  • Analysis and Data Interpretation:

    • Inject the unstressed sample and the stressed samples.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a diode array detector can further confirm this.

Parameter Typical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at λmax
Injection Vol. 10 µL

IV. Visualizations

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV Light) main This compound h1 2,4-Dimethoxypyridine-3-carboxamide main->h1 H2O h3 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile main->h3 Demethylation o1 This compound N-oxide main->o1 [O] p1 Ring-opened products main->p1 p2 Polymeric materials main->p2 h2 2,4-Dimethoxypyridine-3-carboxylic acid h1->h2 H2O

Caption: Plausible degradation pathways for this compound.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Start: Pure this compound acid Acidic Hydrolysis (e.g., 1N HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 1N NaOH, RT) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid thermal Thermal Stress (e.g., 80°C, solid) start->thermal photo Photolytic Stress (e.g., UV light) start->photo analysis Analyze all samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Identify Degradation Products analysis->evaluation report Report: Stability Profile evaluation->report

Sources

Technical Support Center: Malononitrile-Mediated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Side Reactions in Multicomponent Pyridine Synthesis Ticket ID: MN-PYR-001

Executive Summary

Malononitrile (


) is a "privileged reagent" in heterocyclic synthesis due to its high acidity (

) and densely functionalized structure. However, this high reactivity creates a narrow window for success. The primary failure modes in pyridine synthesis are self-dimerization (Thorpe-Ziegler type) , kinetic trapping (Pyran formation) , and nitrile hydrolysis .

This guide provides mechanistic insights and self-validating protocols to navigate these bottlenecks.

Module 1: The "Black Tar" Problem (Dimerization)

Symptom: The reaction mixture turns dark brown or black immediately upon adding the base, often resulting in a sticky, intractable solid and low yields of the target pyridine.

Diagnosis: You are witnessing the base-catalyzed dimerization of malononitrile into 2-amino-1,1,3-tricyanopropene .[1][2] This side reaction is faster than the desired Knoevenagel condensation if the electrophile (aldehyde) is not present or if the base concentration is locally too high.

Mechanistic Pathway

The malononitrile anion attacks a neutral malononitrile molecule, followed by a tautomeric shift. This dimer is highly reactive and can further polymerize or react with the aldehyde to form complex impurities.

Dimerization MN Malononitrile (Neutral) Anion Malononitrile Anion MN->Anion Deprotonation Base Base (Catalyst) Base->Anion Inter Intermediate Adduct Anion->Inter + Malononitrile Dimer 2-amino-1,1,3- tricyanopropene (The 'Tar') Inter->Dimer Tautomerization

Figure 1: The parasitic dimerization pathway that competes with pyridine synthesis.

Troubleshooting Protocol
VariableRecommendationRationale
Order of Addition Aldehyde First. Dissolve aldehyde and malononitrile before adding the base.Ensures the malononitrile anion is immediately trapped by the aldehyde (Knoevenagel) rather than another malononitrile molecule.
Base Strength Use weak bases (Piperidine, Et3N) or buffered systems (NH4OAc).Strong bases (NaOH, NaOEt) generate high concentrations of the anion, favoring bimolecular dimerization.
Temperature Start at 0°C to RT .Dimerization typically has a higher activation energy than the Knoevenagel condensation; keeping it cool initially favors the cross-reaction.

Module 2: The "Wrong Ring" (Pyran vs. Pyridine)

Symptom: You isolated a solid that has the correct molecular weight (or close to it) but lacks the expected NH signals in NMR, or the product degrades back to starting materials during acidic workup.

Diagnosis: You likely formed a 4H-Pyran instead of a Pyridine . In multicomponent reactions (Aldehyde + Malononitrile + 1,3-Dicarbonyl), the intermediate can cyclize via the Oxygen (kinetic product) or the Nitrogen (thermodynamic product).

Decision Pathway

Selectivity cluster_Pyran Path A: Kinetic (Fast) cluster_Pyridine Path B: Thermodynamic (Stable) Start Michael Adduct (Intermediate) O_Attack O-Cyclization Start->O_Attack Mild Base Low Temp N_Attack N-Cyclization Start->N_Attack High Temp Excess NH4OAc Pyran 2-amino-4H-pyran O_Attack->Pyran N_Source Nitrogen Source (NH4OAc / NH3) N_Source->N_Attack Pyridine 1,4-Dihydropyridine / Pyridine N_Attack->Pyridine

Figure 2: Divergent pathways controlled by temperature and ammonia availability.

Corrective Actions
  • Ammonia Source: To force Pyridine formation, you must have an excess of a nitrogen donor. Ammonium Acetate (

    
    ) is preferred because it acts as both the nitrogen source and a buffer.
    
  • Temperature: Pyran formation is reversible. Heating the reaction (reflux in ethanol or acetic acid) pushes the equilibrium toward the stable Pyridine.

  • Solvent: Acetic acid is an excellent solvent for Pyridine synthesis as it facilitates the elimination of water and suppresses the reversibility of the Michael addition.

Module 3: Hydrolysis (The "Water" Problem)

Symptom: IR spectrum shows a strong broad peak at 3200-3400 cm⁻¹ (Amide N-H) and a carbonyl peak at ~1650 cm⁻¹, but the sharp Nitrile peak at ~2200 cm⁻¹ is weak or missing.

Diagnosis: The nitrile group on the malononitrile moiety has hydrolyzed to an amide (


) or carboxylic acid.[3] This occurs readily in basic aqueous media at high temperatures.

Prevention:

  • Dry Solvents: Use anhydrous ethanol or acetonitrile.

  • Avoid Strong Aqueous Bases: Do not use NaOH/KOH if the reaction requires long reflux times. Use organic bases (Piperidine, DBU) or

    
    .
    

Experimental Protocol: Robust Synthesis of 2-Amino-3-Cyanopyridines

This protocol is designed to minimize dimerization and enforce pyridine selectivity.

Reaction: Aldehyde + Malononitrile + Acetophenone (or cyclic ketone) +


.

Step-by-Step Procedure:

  • Pre-Activation (The "Knoevenagel" Step):

    • In a round-bottom flask, dissolve 1.0 eq Aromatic Aldehyde and 1.0 eq Malononitrile in Ethanol (5 mL/mmol).

    • Add 0.1 eq Piperidine (catalytic).

    • Stir at Room Temperature for 15-20 minutes.

    • Checkpoint: A solid precipitate (benzylidene malononitrile) often forms. This confirms the aldehyde has trapped the malononitrile, preventing dimerization.

  • Multicomponent Assembly:

    • Add 1.0 eq Ketone (e.g., Acetophenone or Cyclohexanone) to the suspension.

    • Add 2.0 - 3.0 eq Ammonium Acetate (

      
      ). Note: Excess is crucial to drive N-cyclization.
      
  • Cyclization:

    • Reflux the mixture for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3). Look for a highly fluorescent spot (Pyridines are often fluorescent).

  • Workup:

    • Cool to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol and water.

    • Scenario B (No precipitate): Pour mixture into crushed ice. The pyridine usually crashes out as a solid.

  • Validation:

    • IR: Look for sharp

      
       stretch at ~2200-2220 cm⁻¹.
      
    • 1H NMR: Confirm the disappearance of the aldehyde proton (~10 ppm) and the presence of the

      
       broad singlet (usually 4.0–7.0 ppm, 
      
      
      
      exchangeable).

References

  • Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, vol. 80, no. 4, 1980, pp. 329–350. Link

  • Evdokimov, N. M., et al. "One-Step Synthesis of 2-Amino-3-cyanopyridines." Organic Letters, vol. 8, no. 5, 2006, pp. 899–902. Link

  • Al-Matar, H. M., et al. "Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs." Molecular Diversity, vol. 25, 2021, pp. 2423–2463. Link

  • Shestopalov, A. M., et al. "One-step synthesis of substituted pyridines via the reaction of malononitrile with carbonyl compounds." Chemistry of Heterocyclic Compounds, vol. 40, 2004, pp. 678–679. Link

Sources

Technical Support Center: Pyridine-3-Carbonitrile Synthesis & Decyanation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the multicomponent condensation reactions used to build highly substituted pyridine scaffolds. However, a pervasive and often frustrating side reaction during these syntheses is decyanation —the unintended loss of the cyano group at the C-3 position.

This guide provides authoritative mechanistic insights, diagnostic data, troubleshooting FAQs, and a self-validating protocol to help you suppress this side reaction and maximize your target yields.

Mechanistic Causality: Why Does Decyanation Occur?

In the classical synthesis of 2-methoxypyridine-3-carbonitriles, chalcones react with malononitrile in a basic methanolic solution (e.g., NaOH or KOH). This cascade involves conjugate addition, imine formation, and intramolecular cyclization followed by aromatization. However, under these basic and thermal conditions,1[1].

The causality behind this structural degradation is fundamentally hydrolytic. The decyanation is believed to proceed through the 2, followed by thermal decarboxylation to form pyridines lacking the cyano group[2]. The electron-withdrawing nature of the pyridine ring lowers the activation energy required for the extrusion of CO₂, making the intermediate highly unstable at reflux temperatures.

MechanisticPathway A Pyridine-3-carbonitrile (Target Product) B Base-Catalyzed Hydrolysis A->B C Pyridine-3-carboxamide (Intermediate) B->C D Further Hydrolysis C->D E Pyridine-3-carboxylic acid (Intermediate) D->E F Thermal Decarboxylation E->F G Decyanated Pyridine (Side Product) F->G

Mechanistic pathway of base-catalyzed decyanation via hydrolysis and decarboxylation.

Diagnostic Data: Differentiating Target vs. Side Product

To accurately troubleshoot your reaction, you must confirm whether decyanation has occurred. The table below summarizes the quantitative spectroscopic shifts you will observe when the cyano group is lost.

Analytical MethodPyridine-3-carbonitrile (Target)Decyanated Pyridine (Side Product)Causality / Note
IR Spectroscopy Sharp peak at ~2220–2238 cm⁻¹ (C≡N stretch)Complete absence of peak at ~2220–2238 cm⁻¹Direct confirmation of the loss of the triple bond.
¹H NMR (CDCl₃) H-5 proton singlet (e.g., δ 7.58–7.67)Additional aromatic proton at C-3 (e.g., δ 7.20–7.40)Decarboxylation replaces the cyano group with a proton.
¹³C NMR (CDCl₃) Peak at ~114–116 ppm (C≡N carbon); C-3 quaternary carbon at ~93–96 ppmAbsence of ~115 ppm peak; C-3 shifts to ~105–110 ppm (CH)Confirms loss of the nitrile carbon and change in C-3 hybridization.
Mass Spec (ESI-HRMS) Expected [M+H]⁺ or [M+Na]⁺ mass[M+H]⁺ minus 25 Da (Loss of CN + gain of H)Definitive mass shift confirming decyanation.

Troubleshooting FAQs

Q1: I am using a standard chalcone and malononitrile condensation in methanolic KOH. Why is my decyanated side product yield exceeding 20%? A1: The decyanation pathway is highly sensitive to both hydroxide concentration and temperature. Using strong bases like KOH at reflux for extended periods (>2 hours) rapidly accelerates the primary hydrolysis of the nitrile group. To mitigate this, reduce the base equivalents (e.g., from 1.0 eq to 0.5 eq) or switch to a milder non-aqueous base like sodium methoxide (NaOMe) or piperidine.

Q2: Is it possible that my cyano group is being lost via a reductive pathway rather than hydrolysis? A2: While reductive decyanation is a known synthetic transformation—often utilizing 3 or radical mediators to cleave the C-CN bond[3]—it is highly unlikely under standard basic condensation conditions. Unless you are actively employing reducing agents (like NaBH₄) or photocatalysts, the loss of the cyano group is almost certainly hydrolytic and decarboxylative.

Q3: How can I selectively isolate the target carbonitrile if decyanation has already occurred? A3: The decyanated pyridine is generally more lipophilic due to the loss of the polar cyano group. By carefully adjusting the solvent polarity during workup—such as triturating the crude solid with a mixture of cold ethanol and hexanes (1:3)—the more polar target carbonitrile will selectively precipitate, leaving the decyanated impurity dissolved in the mother liquor.

Self-Validating Experimental Protocol

To prevent decyanation while maintaining high yields of the target pyridine-3-carbonitrile, follow this optimized, self-validating methodology.

Objective: Synthesize 2-methoxypyridine-3-carbonitrile derivatives from chalcones and malononitrile while limiting the decyanation side reaction to <2%. Validation Checkpoint: The protocol integrates a strict internal temperature limit and an anhydrous quench to prevent runaway hydrolysis.

  • Reagent Assembly: In a dry, 100 mL round-bottom flask, dissolve the chalcone (10.0 mmol) and malononitrile (11.0 mmol, 1.1 eq) in anhydrous methanol (40 mL).

    • Causality: Using anhydrous solvent minimizes the initial water content, significantly retarding the first step of nucleophilic attack by H₂O on the nitrile.

  • Base Addition: Cool the mixture to 0 °C. Add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (5.0 mmol, 0.5 eq) dropwise over 10 minutes.

    • Causality: Sub-stoichiometric amounts of a non-aqueous base prevent the accumulation of hydroxide ions, which are the primary culprits for converting the nitrile to an amide.

  • Controlled Cyclization: Warm the reaction to 50 °C (strictly do not exceed 60 °C) and stir for 90 minutes.

    • Causality: Thermal decarboxylation requires high activation energy. Keeping the temperature strictly below reflux (65 °C for MeOH) starves the decarboxylation pathway of thermal energy.

  • In-Process Control (IPC): At 60 minutes, sample 50 µL, dilute in acetonitrile, and analyze via LC-MS. Proceed to quench only when the chalcone peak area is <5%.

  • Quench and Isolation: Quench the reaction by adding glacial acetic acid (5.0 mmol) to neutralize the base. Concentrate the mixture under reduced pressure to half volume, then slowly add ice-cold distilled water (50 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

ExperimentalWorkflow Step1 1. Reagent Assembly Anhydrous MeOH Step2 2. Base Addition NaOMe (0.5 eq) at 0 °C Step1->Step2 Step3 3. Controlled Heating Stir at 50 °C for 90 min Step2->Step3 IPC 4. IPC: LC-MS Check Chalcone < 5%? Step3->IPC IPC->Step3 No (Continue) Step4 5. Quench Glacial AcOH Neutralization IPC->Step4 Yes (Proceed) Step5 6. Isolation Precipitation & Filtration Step4->Step5

Self-validating experimental workflow for pyridine-3-carbonitrile synthesis with IPC.

References

  • Title: 3-Methoxypyridine-2,6-dicarbonitrile | Source: Benchchem | URL: 1

  • Title: The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | Source: PMC (nih.gov) | URL: 2

  • Title: Reductive decyanation of malononitriles and cyanoacetates using photoactivated neutral organic super-electron-donors | Source: ResearchGate | URL: 3

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,4- and 2,6-Dimethoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and materials science, the precise identification of isomeric compounds is a cornerstone of quality control, reaction monitoring, and structural elucidation. The constitutional isomers 2,4-dimethoxypyridine and 2,6-dimethoxypyridine, while sharing the same molecular formula (C₇H₉NO₂), exhibit distinct physical and chemical properties due to the differential placement of their methoxy substituents. This guide provides an in-depth comparison of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore the theoretical underpinnings of the observed spectral differences and provide field-proven experimental protocols for obtaining high-fidelity data.

The Decisive Role of Substituent Position

The key to differentiating these isomers lies in how the methoxy groups (-OCH₃) electronically influence the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing (inductive effect), while the oxygen of the methoxy groups can donate electron density into the ring via resonance (mesomeric effect). The interplay of these effects, which varies with substituent position, creates unique electronic environments for each nucleus and bond, leading to distinguishable spectroscopic fingerprints.

The 2,6-isomer possesses a C₂ axis of symmetry, rendering the 3- and 5-positions (and their attached protons) chemically equivalent. In contrast, the 2,4-isomer is asymmetric, meaning every proton and carbon on the pyridine ring is in a unique chemical environment. This fundamental difference in symmetry is the most powerful diagnostic tool in their spectroscopic analysis.

Caption: Structural and symmetry differences between the two isomers.

¹H and ¹³C NMR Spectroscopy: The Definitive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.[1]

Experimental Protocol: High-Resolution NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the pyridine sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.[2]

  • Transfer : Using a Pasteur pipette with a cotton plug to filter any particulates, carefully transfer the solution into a high-quality 5 mm NMR tube to a height of 4-5 cm.[3]

  • Instrument Setup : Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

  • Shimming : Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving high resolution and sharp peaks.[2]

  • Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the ¹H and ¹³C NMR spectra.[2][4]

¹H NMR Spectral Comparison
  • 2,6-Dimethoxypyridine : Due to its symmetry, the ¹H NMR spectrum is simple. It shows a single signal for the two equivalent methoxy groups (a singlet integrating to 6H), a triplet for the H4 proton, and a doublet for the two equivalent H3 and H5 protons.[3]

  • 2,4-Dimethoxypyridine : The lack of symmetry results in a more complex spectrum. It displays two distinct singlets for the two non-equivalent methoxy groups (each integrating to 3H). The three aromatic protons (H3, H5, and H6) will also appear as three distinct signals with different chemical shifts and coupling patterns.

¹³C NMR Spectral Comparison

The difference in symmetry is also evident in the ¹³C NMR spectra.

  • 2,6-Dimethoxypyridine : The spectrum will show only four signals: one for the two equivalent methoxy carbons, and three for the pyridine ring carbons (C2/C6, C3/C5, and C4).[3][5]

  • 2,4-Dimethoxypyridine : The spectrum will display seven unique signals: two for the methoxy carbons and five for the five distinct carbons of the pyridine ring.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, convenient technique requiring minimal sample preparation.[6]

  • Background Scan : Ensure the ATR crystal (commonly diamond) is clean.[7] Take a background spectrum of the empty crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application : Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8][9] For solid samples, apply pressure using the built-in clamp to ensure good contact.[8]

  • Data Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Comparison

While the IR spectra of both isomers will show characteristic bands for C-H, C=C, C=N, and C-O bonds, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The coordination of pyridine ligands to a metal center is known to cause characteristic shifts in vibrational bands, and similarly, the electronic effects of the methoxy groups cause slight shifts in the ring vibration frequencies.[10]

  • C-O Stretching : Both molecules will exhibit strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region. The exact positions may differ slightly due to the different electronic environments.

  • Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the pyridine ring, usually found between 1600-1400 cm⁻¹, will be present for both isomers. The substitution pattern affects the position and intensity of these bands. For instance, the symmetric substitution in the 2,6-isomer can lead to fewer or less intense bands compared to the asymmetric 2,4-isomer. The NIST gas-phase IR spectrum for 2,6-dimethoxypyridine shows prominent peaks in this region.[11]

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems.[12][13] The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of electron-donating or -withdrawing groups.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection : Choose a solvent that dissolves the sample but does not absorb in the analytical wavelength range (typically >200 nm).[13] Ethanol or cyclohexane are common choices.

  • Sample Preparation : Prepare a dilute solution of the compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 for optimal accuracy.

  • Baseline Correction : Record a baseline spectrum using a cuvette filled only with the solvent.

  • Measurement : Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired range (e.g., 200-400 nm).[14]

UV-Vis Spectral Comparison

The electronic transitions in pyridine derivatives are influenced by substituents.[15] Electron-donating groups like methoxy typically cause a bathochromic (red) shift to longer wavelengths.

  • Both isomers are expected to show strong absorptions characteristic of substituted pyridines, typically between 250-300 nm.[12][13]

  • The λmax for the 2,4-isomer may be at a slightly longer wavelength than the 2,6-isomer. This is because the 4-position methoxy group can more effectively donate electron density into the ring through resonance, extending the π-conjugated system and lowering the energy of the π → π* transition. Data from the NIST WebBook confirms UV/Visible spectra are available for 2,6-dimethoxypyridine, which can be used as a reference.[16]

Summary of Spectroscopic Data

Spectroscopic TechniqueFeature2,4-Dimethoxypyridine (Predicted)2,6-Dimethoxypyridine (Predicted/Observed)
¹H NMR SymmetryAsymmetricC₂ Symmetry
Methoxy (-OCH₃) SignalsTwo unique singlets (~3H each)One singlet (~6H)
Aromatic SignalsThree unique signals (H3, H5, H6)Two signals (H4 triplet, H3/H5 doublet)
¹³C NMR SymmetryAsymmetricC₂ Symmetry
Number of Signals7 (2 -OCH₃, 5 Ar-C)4 (1 -OCH₃, 3 Ar-C)
IR Spectroscopy Fingerprint RegionComplex pattern due to asymmetrySimpler pattern due to symmetry
C-O Stretch~1250-1000 cm⁻¹~1250-1000 cm⁻¹
UV-Vis Spectroscopy λmax (π → π*)~270-280 nm~265-275 nm

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation Sample Isomer Sample (2,4- or 2,6-) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR IR ATR-IR Spectrometer Dissolve->IR UV UV-Vis Spectrometer Dissolve->UV Process Process Raw Data (FT, Baseline Correction) NMR->Process IR->Process UV->Process Compare Compare Spectra (Symmetry, Shifts, λmax) Process->Compare Identify Definitive Isomer Identification Compare->Identify

Caption: General workflow for spectroscopic analysis and isomer differentiation.

Conclusion

The differentiation of 2,4- and 2,6-dimethoxypyridine is straightforward when employing a multi-technique spectroscopic approach. NMR spectroscopy, in particular, offers an unambiguous distinction based on the inherent molecular symmetry of the isomers. The clear difference in the number of signals in both ¹H and ¹³C NMR spectra serves as a definitive identifier. While IR and UV-Vis spectroscopy provide corroborating evidence through subtle shifts in vibrational frequencies and electronic absorption maxima, NMR remains the gold standard for the structural elucidation of these and other closely related isomers in a research and development setting.

References

  • BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • Schmidt, A., Mordhorst, T., & Nieger, M. (2005). From uncharged to decacationic molecules: syntheses and spectroscopic properties of heteroarenium-substituted pyridines. RSC Publishing.
  • Adamo, T. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Juen, M. A., et al. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.
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  • ChemicalBook. (n.d.). 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum.
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A Comparative Guide to the Biological Activity of 2,4-Dimethoxypyridine-3-carbonitrile Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridine-3-carbonitrile scaffold is a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its structural versatility allows for a wide range of modifications, leading to compounds with potent and selective biological activities. This guide provides an in-depth comparative analysis of the biological activity of analogs of 2,4-Dimethoxypyridine-3-carbonitrile, a molecule of significant interest. While direct biological data for this compound is not extensively available in the current body of scientific literature, this guide will focus on a comparative analysis of its structurally related analogs, for which a wealth of experimental data exists. We will delve into their cytotoxic effects on various cancer cell lines, explore their mechanisms of action as kinase inhibitors, and provide detailed experimental protocols to aid researchers in their own investigations.

Comparative Cytotoxicity of Pyridine-3-Carbonitrile Analogs

The anticancer potential of pyridine-3-carbonitrile derivatives is most commonly assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison. Below, we summarize the cytotoxic activities of several analogs of this compound.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 (2-methoxy-4-phenyl-6-(2,5-dichlorothiophen-3-yl)pyridine-3-carbonitrile)2-methoxypyridine-3-carbonitrile with aryl and thiophene substitutionsHepG2 (Liver)1.53[1]
DU145 (Prostate)>100
MBA-MB-231 (Breast)>100
Analog 2 (6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile)2-imino-pyridine-3-carbonitrile with bromo and ethoxy substitutionsHT-29 (Colon)3[2]
Analog 3 (2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3,5-dicarbonitrile)2-amino-pyridine-3,5-dicarbonitrile with chloro and phenyl substitutionsProstate Cancer0.1 - 0.85[3]
Cervical Cancer1.2 - 74.1[3]
Analog 4 (Pyridine-quinoline hybrid)Quinoline-pyridine hybridNFS-60 (Myeloid Leukemia)Potent
HepG-2 (Liver)Potent[4]
PC-3 (Prostate)Potent[4]
Caco-2 (Colon)Potent[4]

Expert Analysis of Structure-Activity Relationships (SAR):

The data presented in the table above reveals critical structure-activity relationships that govern the cytotoxic potential of these pyridine-3-carbonitrile analogs.

  • Substitution at the 2-position: The presence of a methoxy group at the 2-position, as seen in Analog 1, can contribute to potent activity against specific cell lines like HepG2.[1][5] However, its efficacy is highly dependent on the other substituents on the pyridine ring. The replacement of the 2-methoxy group with a 2-imino group (Analog 2) or a 2-amino group (Analog 3) also results in significant anticancer activity.[2][3]

  • Substitution at the 4- and 6-positions: The nature of the aryl groups at the 4- and 6-positions plays a crucial role in determining the potency and selectivity of the compounds. For instance, the presence of a 4-bromophenyl group at the 6-position and a 2-ethoxyphenyl group at the 4-position in Analog 2 leads to potent inhibition of colon cancer cell growth.[2] Similarly, the substitutions in Analog 3 confer strong cytotoxicity against prostate and cervical cancer cells.[3]

  • The Cyano Group at the 3-position: The cyano group is a common feature in this class of compounds and is believed to be important for their biological activity, potentially through interactions with the active sites of target enzymes.

Mechanism of Action: Inhibition of PIM-1 and VEGFR-2 Kinases

A significant body of research indicates that many pyridine-3-carbonitrile derivatives exert their anticancer effects by inhibiting the activity of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[6][7][8] Two prominent targets for this class of compounds are PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins.[6][9] Inhibition of PIM-1 is therefore a promising strategy for cancer therapy. Several pyridine-3-carbonitrile analogs have demonstrated potent PIM-1 inhibitory activity.

Below is a diagram illustrating the PIM-1 signaling pathway and the point of intervention for PIM-1 inhibitors.

PIM1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor STATs STATs Receptor->STATs activates PIM1 PIM-1 Kinase STATs->PIM1 induces transcription BAD BAD (pro-apoptotic) PIM1->BAD phosphorylates (inactivates) p21 p21 (cell cycle inhibitor) PIM1->p21 phosphorylates (inactivates) Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression Inhibitor Pyridine-3-carbonitrile Analog (Inhibitor) Inhibitor->PIM1 inhibits

Caption: PIM-1 signaling pathway and inhibition.

VEGFR-2 Kinase Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] By inhibiting VEGFR-2, pyridine-3-carbonitrile analogs can disrupt the blood supply to tumors, thereby impeding their growth.

The following diagram depicts the VEGFR-2 signaling pathway and its inhibition.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis Inhibitor Pyridine-3-carbonitrile Analog (Inhibitor) Inhibitor->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway and inhibition.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. Below is a detailed, step-by-step methodology for the MTT assay, a widely used method for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely. The plate can be placed on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow Diagram:

MTT_Workflow A 1. Cell Seeding (96-well plate, 5,000-10,000 cells/well) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (Serial dilutions of analogs) B->C D 4. Incubation (24-72h, 37°C, 5% CO2) C->D E 5. Add MTT Solution (10 µL/well) D->E F 6. Incubation (2-4h, 37°C, 5% CO2) E->F G 7. Solubilize Formazan (100 µL DMSO/well) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Caption: Step-by-step workflow for the MTT assay.

Conclusion

The pyridine-3-carbonitrile scaffold represents a highly promising framework for the development of novel anticancer agents. While the biological activity of this compound itself remains to be fully elucidated, the extensive research on its analogs provides invaluable insights into the structure-activity relationships that govern their efficacy. The demonstrated ability of these compounds to induce cytotoxicity in a range of cancer cell lines, often through the inhibition of key signaling kinases such as PIM-1 and VEGFR-2, underscores their therapeutic potential. This guide has provided a comparative overview of the available data, detailed experimental protocols, and a mechanistic framework to support ongoing research and development in this exciting area of medicinal chemistry. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully understand its potential and to guide the design of next-generation pyridine-3-carbonitrile-based cancer therapeutics.

References

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  • Nofal, Z. M., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. PubMed, 28615964.
  • Al-Refa'i, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.
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  • Oliveira, B. L., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Al-Otaibi, A. M., et al. (2022). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. Journal of Biochemical and Molecular Toxicology, 36(6), e23055.
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  • El-Naggar, M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163939.
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Comparative Analysis of Catalysts for Pyridine Synthesis: From Industrial Zeolites to Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of the pyridine ring is a foundational challenge in organic chemistry, driven by its ubiquitous presence in pharmaceuticals, agrochemicals, and advanced materials. While early methods relied on the extraction of coal tar by-products, modern industrial and laboratory syntheses demand highly selective, high-yield catalytic pathways. This guide provides an in-depth comparative analysis of the leading catalysts used in pyridine synthesis today—ranging from shape-selective zeolites used in industrial vapor-phase aminocyclization to advanced rhodium(III) complexes for the synthesis of highly functionalized derivatives.

By evaluating the mechanistic causality behind catalyst design, this guide equips drug development professionals and chemical engineers with the data necessary to select the optimal catalytic system for their specific synthetic targets.

Mechanistic Foundations of Catalytic Pyridine Synthesis

The most prominent method for constructing the pyridine core is the Chichibabin pyridine synthesis , traditionally defined as the thermal cyclo-condensation of aldehydes and ammonia[1]. In modern industrial applications, this gas-phase reaction utilizes formaldehyde, acetaldehyde, and ammonia over a solid acid catalyst[2].

The reaction is a complex cascade:

  • Imine Formation: Aldehydes react with ammonia to form reactive imine intermediates.

  • Aldol-Type Condensation: These intermediates undergo cross-condensation, a step strictly governed by the Lewis and Brønsted acid sites of the catalyst.

  • Cyclization and Dehydrogenation: The condensed intermediates cyclize and dehydrogenate to form the aromatic pyridine ring.

The primary challenge in this pathway is controlling the selectivity between pyridine and its alkylated derivatives (e.g., 3-picoline)[3]. This is where the architectural and chemical tuning of the catalyst becomes critical.

Mechanism A Aldehydes (Acetaldehyde + Formaldehyde) C Imine Intermediates A->C B Ammonia (NH3) B->C D Aldol Condensation (Brønsted/Lewis Acid Sites) C->D E Cyclization & Dehydrogenation D->E F Pyridine (Major) E->F Shape Selectivity G 3-Picoline (Minor) E->G Bimolecular Rxn

Caption: Mechanistic pathway of the Chichibabin synthesis over solid acid catalysts.

Comparative Analysis of Catalyst Classes

Zeolites: The Industrial Standard (H-ZSM-5 and Variants)

Pentasil zeolites, specifically H-ZSM-5 , dominate the industrial synthesis of pyridine bases. Their intrinsic acidity and unique pore structure (shape selectivity) restrict the formation of bulky polyalkylated by-products, thereby favoring pyridine and picolines over other acid catalysts like amorphous silica-alumina or H-Y zeolites[4].

  • Standard H-ZSM-5: Yields approximately 61% total pyridine bases (42% pyridine, 11% 3-picoline) at 450 °C[3]. However, standard H-ZSM-5 is prone to deactivation via coking (carbon deposition) within its micropores.

  • Alkaline-Treated H-ZSM-5: Subjecting the zeolite to alkaline treatment induces desilication, creating hierarchical slit-shaped mesopores and macropores. This treatment decreases the Si/Al ratio, reduces strong acid sites, and increases the Lewis-to-Brønsted (L/B) acid ratio. The result is a highly stable catalyst with improved initial pyridine yield and significant resistance to coking[4].

  • Metal-Doped Zeolites (e.g., Cu/HZSM-5): Doping HZSM-5 with metals like Copper (Cu) or Zinc (Zn) optimizes the proportion of Lewis and Brønsted acid sites. For example, a 4.6% Cu/HZSM-5 catalyst utilized in a greener glycerol-ammonia pathway achieved a 42.8% total carbon yield of pyridine bases at 520 °C[5][6].

  • Sequential Modification (HF/Mg-ZSM-5): Treating Mg-impregnated ZSM-5 with hydrofluoric acid modifies both porosity and acidity. When reacting acrolein and ammonia, this catalyst suppresses 2- and 4-picoline formation, yielding 27% pyridine and 30% 3-picoline[3].

Transition Metal Catalysis: Rh(III) Complexes

For pharmaceutical applications requiring highly functionalized, poly-substituted pyridines, harsh gas-phase zeolite conditions are unsuitable. Instead, Rhodium(III)-catalyzed C–H activation of α,β-unsaturated oximes and alkynes provides a mild, highly regioselective alternative[7].

  • Ligand Tuning (

    
     vs. 
    
    
    
    ):
    The steric bulk of the cyclopentadienyl ligand dictates regioselectivity. Using the standard
    
    
    catalyst yields low regioselectivity (1.6:1). However, switching to the sterically differentiated
    
    
    catalyst dramatically improves regioselectivity to 4:1, delivering pyridines in up to 87% yield at just 45 °C[7].
Heteropolyacids: Solvent-Free Multi-Component Synthesis

For the synthesis of functionalized pyridine derivatives via Hantzsch-like multi-component condensations, Wells-Dawson heteropolyacids (


)  serve as excellent eco-friendly catalysts. Operating under solvent-free conditions at 80 °C, these solid acids drive the condensation of 3-formylchromones, β-ketoesters, and ammonium acetate to yield highly functionalized pyridines (60–99% yield) while avoiding traditional dihydropyridine by-products.

Quantitative Performance Comparison

The following table synthesizes experimental data across different catalyst systems to aid in objective decision-making.

Catalyst SystemPrimary ReactantsTemp (°C)Total Yield (%)Selectivity / Product DistributionRef
H-ZSM-5 (Standard) Acetaldehyde, Formaldehyde, NH

45061.0%Pyridine (42%), 3-picoline (11%)[3]
Alkaline-Treated H-ZSM-5 Acetaldehyde, Formaldehyde, NH

400~65.0%Higher Pyridine/3-Picoline ratio; High stability[4]
HF/Mg-ZSM-5 Acrolein, NH

42557.0%Pyridine (27%), 3-picoline (30%)[3]
4.6% Cu/HZSM-5 (38) Glycerol, NH

52042.8%Mixed Pyridine Bases[5][6]

(Rh-III)

-unsaturated oximes, Alkynes
4587.0%Highly substituted pyridines (4:1 regioselectivity)[7]
Wells-Dawson HPA 3-formylchromone,

-ketoester, NH

OAc
8060–99%Functionalized pyridines (Solvent-free)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the workflows for both industrial-scale zeolite catalysis and lab-scale transition metal catalysis.

Protocol A: Vapor-Phase Aminocyclization over Modified ZSM-5

Causality Note: The calcination step is strictly required to remove organic templating agents from the zeolite pores, activating the critical Brønsted acid sites required for aldol condensation.

  • Catalyst Preparation:

    • Obtain commercial

      
      -ZSM-5 (Si/Al ratio = 38).
      
    • Calcine the zeolite in a muffle furnace at 550 °C for 6 hours under a continuous air flow to convert it to the active H-ZSM-5 form.

    • Optional Modification: For alkaline treatment, stir the calcined H-ZSM-5 in a 0.2 M NaOH solution at 65 °C for 30 minutes to induce desilication, followed by filtration, washing, and re-calcination[4].

  • Reactor Setup:

    • Load 2.0 g of the catalyst into a fixed-bed or fluidized-bed continuous flow quartz reactor.

    • Preheat the reactor to the target operating temperature (e.g., 450 °C) under a steady flow of nitrogen carrier gas.

  • Reaction Execution:

    • Vaporize a pre-mixed aqueous solution of formaldehyde and acetaldehyde (molar ratio optimized for target selectivity, typically 1:1 to 1:3).

    • Introduce ammonia gas and the vaporized aldehydes into the reactor. Maintain a Weight Hourly Space Velocity (WHSV) of

      
      . Causality Note: Controlling WHSV prevents over-cracking of the products and minimizes coke deposition.
      
  • Product Recovery & Analysis:

    • Pass the reactor effluent through a cold trap (0 °C) to condense the liquid products.

    • Separate the organic phase and analyze via Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) to quantify pyridine and picoline yields.

Workflow N1 Catalyst Prep (Calcination/Treatment) N3 Catalytic Reactor (400-500°C) N1->N3 N2 Reactant Vaporization (Aldehydes + NH3) N2->N3 N4 Condensation & Phase Separation N3->N4 Effluent N5 GC-FID Analysis (Yield & Selectivity) N4->N5 Organic Phase

Caption: Experimental workflow for vapor-phase pyridine synthesis over zeolite catalysts.

Protocol B: Rh(III)-Catalyzed Synthesis from Oximes and Alkynes

Causality Note: The use of 2,2,2-trifluoroethanol (TFE) as a solvent stabilizes the 7-membered rhodacycle intermediate, preventing premature decomposition and ensuring high yields of the cyclized product[7].

  • Reaction Assembly:

    • In a dry, 10 mL Schlenk tube equipped with a magnetic stir bar, add the

      
      -unsaturated oxime (0.2 mmol) and the alkyne (0.24 mmol, 1.2 equiv).
      
  • Catalyst & Base Addition:

    • Add the Rhodium catalyst

      
       (2.5 mol%) and 
      
      
      
      (0.4 mmol, 2.0 equiv). Causality Note: The base is required to deprotonate the oxime and facilitate the initial C–H activation step.
  • Solvent & Heating:

    • Add 1.0 mL of 2,2,2-trifluoroethanol (TFE).

    • Seal the tube and stir the mixture at 45 °C for 16 hours.

  • Purification:

    • Cool the reaction to room temperature, dilute with dichloromethane, and filter through a short pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the highly substituted pyridine via flash column chromatography on silica gel.

Conclusion

The selection of a catalyst for pyridine synthesis is entirely dependent on the desired scale and product architecture. For bulk, industrial-scale production of pyridine and simple picolines, alkaline-treated or metal-doped H-ZSM-5 zeolites offer the best balance of shape selectivity, high yield, and resistance to coking. Conversely, for the synthesis of complex, poly-substituted pyridines required in drug discovery, Rh(III) transition metal catalysts provide unmatched regioselectivity under exceptionally mild conditions.

References

1.2 2.3 3.7 4.4 5.5 6.6 7. 8.1

Sources

Structural Validation of 2,4-Dimethoxypyridine-3-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Ambiguity Challenge

In the development of bioactive heterocycles—specifically kinase inhibitors and antiviral agents—2,4-dimethoxypyridine-3-carbonitrile serves as a critical scaffold.[1] However, its synthesis, typically involving the nucleophilic substitution of 2,4-dichloropyridine-3-carbonitrile or the O-methylation of pyridone precursors, presents a classic structural ambiguity: Regioisomerism and Tautomerism. [1]

Standard analytical techniques (NMR, MS) often fail to definitively distinguish between the desired O,O-dimethylated product and the thermodynamically stable N-methylated pyridone byproducts (lactam-lactim tautomerism).[1]

This guide objectively compares analytical methodologies, establishing Single Crystal X-ray Diffraction (SC-XRD) as the absolute validation standard.[1] We provide experimental workflows and data interpretation frameworks to distinguish the 2,4-dimethoxy structure from its isomers.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

While high-throughput labs rely on NMR and MS, these methods have distinct limitations regarding the connectivity of methoxypyridines.[1]

Table 1: Analytical Performance Matrix
Feature1H / 13C NMR Mass Spectrometry (HRMS) IR Spectroscopy X-ray Crystallography (SC-XRD)
Primary Output Chemical environment of H/C nucleiMolecular Formula & WeightFunctional Groups3D Atomic Connectivity
Isomer Discrimination Moderate. Requires NOE/HMBC experiments.[1] Chemical shifts of N-Me vs O-Me can overlap (~3.8–4.0 ppm).[1]Low. Isomers have identical mass (

164.16).[1] Fragmentation patterns are often indistinguishable.[1]
Moderate. C=O stretch (~1650 cm⁻¹) indicates pyridone; absence suggests pyridine.[1]Absolute. Direct visualization of bond lengths distinguishes C–O (ether) from C=O (carbonyl).
Sample State Solution (Solvent effects can shift tautomeric equilibrium)Gas Phase (Ionized)Solid/LiquidSolid State (Crystal)
Confidence Level 85-90% (Inferential)50% (Mass only)70% (Functional group only)100% (Direct Proof)

The Ambiguity: Visualizing the Isomer Problem

The core issue arises during the alkylation step. Under basic conditions, the pyridinate anion is an ambident nucleophile, attacking at either the Oxygen (kinetic control) or Nitrogen (thermodynamic control).

IsomerAmbiguity Precursor Precursor: 2,4-Dihydroxypyridine- 3-carbonitrile Reagent Reagent: MeI / K2CO3 Precursor->Reagent Target Target (O-Alkylation): 2,4-Dimethoxypyridine- 3-carbonitrile Reagent->Target Kinetic Path Isomer Impurity (N-Alkylation): 1-Methyl-4-methoxy-2-pyridone- 3-carbonitrile Reagent->Isomer Thermodynamic Path Validation Requires SC-XRD for Confirmation Target->Validation indistinguishable by MS Isomer->Validation

Figure 1: The divergent synthetic pathways leading to structural ambiguity. X-ray crystallography is required to differentiate the aromatic pyridine (Green) from the non-aromatic pyridone (Red).

Experimental Protocol: SC-XRD Validation

To validate the This compound structure, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

X-ray diffraction requires a single, high-quality crystal. Pyridine carbonitriles often crystallize well due to dipolar interactions.[1]

  • Solvent Selection: Use a binary solvent system.

    • Solvent A (Good): Dichloromethane (DCM) or Acetone.

    • Solvent B (Poor): Hexane or Pentane.[1]

  • Method: Slow Evaporation.

    • Dissolve 20 mg of the purified solid in 1 mL of DCM.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nucleation sites).

    • Add 0.5 mL Hexane carefully on top (layering) or cover with parafilm punctured with a single needle hole.

    • Store at 4°C in a vibration-free environment for 48–72 hours.

  • Success Criteria: Look for clear, prismatic blocks or needles.[1] Avoid dendritic (fern-like) growth, which indicates rapid precipitation.[1]

Phase 2: Data Collection & Refinement[1]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo-Kα (

    
     Å) is preferred for small organic molecules to minimize absorption, though Cu-Kα is acceptable.[1]
    
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the methoxy groups.

  • Refinement: Use SHELXT for structure solution and SHELXL for least-squares refinement against

    
    .
    

Structural Interpretation: The "Smoking Gun" Data

Once the structure is solved, you must analyze specific geometric parameters to confirm the identity. Do not rely solely on the visual model; check the bond lengths .

A. Bond Length Analysis

This is the definitive check.[1] You are comparing the C–O bond lengths at positions 2 and 4.[1]

Bond TypeExpected Length (Å)Interpretation
C(sp2)–O (Ether) 1.33 – 1.36 Å Confirms 2,4-Dimethoxypyridine. Indicates single bond character attached to an aromatic ring.[1]
C(sp2)=O (Carbonyl) 1.22 – 1.25 Å Confirms Pyridone Isomer. Indicates double bond character (N-alkylation product).[1]
C–N (Ring) 1.33 – 1.35 Å Aromatic Pyridine (delocalized).[1]
C–N (Single) 1.38 – 1.40 Å Amide-like bond in Pyridone.[1]

Validation Logic:

  • If the bond connecting the ring carbon (C2) to the external oxygen is >1.32 Å , it is the methoxy (O-Me) group.

  • If it is <1.26 Å , it is the carbonyl (C=O) group.

B. Ring Planarity[1][2]
  • This compound: The pyridine ring should be strictly planar (RMS deviation < 0.02 Å).

  • Pyridone Isomers: Often exhibit slight puckering or boat conformations due to the loss of aromaticity.[1]

C. Intermolecular Interactions

Look for weak hydrogen bonding.[1][2] The nitrile group (


) often acts as a weak acceptor for adjacent aromatic protons (

), forming "ribbon" motifs in the crystal packing.

Logic Workflow for Validation

ValidationLogic Start Start: Crystalline Sample XRD Perform SC-XRD (100 K, Mo-Source) Start->XRD Solve Solve Structure (SHELXT) XRD->Solve CheckC2 Measure Bond Length C(2) - O(external) Solve->CheckC2 ResultA Length ~ 1.34 Å (Ether Bond) CheckC2->ResultA Single Bond ResultB Length ~ 1.24 Å (Double Bond) CheckC2->ResultB Double Bond Conclusion1 VALIDATED: 2,4-Dimethoxypyridine ResultA->Conclusion1 Conclusion2 REJECTED: N-Methyl Pyridone ResultB->Conclusion2

Figure 2: The decision tree for crystallographic validation based on bond metrics.

Conclusion

For This compound , reliance on NMR alone risks misidentifying the regioisomer, particularly in the presence of trace tautomeric impurities.[1] X-ray crystallography provides the only legally and scientifically defensible proof of structure by quantifying the C–O bond order (1.34 Å vs 1.24 Å).

Recommendation: For all new batches of this scaffold intended for SAR (Structure-Activity Relationship) studies, a "Gold Standard" crystal structure of the lead lot is mandatory to calibrate subsequent NMR data.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Maiti, S., & Menéndez, J. C. (2009).[3] Synthesis of 1,4-dihydropyridines via Hantzsch reaction. Synlett, 2009(14), 2249-2252.[1] Link

  • Chaabene, M., et al. (2016).[2] Crystal structure of 4,4-dibromo-1-(3,4-dimethoxyphenyl)-2-azabuta-1,3-diene-1-carbonitrile. IUCrData, 1, x160608. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1] Link

  • PubChem. (2025).[1] 2,4-Dichloropyridine-3-carbonitrile Compound Summary. National Library of Medicine.[1] Link

Sources

LC-MS/MS Method Development for Pyridine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Dual Role of Pyridine in Mass Spectrometry

Pyridine derivatives represent a unique intersection of analytical challenges and chemical opportunities in liquid chromatography-tandem mass spectrometry (LC-MS/MS). On one hand, endogenous pyridine compounds—such as nicotinamide mononucleotide (NMN), nicotinamide adenine dinucleotide (NAD), and nicotine metabolites—are highly polar, basic analytes that require specialized chromatographic retention strategies to prevent peak tailing and poor resolution[1][2].

Conversely, the pyridine moiety itself is a powerful chemical tag. Because the basic nitrogen in the pyridine ring possesses a remarkably high proton affinity, pyridine-based derivatization reagents are frequently employed to artificially enhance the electrospray ionization (ESI) efficiency of poorly ionizable molecules, transforming invisible analytes into highly sensitive targets[3][4].

This guide objectively compares chromatographic strategies for endogenous pyridines and evaluates the performance of pyridine-based derivatization workflows, providing field-proven, self-validating protocols for method development.

Chromatographic Strategies: HILIC vs. Reversed-Phase (RP-C18)

When analyzing polar pyridine derivatives, the primary hurdle is achieving sufficient retention. The basic nitrogen is protonated at typical acidic mobile phase pH levels (pH 2–4), leading to rapid elution near the solvent front on standard Reversed-Phase (RP) C18 columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile). This environment is ideal for polar pyridines. The Causality: The high organic content significantly enhances droplet desolvation in the ESI source, often yielding a 10- to 50-fold increase in MS sensitivity compared to highly aqueous RP methods[2].

  • Reversed-Phase C18 (RP-C18): Despite HILIC's sensitivity advantages, RP-C18 remains the industry standard for reproducibility. The Causality: To retain basic pyridines on HILIC with good peak shape, analysts often must use a high pH mobile phase (pH > 8.0) to keep the analytes in their neutral state. However, prolonged exposure to high pH causes severe silica dissolution and column degradation[1]. Consequently, for long-term robustness in tissue analysis, optimized long-format C18 columns (e.g., 250 mm) utilizing highly aqueous gradients are frequently selected over HILIC[1].

Pyridine Derivatives as ESI-Enhancing Reagents

For analytes lacking basic functional groups, LC-MS/MS sensitivity is fundamentally limited by the physics of the ESI source. Derivatization with pyridine-containing reagents forces the molecule to carry a localized positive charge.

  • 2-Nitrosopyridine (PyrNO) for Vitamin D: Vitamin D metabolites are notoriously difficult to ionize. PyrNO acts via a highly specific Diels-Alder "click" reaction with the diene structure of Vitamin D[4]. The addition of the pyridine ring drastically improves ionization efficiency, allowing for quantification from as little as 100 µL of serum while maintaining high-resolution chromatographic separation[4].

  • Pyridine-3-sulfonyl (PS) Chloride for Estrogens: Steroidal estrogens (like 17β-estradiol) ionize poorly in standard ESI+. Derivatization with PS chloride targets the C-3 hydroxyl group. Upon collision-induced dissociation (CID) in the MS/MS, PS-derivatized estrogens yield highly abundant, estrogen-specific product ions, enabling sub-picogram detection limits[3].

Comparative Performance Data

The following table synthesizes the experimental performance of these methodologies across different target classes.

Analytical TargetMethodology / ColumnSample PrepLOD / LOQKey AdvantageLimitation
NMN / NAD RP-C18 (250 mm length)Tissue extraction (Cold Methanol)Picomole/mg tissueHigh robustness; avoids silica dissolution at high pHRequires long run times for polar retention
Nicotine & Metabolites BEH HILIC (Isocratic)Solvent extraction + sonication0.02 - 0.3 ng/mLRapid separation of isomers (e.g., 2-HN vs 6-HN)Sensitive to matrix salts
Vitamin D Metabolites PyrNO Derivatization + RP-LCLLE followed by SPELow picomolarSuperior ESI+ ionization; low sample volume (100 µL)Requires 2-step extraction to mitigate ion suppression
17β-Estradiol PS Chloride Deriv. + RP-LCSerum extraction< 1 pg/mLGenerates highly specific MS/MS product ionsDerivatization adds processing time

Experimental Protocols

Protocol A: Direct Quantification of Polar Pyridines (NMN/NAD) via RP-C18

This protocol utilizes extended column length and optimized aqueous gradients to achieve retention without ion-pairing agents, preserving MS cleanliness[1].

  • Extraction: Homogenize 10-20 mg of tissue in 400 µL of cold methanol/water (80:20, v/v) to precipitate proteins and immediately quench enzymatic metabolism.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 10 mM ammonium acetate (pH 6.0).

  • Chromatography: Inject 5 µL onto a high-efficiency C18 column (250 mm x 4.6 mm, 5 µm). Use a gradient of 10 mM ammonium acetate (Mobile Phase A) and Methanol (Mobile Phase B), starting at 100% A to retain the polar analytes.

  • Self-Validation System: The use of a 100% aqueous starting gradient ensures that any early-eluting peaks are true polar analytes and not solvent front artifacts, while the 250 mm column length guarantees baseline resolution of isobaric interferences.

Protocol B: Ultrasensitive Vitamin D Analysis via PyrNO Click Derivatization

This protocol leverages a Diels-Alder reaction to append an easily protonated pyridine moiety to the analyte[4].

  • LLE-SPE Extraction: Aliquot 100 µL of serum. Perform Liquid-Liquid Extraction (LLE) using hexanes/ethyl acetate. Load the organic extract onto a silica Solid Phase Extraction (SPE) cartridge. Wash with 5% ethyl acetate in hexanes and elute with 100% ethyl acetate.

  • Derivatization: Dry the eluate. Add 50 µL of 0.1 mg/mL PyrNO in acetonitrile. Incubate at room temperature for 30 minutes to drive the click reaction to completion.

  • Chromatography: Inject onto a sub-2 µm C18 UHPLC column. The derivatized complex is highly hydrophobic, allowing for standard RP gradients.

  • Self-Validation System: The dual LLE-SPE extraction isolates the diene fraction. By actively monitoring phospholipid transitions (m/z 184) during the MS run, the analyst can empirically verify that ion suppression has been minimized.

Workflow Visualization

LCMS_Workflow Matrix Sample Matrix (Plasma / Tissue / Urine) Extraction Sample Preparation (PPT / LLE / SPE) Matrix->Extraction split Extraction->split Deriv Pyridine Derivatization (e.g., PyrNO / PS Chloride) split->Deriv Poorly Ionizing Analytes (e.g., Vit D) Direct Direct Analysis (Endogenous Pyridines) split->Direct Polar Pyridines (e.g., NMN, Nicotine) RPC18 RP-C18 Separation (High Stability, Robust) Deriv->RPC18 Derivatized complexes are hydrophobic HILIC HILIC Separation (High Organic = High MS Signal) Direct->HILIC Best for polar retention Direct->RPC18 Requires long column or ion-pairing MS Tandem Mass Spectrometry (ESI+ MRM Mode) HILIC->MS RPC18->MS Data Data Analysis & Quantification MS->Data

LC-MS/MS method development workflow for endogenous pyridine analysis and pyridine derivatization.

References

  • Title: A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues.
  • Title: Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry.
  • Title: A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine.
  • Title: A rapid LC-MS/MS method for simultaneous determination of nicotine and its key derivatives including hydroxylation isomers.

Sources

The Architecture of Substituted Pyridines: A Comparative Guide to One-Pot vs. Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the strategic bottleneck of pyridine synthesis. Substituted pyridines are ubiquitous pharmacophores in drug development, yet their construction often dictates the scalability, cost, and environmental footprint of the entire synthetic route. Historically, chemists relied on linear, multi-step protocols. However, the paradigm has rapidly shifted toward convergent one-pot multicomponent reactions (MCRs) 1.

This guide objectively compares these two methodologies, dissecting the mechanistic causality, thermodynamic drivers, and practical experimental data to help you optimize your synthetic workflows.

Mechanistic Paradigms: Linear Attrition vs. Convergent Momentum

The Multi-Step Approach: The Cost of Isolation

Linear syntheses suffer from the mathematics of yield attrition. If a three-step synthesis averages an 80% yield per step, the overall yield plummets to 51%. Beyond mathematics, the chemical reality is that isolating intermediates requires extensive chromatography or crystallization. For example, in the classical synthesis of pyridin-4-ol from pyridine, the process requires N-oxidation, nitration, and subsequent reduction/hydrolysis, leading to an overall yield of only 30–55% 2. Each isolation step exposes the product to mechanical losses and thermodynamic degradation.

The One-Pot Multicomponent Approach: Thermodynamic Funneling

One-pot MCRs, such as the Hantzsch or modified Bohlmann-Rahtz reactions, function as self-validating systems. By combining three or more starting materials in a single vessel, the reaction leverages the kinetic momentum of the initial condensation directly into the subsequent cyclization. For instance, the aminodienone intermediate in the classical Bohlmann-Rahtz reaction has poor solubility, which traditionally necessitated high dilution and resulted in severe yield attrition. A one-pot continuous flow or microwave-assisted approach bypasses this by coupling Michael addition directly with cyclodehydration, achieving yields up to 81% in a single step 3.

Furthermore, modern catalytic systems enable the one-pot aromatization of dihydropyridines to fully substituted pyridines (e.g., using Pd/C-H₂), yielding up to 91% without the need for harsh oxidants [[4]](). Microwave-assisted variants have also demonstrated excellent yields (82–94%) in mere minutes (2–7 min) by utilizing synergistic heating and green solvents 5.

Workflow cluster_multistep Multi-Step Linear Synthesis cluster_onepot One-Pot Multicomponent Synthesis A Starting Materials (e.g., Pyridine) I1 Intermediate 1 (e.g., N-oxide) Isolation Required A->I1 Step 1 I2 Intermediate 2 (e.g., Nitro-N-oxide) Isolation Required I1->I2 Step 2 P1 Substituted Pyridine (Yield: 30-55%) I2->P1 Step 3 R Multicomponent Reactants (e.g., Aldehyde + Ketoester + NH3) T In Situ Transitions (Michael Addition / Cyclization) R->T Continuous P2 Substituted Pyridine (Yield: 85-96%) T->P2 One-Pot

Fig 1: Process flow comparison of linear multi-step vs. convergent one-pot pyridine synthesis.

Quantitative Data Comparison

ParameterMulti-Step Synthesis (e.g., Pyridin-4-ol via N-oxide)One-Pot Synthesis (e.g., Microwave Bohlmann-Rahtz)
Overall Yield 30–55%76–96%
Step Economy Low (3 distinct operational steps)High (1 operational step)
Reaction Time > 24 hours (including workups)5 mins – 1 hour
E-Factor (Waste) High (multiple solvent extractions/purifications)Low (solvent-free or ethanol-based)
Intermediate Handling Requires isolation & purificationIn situ conversion (no isolation)

Experimental Methodologies

Protocol 1: Multi-Step Synthesis of Pyridin-4-ol

Causality: Pyridine is highly electron-deficient. Direct electrophilic substitution is thermodynamically unfavorable. We must form the N-oxide to push electron density into the ring, activating the 4-position for nitration.

  • N-Oxidation: React pyridine with peracetic acid at 60°C. Isolate pyridine-N-oxide via distillation under high vacuum.

  • Nitration: Add a nitrating mixture (fuming HNO₃ / conc. H₂SO₄) dropwise to the N-oxide. Heat the reaction mixture to 125°C for 3 hours.

  • Validation & Isolation: Neutralize with sodium carbonate solution. The intermediate 4-nitropyridine-N-oxide precipitates as a distinct yellow solid, self-validating the success of the nitration step. Filter and purify from acetone.

  • Reduction/Hydrolysis: Reduce the nitro group and deoxygenate the N-oxide using an iron/acid system, followed by hydrolysis to yield the final pyridin-4-ol.

Protocol 2: One-Pot Microwave-Assisted Bohlmann-Rahtz Synthesis

Causality: By employing a Brønsted acid catalyst and microwave irradiation, we lower the activation energy for cyclodehydration. This forces the notoriously insoluble aminodienone intermediate to cyclize in situ before it can precipitate or degrade, effectively trapping the kinetic product.

  • Reagent Combination: In a microwave-safe vessel, combine ethyl β-aminocrotonate (1.0 eq.), phenylpropynone (1.1 eq.), and 20 mol% acetic acid in an ethanol solvent.

  • Microwave Irradiation: Seal the vessel and subject it to microwave dielectric heating at 170°C for a residence time of 15 minutes.

  • Validation & Isolation: The reaction is self-validating; as the reaction cools to room temperature, the highly substituted pyridine crystallizes directly from the ethanol solvent, driven by the thermodynamic stability of the newly formed aromatic system. Filter and wash with cold ethanol to obtain the pure regioisomer.

Mechanism R1 Enamine (Donor) MA Michael Addition (Brønsted Acid) R1->MA R2 Alkynone (Acceptor) R2->MA IM Aminodienone (In Situ Intermediate) MA->IM CD Cyclodehydration (-H2O) IM->CD PR Trisubstituted Pyridine CD->PR

Fig 2: Mechanistic pathway of the one-pot Bohlmann-Rahtz pyridine synthesis.

Conclusion

The transition from multi-step linear synthesis to one-pot multicomponent reactions is not merely a matter of convenience; it is a fundamental upgrade in chemical engineering. By eliminating intermediate isolation, one-pot protocols drastically reduce E-factors, improve step economy, and bypass the thermodynamic pitfalls of unstable intermediates. For drug development professionals scaling up substituted pyridines, adopting microwave-assisted or continuous-flow one-pot methodologies is the most scientifically sound strategy to maximize yield and purity.

References

  • One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing International Journal of Pharmaceutical Sciences[Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor Semantic Scholar (Beilstein J. Org. Chem.)[Link]

  • Pd/C–H₂-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines MDPI[Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation ACS Omega[Link]

Sources

Cytotoxic Efficacy of Pyridine-3-Carbonitrile Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyridine-3-carbonitrile derivatives have emerged as highly potent pharmacophores in modern oncology and drug discovery. Their unique structural topology allows for extensive functionalization, enabling precise targeting of cancer cell proliferation pathways. As a versatile scaffold, the pyridine ring can be fused or substituted with various moieties to fine-tune lipophilicity, cellular uptake, and kinase binding affinity.

This guide provides an in-depth, objective comparison of the cytotoxic effects of recently synthesized pyridine-3-carbonitrile classes. By synthesizing structural data, mechanistic pathways, and standardized experimental protocols, this document serves as a self-validating reference for researchers evaluating these compounds for preclinical development.

Structural Classes & Comparative Cytotoxic Performance

Recent medicinal chemistry efforts have explored various substitutions and fused-ring systems on the pyridine-3-carbonitrile backbone to enhance target binding. The table below summarizes the comparative performance of three highly promising structural classes against standard human cancer cell lines.

Quantitative Comparison of Key Derivatives
Compound ClassSpecific DerivativeTarget Cell Line(s)IC₅₀ Value (µM)Reference Standard (IC₅₀)Key Structural Feature
Thiophene-Fused Compound 5i HepG2 (Liver)1.53 µM5-Fluorouracil (1.65 µM)2,5-dichlorothiophen-3-yl and methoxy substitutions[1].
Cycloheptapyridine Compound 3d MCF-7 (Breast)MDA-MB-231 (Breast)4.55 µM9.87 µM5-Fluorouracil (7.10 µM)5-Fluorouracil (15.10 µM)Cycloheptyl ring system with a 4-methoxy-phenyl inclusion[2].
Pyridine-Quinoline Compound 6e / 13a HepG-2 (Liver)PC-3 (Prostate)< 5.0 µMDoxorubicinPyridine-quinoline hybridization acting as PIM-1 kinase inhibitors[3].

Structure-Activity Relationship (SAR) Insights:

  • The Nitrile Pharmacophore: The carbonitrile group at position 3 is indispensable. It acts as a primary hydrogen bond acceptor, anchoring the molecule within the hydrophobic pockets of target apoptotic proteins or kinase active sites[1].

  • Halogen & Methoxy Substitutions: Incorporating halogens (chloro/bromo) or methoxy groups on pendant aryl rings significantly enhances lipophilicity and cellular penetration. For instance, the methoxy substitution in compound 5i directly correlates with its potent 1.53 µM IC₅₀ against HepG2 cells[1].

Mechanistic Pathway: Mitochondria-Mediated Apoptosis

The primary mode of action for cytotoxic pyridine-3-carbonitriles involves the disruption of the mitochondrial membrane potential, leading to intrinsic apoptosis. Compounds like 3d and natural glucosinolate-derived pyridine-3-carbonitriles upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2[4]. This shifting BAX/BCL-2 ratio triggers mitochondrial depolarization, the release of cytochrome c, and the ultimate activation of the executioner Caspase-3[5].

ApoptosisPathway P3C Pyridine-3-Carbonitrile Derivatives BAX Upregulation of Pro-apoptotic BAX P3C->BAX BCL2 Downregulation of Anti-apoptotic BCL-2 P3C->BCL2 Mito Mitochondrial Membrane Depolarization BAX->Mito BCL2->Mito Inhibits CytC Cytochrome C Release Mito->CytC Casp9 Procaspase-9 Cleavage CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cell Cycle Arrest (S Phase) & Apoptosis Casp3->Apoptosis

Caption: Mechanism of intrinsic apoptosis induced by pyridine-3-carbonitrile derivatives via Caspase-3 activation.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on a self-validating system: a phenotypic screening assay (MTT) followed by mechanistic confirmation (Flow Cytometry).

ExpWorkflow Synthesis Compound Synthesis & Purification CellCulture Cell Culture (e.g., MCF-7, HepG2) Synthesis->CellCulture MTT MTT Viability Assay (Phenotypic Screen) CellCulture->MTT IC50 IC50 Determination MTT->IC50 FlowCyto Flow Cytometry (Cell Cycle Analysis) IC50->FlowCyto Select Potent Hits Caspase Caspase-3 Activity Assay (Mechanistic Validation) FlowCyto->Caspase

Caption: Standardized workflow for evaluating the cytotoxic and apoptotic profiles of synthesized derivatives.

Protocol 1: MTT Cell Viability Assay

Purpose: To quantify the anti-proliferative effects and establish the IC₅₀ values. The assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes, directly correlating colorimetric intensity with the number of metabolically active cells[6].

Step-by-Step Methodology:

  • Seeding: Seed target cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of

    
     cells/well in 100 µL of complete medium. Causality: This specific density ensures cells remain in the logarithmic growth phase during the treatment window, preventing contact inhibition artifacts.
    
  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and stabilization.

  • Treatment: Aspirate the medium and apply synthesized pyridine-3-carbonitrile derivatives at varying concentrations (e.g., 1 to 100 µM) dissolved in DMSO. Causality: Final DMSO concentration must be kept strictly <0.1% to prevent solvent-induced baseline toxicity. Include a positive control (e.g., 5-fluorouracil) and a vehicle control.

  • MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: The 4-hour window provides sufficient time for viable cells to internalize and metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Discard the media and add 100 µL of DMSO to each well to dissolve the trapped formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Flow Cytometry for Cell Cycle Arrest and Apoptosis

Purpose: To validate that the cytotoxicity observed in the MTT assay is driven by programmed cell death (apoptosis) and to identify the specific phase of cell cycle arrest (e.g., S phase accumulation)[2].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the derivative at its calculated IC₅₀ concentration for 24-48 hours. Harvest cells via trypsinization. Causality: It is critical to collect both floating (late apoptotic/dead) and adherent cells to prevent skewing the apoptotic population data.

  • Fixation: Wash cells with cold PBS and fix in 70% ice-cold ethanol for at least 2 hours at -20°C. Causality: Ethanol fixation gently permeabilizes the cell membrane without destroying cellular architecture, allowing the DNA-binding dye to enter the nucleus.

  • Staining: Wash out the ethanol and resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Causality: RNase A degrades double-stranded RNA. Because PI intercalates into any double-stranded nucleic acid, removing RNA ensures PI fluorescence is strictly proportional to DNA content.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze via flow cytometry. Cells accumulating in the pre-G1 phase indicate DNA fragmentation (a hallmark of apoptosis), while accumulation in the S phase indicates DNA synthesis arrest[2].

References

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Targeting apoptotic anticancer response with natural glucosinolates from cell suspension culture of Lepidium sativum Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities Source: Taylor & Francis (Tandfonline) URL:[Link]

  • Cytotoxicity results of pyridine analogous in the MTT assessment Source: ResearchGate URL:[Link]

Sources

Spectroscopic Differentiation of Pyridine Carbonitrile Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge in Drug Discovery

Pyridine carbonitriles (cyanopyridines) are critical pharmacophores in modern drug development, serving as precursors for niacin (Vitamin B3), anti-tubercular agents (isoniazid), and kinase inhibitors. The three positional isomers—2-pyridinecarbonitrile (picolinonitrile) , 3-pyridinecarbonitrile (nicotinonitrile) , and 4-pyridinecarbonitrile (isonicotinonitrile) —exhibit distinct electronic properties that dramatically influence binding affinity and metabolic stability.

Distinguishing these isomers is a frequent challenge in synthetic workflows, particularly during nucleophilic aromatic substitution (


) reactions on pyridine rings where regioselectivity can be ambiguous. This guide provides a definitive, data-driven framework for identifying these isomers using orthogonal spectroscopic techniques, moving beyond basic characterization to mechanistic interpretation.

Physical Properties: The First Line of Defense

Before engaging complex spectroscopy, physical state analysis provides an immediate, low-cost diagnostic filter. Due to molecular symmetry and packing efficiency, the melting points (MP) of these isomers differ significantly.[1]

  • 4-Pyridinecarbonitrile: Possesses a

    
     axis of symmetry, leading to efficient crystal packing and the highest melting point.
    
  • 2-Pyridinecarbonitrile: The proximity of the dipole-inducing nitrogen and cyano group disrupts packing, resulting in a low-melting solid often observed as a liquid at slightly elevated room temperatures.

Table 1: Physical Property Comparison

IsomerCommon NameMelting Point (°C)Physical State (RT)Dipole Moment (

, D)
2-CN Picolinonitrile26 – 28Low-Melting Solid / Liquid~5.2
3-CN Nicotinonitrile49 – 51Crystalline Solid~3.6
4-CN Isonicotinonitrile78 – 80Crystalline Solid~1.6

Data Source: NIST Chemistry WebBook and PubChem [1, 2].

Nuclear Magnetic Resonance ( H NMR): The Gold Standard

Proton NMR is the most definitive tool for differentiation. The electron-deficient nature of the pyridine ring, combined with the strong electron-withdrawing effect of the cyano group (-I, -M effects), creates distinct coupling patterns.

4-Pyridinecarbonitrile (The Symmetric Case)

Diagnostic Feature: AA'BB' (or XX') System. Because the molecule has a plane of symmetry passing through N1 and C4, protons H2/H6 are chemically equivalent, as are H3/H5.

  • Appearance: Two distinct doublets (integrating 2H each).

  • Coupling:

    
     Hz.
    
  • Shift: H2/H6 are significantly deshielded (

    
     ppm) due to the adjacent ring nitrogen.
    
3-Pyridinecarbonitrile (The Asymmetric Case)

Diagnostic Feature: Four distinct signals.

  • H2: Appears as a singlet (or fine doublet) at the most downfield position (

    
     ppm) due to the combined deshielding of the ring nitrogen and the ortho-cyano group.
    
  • H6: A doublet of doublets (dd), deshielded by the ring nitrogen.

  • H4: A doublet of doublets (dd), deshielded primarily by the cyano group.

  • H5: The most shielded proton (

    
     ppm), appearing as a doublet of doublets (coupling to H4 and H6).
    
2-Pyridinecarbonitrile (The Shielded Ortho Case)

Diagnostic Feature: Strong deshielding at H6, complex multiplets.

  • The cyano group at C2 exerts a strong inductive effect.

  • H6: Appears as a doublet or doublet of doublets at

    
     ppm.
    
  • H3, H4, H5: Often appear as complex multiplets in the 7.6–8.0 ppm range.

Vibrational Spectroscopy (IR): The Cyano Diagnostic[2][3]

The nitrile stretch (


) is a robust diagnostic handle, appearing in the "silent region" (2200–2260 cm

). However, the exact frequency is modulated by the resonance interaction between the ring and the cyano group.
  • Frequency Shift Logic: Electron-withdrawing groups usually increase the force constant (

    
    ), raising frequency. However, conjugation allows electron delocalization, slightly lowering the bond order of the triple bond and reducing frequency.
    
  • Observation:

    • 4-CN: Strong conjugation between the pyridine ring N and the 4-CN group lowers the frequency relative to non-conjugated nitriles, typically appearing ~2240 cm

      
      .
      
    • 2-CN: The inductive effect of the adjacent ring nitrogen dominates, often resulting in a slightly higher frequency or a split band due to Fermi resonance in some solvents.

Table 2: Key IR and NMR Parameters

Isomer

(cm

)
Key

H NMR Signals (

ppm, CDCl

)
Multiplicity Pattern
2-CN 2240 – 22508.76 (d, 1H), 7.6-8.0 (m, 3H)ABCD (Complex)
3-CN 2230 – 22408.91 (s, 1H), 8.85 (d, 1H), 8.00 (d, 1H)Asymmetric (4 signals)
4-CN 2235 – 22458.83 (d, 2H), 7.55 (d, 2H)AA'BB' (Symmetric)

Note: IR values are matrix/solvent dependent. Solid-state (ATR) values may vary by


 5 cm

.

Mass Spectrometry: Fragmentation Pathways

While all three isomers share a molecular ion (


) of m/z 104, their fragmentation stability differs.
  • Primary Pathway: Loss of neutral HCN (27 Da) to form the phenyl cation equivalent (

    
    , m/z 77).
    
  • Secondary Pathway: Ring opening and loss of

    
     (acetylene).
    
  • Differentiation:

    • 2-CN: The proximity of the N and CN group facilitates a distinct "ortho effect" elimination mechanism, often yielding a more intense m/z 78 peak (

      
      ) or m/z 77 compared to the 3- and 4- isomers.
      
    • 4-CN: Tends to show a very stable molecular ion due to symmetry.

Analytical Decision Matrix

The following workflow illustrates the logical progression for identifying an unknown pyridine carbonitrile sample.

IsomerID Start Unknown Sample (Pyridine Carbonitrile) MP_Check Step 1: Melting Point Analysis Start->MP_Check Liquid Liquid or Low MP (< 30°C) MP_Check->Liquid Observed Solid Solid (> 45°C) MP_Check->Solid Observed Result_2 Identify: 2-Pyridinecarbonitrile (Picolinonitrile) Liquid->Result_2 High Probability NMR Step 2: 1H NMR Spectroscopy (Symmetry Check) Solid->NMR Sym_Signal Symmetric Pattern (2 distinct doublets) NMR->Sym_Signal AA'BB' System Asym_Signal Asymmetric Pattern (4 distinct signals) NMR->Asym_Signal ABCD System Result_4 Identify: 4-Pyridinecarbonitrile (Isonicotinonitrile) Sym_Signal->Result_4 Result_3 Identify: 3-Pyridinecarbonitrile (Nicotinonitrile) Asym_Signal->Result_3 Validation Step 3: IR Confirmation (Check Fingerprint Region) Result_2->Validation Result_3->Validation Result_4->Validation

Figure 1: Analytical Decision Matrix for Pyridine Carbonitrile Isomer Identification. This logic flow prioritizes rapid physical property checks followed by definitive NMR characterization.

Standardized Experimental Protocol

To ensure reproducibility in data comparison, the following protocol is recommended for characterizing these isomers.

Protocol: NMR Sample Preparation & Acquisition
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) as the standard solvent. Pyridines can interact with protic solvents (like Methanol-
    
    
    
    ) via hydrogen bonding at the ring nitrogen, causing significant chemical shift variations.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations can induce stacking effects (concentration-dependent shifts).

  • Acquisition:

    • Frequency: Minimum 300 MHz (400 MHz+ recommended for resolving 2-CN multiplets).

    • Scans: 16 scans.

    • Reference: TMS (0.00 ppm) or residual CHCl

      
       (7.26 ppm).
      
Protocol: IR Spectroscopy (ATR Method)
  • Background: Collect background spectrum (air) to remove CO

    
    /H
    
    
    
    O interference.
  • Sample Application:

    • Solids (3-CN, 4-CN): Place ~2 mg of crystal on the diamond/ZnSe crystal. Apply high pressure clamp to ensure contact.

    • Liquid (2-CN): Apply a single drop. No clamp pressure required.

  • Parameters: 4 cm

    
     resolution, 4000–600 cm
    
    
    
    range.

References

  • National Institute of Standards and Technology (NIST). Pyridine, 2-cyano- (2-Pyridinecarbonitrile) Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7522, Picolinonitrile. Retrieved from [Link]

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2001. (Standard reference for CN stretch assignments).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.

Sources

Safety Operating Guide

2,4-Dimethoxypyridine-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the operational and logistical protocols for the proper laboratory disposal of 2,4-Dimethoxypyridine-3-carbonitrile (CAS: 95689-37-5).

As a specialized heterocyclic intermediate containing both pyridine and nitrile functional groups, this compound requires strict adherence to institutional Environmental Health and Safety (EHS) guidelines and federal environmental regulations. Improper disposal can lead to environmental contamination and severe regulatory penalties. This guide is designed for researchers and laboratory managers to ensure a self-validating, compliant waste management system.

Physicochemical Profile & Disposal Causality

Understanding the chemical nature of this compound is the first step in establishing a safe disposal protocol. The presence of nitrogen-containing functional groups dictates the downstream destruction methodology.

Table 1: Chemical Properties and Waste Management Implications

PropertyCharacteristicDisposal Causality & Handling Rationale
Physical State Solid (Powder/Crystals)Solid waste must be collected in puncture-resistant, sealable high-density polyethylene (HDPE) or glass containers.
Functional Groups Pyridine ring, Nitrile (-C≡N)High nitrogen content requires disposal via high-temperature incineration at an EPA-approved facility equipped with NOx scrubbers to prevent toxic atmospheric emissions [3].
Solubility Soluble in organic solvents (e.g., DCM, EtOAc)Liquid waste streams (post-reaction or purification) must be segregated as "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used.
Reactivity Generally stable under ambient conditionsMust be segregated from strong acids and strong oxidizers to prevent exothermic reactions or the theoretical hydrolysis of the nitrile group.

Standard Operating Procedure: Step-by-Step Disposal

The following protocol outlines the lifecycle of waste management for this compound, from the point of generation to institutional transfer. Never dispose of this chemical down the drain or in standard municipal trash.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Before handling waste, equip standard laboratory PPE: a flame-resistant lab coat, nitrile gloves (double-gloving is recommended if handling solutions in highly permeating solvents), and safety goggles [1].

  • Ventilation: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of airborne dust or solvent vapors.

Phase 2: Waste Segregation and Collection
  • Solid Waste Collection:

    • Collect pure chemical waste, contaminated filter paper, and heavily soiled PPE in a designated, solid hazardous waste container (typically a wide-mouth HDPE jar).

    • Causality: Segregating solids from liquids prevents unexpected dissolution reactions and reduces the volume of expensive liquid waste disposal.

  • Liquid Waste Collection:

    • If the compound is dissolved in a solvent (e.g., during chromatography), direct the effluent into the appropriate liquid waste carboy.

    • Crucial Segregation: If dissolved in Chloroform or Dichloromethane, it must go into Halogenated Organic Waste . If dissolved in Methanol or Ethyl Acetate, it must go into Non-Halogenated Organic Waste .

Phase 3: Satellite Accumulation Area (SAA) Management
  • Immediate Labeling: The moment the first drop or grain of waste enters the container, attach a hazardous waste tag. The label must explicitly list "this compound" and the specific solvents. Avoid using abbreviations or structural formulas, as EHS personnel require clear nomenclature for EPA compliance [2].

  • Seal Integrity: Keep the container tightly closed at all times unless actively adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any accidental spills or structural failures of the primary container.

Phase 4: Institutional Transfer
  • Volume and Time Limits: Do not exceed the SAA limit (typically 25 gallons of total waste or 1 quart of acutely hazardous waste). Furthermore, waste should generally be transferred to EHS within 6 months of the accumulation start date [2].

  • EHS Pickup: Submit a waste pickup request through your institution's EHS portal. Professional waste vendors will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Mechanistic Workflow of Chemical Destruction

Once the waste leaves your laboratory, it is not simply buried. Due to the pyridine and nitrile groups, the standard destruction method is high-temperature rotary kiln incineration .

At temperatures exceeding 1,000°C, the organic framework of this compound is completely oxidized. The carbon and hydrogen are converted to


 and 

. The nitrogen atoms are converted into nitrogen oxides (

). Because

gases are environmental pollutants, the incinerator's exhaust is passed through alkaline scrubbers (e.g., sodium hydroxide spray) to neutralize the gases before release, ensuring a closed-loop, environmentally safe destruction process [1][3].

G W Waste Generation: This compound S Solid Waste (Contaminated PPE, Powders) W->S L Liquid Waste (Solvent Solutions) W->L Seg Segregation: Keep away from strong acids/oxidizers S->Seg L->Seg SAA Satellite Accumulation Area (SAA) Max 25 Gallons, Sealed & Labeled Seg->SAA Proper Labeling EHS EHS Transfer (Institutional Processing) SAA->EHS Routine Pickup (<6 Months) Inc High-Temperature Incineration (EPA Approved, NOx Scrubbed) EHS->Inc Final Destruction

Workflow diagram illustrating the lifecycle and proper segregation pathway for nitrile chemical waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. Available at:[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Northwestern University EHS, 2023. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Land Disposal Restrictions. Federal Register, 1987. Available at:[Link]

Personal protective equipment for handling 2,4-Dimethoxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 2,4-Dimethoxypyridine-3-carbonitrile .

Note on Safety Data: Specific GHS data for this exact isomer is limited in public repositories. The safety protocols below are derived from Structure-Activity Relationships (SAR) using its closest structural analogs: 2,6-dimethoxypyridine-3-carbonitrile, 2-chloro-4-methoxynicotinonitrile, and the alkaloid Ricinine. Treat this compound as a High-Potency Toxic Intermediate.

Risk Assessment & Hazard Identification

This compound combines a pyridine ring with a nitrile (cyano) group and two methoxy substituents. The nitrile moiety, particularly on a pyridine ring, presents risks of metabolic cyanide release and acute toxicity.

Predicted GHS Classification (Based on Analogs)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 3Toxic if swallowed.[1]H301
Acute Toxicity (Dermal) 3Toxic in contact with skin.[2]H311
Acute Toxicity (Inhalation) 4Harmful if inhaled.[1][2][3]H332
Skin Corrosion/Irritation 2Causes skin irritation.[2]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1][2]H319
STOT - Single Exposure 3May cause respiratory irritation.[2]H335

Critical Warning: Under strong acidic conditions (pH < 2), hydrolysis of the nitrile group may liberate Hydrogen Cyanide (HCN) gas, a fatal asphyxiant. Avoid mixing with strong mineral acids unless in a closed, scrubbed system.

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient. You must employ a "Barrier Multiplicity" strategy to prevent dermal absorption and inhalation.

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Nitrile Rubber (0.11 mm min)Protects against incidental splash.
Hand (Secondary) Laminate Film (Silver Shield/4H) Required for prolonged handling or solution preparation. Resists permeation of pyridines and organic solvents >480 mins.
Respiratory P100/OV Cartridge or SCBA Use P100 (HEPA) for solid weighing. Use Organic Vapor (OV) cartridge if dissolved in volatile solvents.
Eye/Face Chemical Goggles + Face Shield Pyridine derivatives are severe eye irritants; safety glasses allow vapor bypass.
Body Tyvek® Lab Coat (Disposable) Prevents dust accumulation on personal clothing; disposable to avoid cross-contamination.

Operational Handling Protocol

Workflow Visualization

The following diagram outlines the mandatory safety logic for handling this compound.

SafeHandling Start Start: Storage Retrieval Check Check Engineering Controls (Fume Hood Face Velocity > 100 fpm) Start->Check Check->Start Fail (Stop Work) PPE Don PPE: Double Gloves + Goggles + Tyvek Check->PPE Pass Weighing Weighing: Use Anti-Static Balance in Hood PPE->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exothermic Risk) Weighing->Solubilization Reaction Reaction Setup: Closed System / Inert Atmosphere Solubilization->Reaction Waste Waste Disposal: Segregate as Toxic/Cyanide Reaction->Waste

Caption: Operational workflow ensuring engineering controls and PPE are validated before chemical exposure.

Step-by-Step Methodology

1. Preparation & Engineering Controls:

  • Location: All handling must occur inside a certified chemical fume hood.

  • Static Control: Pyridine carbonitriles can be electrostatic.[4] Use an ionizing blower or anti-static gun during weighing to prevent powder dispersal.

  • Decontamination Prep: Pre-wet a paper towel with 10% bleach solution and place it inside the hood for immediate wiping of minor drips.

2. Weighing & Transfer:

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) and transfer from there.

  • Solvent Addition: If dissolving, add solvent to the solid. This compound is lipophilic; use DCM, Ethyl Acetate, or DMSO.

  • Acid Warning: If the reaction involves acid (e.g., hydrolysis), ensure the off-gas is trapped through a NaOH scrubber to neutralize potential HCN evolution.

3. Reaction Monitoring:

  • TLC/HPLC: When taking aliquots, assume the sample is as toxic as the starting material. Quench aliquots in saturated sodium bicarbonate (NaHCO₃) before analysis to neutralize any acidic species.

Emergency Response & Spill Management

Neutralization Chemistry: The nitrile group can be hydrolyzed to a carboxylate (less toxic) using strong base and bleach, which also oxidizes the pyridine ring.

Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<5g): Cover with wet paper towel Scoop into bag Assess->MinorSolid Powder MinorLiq Minor Liquid (<10mL): Absorb with Vermiculite Treat surface with 10% Bleach Assess->MinorLiq Solution Major Major Spill (>5g/10mL): Evacuate Lab Call EHS/Hazmat Assess->Major Large Qty

Caption: Decision logic for immediate spill response based on physical state and volume.

Decontamination Solution:

  • Formula: 10% Sodium Hypochlorite (Bleach) + 1% Sodium Hydroxide (NaOH).

  • Action: Spray contaminated surfaces, let sit for 20 minutes, then rinse with water. This oxidizes the cyanides and degrades the organic framework.

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound is toxic to aquatic life (Marine Pollutant).

Waste StreamHandling Protocol
Solid Waste Double-bag in polyethylene bags. Label as "Toxic Solid, Organic, N.O.S. (Pyridine Carbonitrile)".[1][2][5]
Liquid Waste (Neutral) Collect in "Halogenated" or "Non-Halogenated" solvent waste depending on the solvent used.
Liquid Waste (Acidic) DANGER: Adjust pH to >10 using NaOH before disposal to prevent HCN formation. Label clearly: "High pH - Cyanide Potential".
Contaminated Sharps Dispose of needles/syringes in a rigid sharps container immediately. Do not recap.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13415156, 4-Methoxypyridine-2-carbonitrile (Structural Analog). Retrieved from [Link]

  • Villemin, D., et al. (2021). An Convenient Synthesis of Ricinine and Its Analogues. MDPI. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.